molecular formula C9H9NO B1582615 1,4-Dihydro-3(2H)-isoquinolinone CAS No. 24331-94-0

1,4-Dihydro-3(2H)-isoquinolinone

Cat. No.: B1582615
CAS No.: 24331-94-0
M. Wt: 147.17 g/mol
InChI Key: MGZGPQCRWVOGFE-UHFFFAOYSA-N
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Description

1,4-Dihydro-3(2H)-isoquinolinone is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydro-1H-isoquinolin-3-one
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InChI

InChI=1S/C9H9NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
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InChI Key

MGZGPQCRWVOGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID90179072
Record name 1,4-Dihydro-2H-isoquinolin-3-one
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Molecular Weight

147.17 g/mol
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CAS No.

24331-94-0
Record name 1,4-Dihydro-3(2H)-isoquinolinone
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Record name 1,4-Dihydro-3(2H)-isoquinolinone
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Foundational & Exploratory

The 1,4-Dihydro-3(2H)-isoquinolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydro-3(2H)-isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged" structure, capable of interacting with a diverse range of biological targets. This technical guide provides an in-depth exploration of the this compound scaffold, delving into its synthesis, diverse biological activities, and applications in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their therapeutic programs.

Introduction: The Rise of a Privileged Scaffold

The isoquinoline nucleus is a recurring motif in a vast number of naturally occurring alkaloids and synthetic compounds with profound pharmacological importance.[1][2] Within this family, the this compound scaffold has emerged as a particularly valuable framework in medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for the presentation of functional groups, enabling precise interactions with biological macromolecules. This inherent structural preorganization, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity.

The significance of this scaffold is underscored by its presence in numerous compounds exhibiting a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3] This guide will provide a comprehensive overview of the key aspects of this compound chemistry and pharmacology, offering insights into its synthesis, mechanism of action, and therapeutic potential.

Synthetic Strategies: Constructing the Core

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Bischler-Napieralski Reaction

One of the most established methods for the synthesis of 3,4-dihydroisoquinolines, which are precursors to the desired isoquinolinones, is the Bischler-Napieralski reaction.[1][4][5] This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1][4] The resulting 3,4-dihydroisoquinoline can then be further manipulated to yield the this compound core.

The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[4]

Experimental Protocol: Bischler-Napieralski Cyclization

A general procedure for the Bischler-Napieralski reaction is as follows:

  • Amide Formation: A substituted β-phenylethylamine is acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or toluene) to afford the corresponding β-phenylethylamide.

  • Cyclization: The purified β-phenylethylamide is dissolved in a suitable solvent (e.g., acetonitrile or toluene). A dehydrating agent, such as phosphoryl chloride (POCl₃), is added dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of ice water. The mixture is then basified with an aqueous solution of sodium or potassium hydroxide.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline derivative.

Modern and Greener Synthetic Methodologies

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of novel approaches for the construction of the isoquinolinone scaffold that offer advantages such as milder reaction conditions, higher yields, and the use of less hazardous reagents.

Microwave irradiation has been successfully employed to accelerate the synthesis of isoquinolinones. For instance, the reaction of homophthalic anhydride with anthranilic acid under microwave irradiation provides an efficient route to isoquinolinone derivatives.[6] This method often leads to shorter reaction times and improved yields compared to conventional heating.[6]

Ultrasound-assisted synthesis has also been explored as a green alternative. A one-pot, two-step transformation involving a copper-catalyzed α-arylation of ketones with 2-iodobenzamide followed by an intramolecular C-N bond cyclization under ultrasound irradiation has been reported for the synthesis of isoquinolin-1(2H)-one derivatives.[6]

Workflow for Greener Synthesis of Isoquinolinones

G cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis MA1 Homophthalic Anhydride + Anthranilic Acid MA2 Microwave Irradiation MA1->MA2 MA3 Isoquinolinone Derivative MA2->MA3 US1 2-Iodobenzamide + Ketone US2 Cu-Catalyst, Ultrasound US1->US2 US3 α-Arylation Intermediate US2->US3 US4 Intramolecular Cyclization US3->US4 US5 Isoquinolin-1(2H)-one Derivative US4->US5

Caption: Green synthetic approaches to the isoquinolinone scaffold.

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities. This section will highlight some of the most significant therapeutic applications.

Anticancer Activity

A substantial body of research has focused on the development of this compound derivatives as anticancer agents.[3][7][8][9][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.

One of the most successful applications of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7][11] PARP enzymes, particularly PARP1, play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11][12]

In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, leading to cell death. This concept is known as "synthetic lethality."[12]

Several PARP inhibitors incorporating the isoquinolinone core have shown significant promise in clinical trials and have been approved for the treatment of various cancers, including ovarian and breast cancer.[7]

Signaling Pathway of PARP Inhibition

G cluster_cell Cancer Cell cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP1 SSB->PARP activates DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR repaired by BER Base Excision Repair (BER) PARP->BER initiates BER->DSB unrepaired SSBs lead to DSBs Survival Cell Survival BER->Survival leads to Apoptosis Apoptosis (Cell Death) HR->Apoptosis unrepaired DSBs lead to apoptosis HR->Survival leads to PARPi PARP Inhibitor (Isoquinolinone-based) PARPi->PARP inhibits BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR impairs

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineTargetIC₅₀ (µM)Reference
B01002 SKOV3 (Ovarian)IAP7.65[11][13]
C26001 SKOV3 (Ovarian)IAP11.68[11][13]
GM-3-18 Colo320 (Colon)KRas0.9 - 10.7[8]
GM-3-121 MCF-7 (Breast)-0.43[8]
Compound 12 Various-GI₅₀ (log) = -5.18[7]
Compound 17 A549 (Lung)Tubulin0.025[10]

Beyond PARP inhibition, this compound derivatives have been shown to target other key cellular processes involved in cancer progression:

  • Inhibition of Apoptosis Proteins (IAPs): Certain derivatives have been found to downregulate IAPs, leading to the activation of caspases and subsequent apoptosis.[11][13]

  • Tubulin Polymerization Inhibition: Some compounds have demonstrated the ability to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

  • Kinase Inhibition: The isoquinolinone scaffold has been explored for the development of inhibitors of various kinases that are dysregulated in cancer.

Other Therapeutic Areas

The therapeutic potential of the this compound scaffold extends beyond oncology. Derivatives have been investigated for their activity as:

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Neuroprotective agents

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel this compound derivatives is crucial for their development as therapeutic agents. A variety of in vitro assays are commonly employed to determine their efficacy.

In Vitro Anticancer Activity Screening

A standard workflow for evaluating the anticancer potential of new compounds involves a series of cell-based assays.

Workflow for In Vitro Anticancer Drug Screening

G Start Synthesized Isoquinolinone Derivatives MTT MTT/MTS Assay (Cell Viability/Proliferation) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous compounds with significant therapeutic potential, particularly in the field of oncology. The success of PARP inhibitors based on this scaffold is a testament to its value in drug discovery.

Future research in this area will likely focus on several key aspects:

  • Development of more selective inhibitors: Fine-tuning the substitution pattern of the isoquinolinone core to achieve greater selectivity for specific biological targets will be crucial to minimize off-target effects and improve the therapeutic index.

  • Exploration of novel therapeutic areas: While oncology has been a major focus, the diverse biological activities of isoquinolinone derivatives suggest that they may have applications in other disease areas, such as neurodegenerative and infectious diseases.

  • Application of novel synthetic methodologies: The continued development of green and efficient synthetic methods will be essential for the sustainable production of these valuable compounds.

References

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. National Institutes of Health. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. MDPI. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dovepress. [Link]

  • Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

  • Synthesis of 4Aryl1,4-dihydro-3(2 H )-isoquinolinones by Oxidative Cyclization of N -Benzylarylacetamides. ResearchGate. [Link]

  • A Small-Molecule Protein–Protein Interaction Inhibitor of PARP1 That Targets Its BRCT Domain. ResearchGate. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link]

  • Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

  • Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. National Institutes of Health. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

Sources

The 1,4-Dihydro-3(2H)-isoquinolinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmacophore

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of various substituents, enabling interactions with a wide array of biological targets. This guide offers a comprehensive exploration of the diverse biological activities associated with this core, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in its evaluation. From potent enzyme inhibition in oncology to neuroprotection in degenerative diseases, the this compound core has proven to be a versatile and promising platform for the development of novel therapeutics.

I. Potent Inhibition of Poly(ADP-ribose) Polymerase (PARP): A Cornerstone in Cancer Therapy

Derivatives of the this compound scaffold have emerged as highly effective inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[1] This inhibitory action is a cornerstone of their application in oncology, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Mechanism of Action: Catalytic Inhibition and DNA Trapping

The primary mechanism of action involves the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2, at the NAD+ binding site. By occupying this site, the isoquinolinone derivatives prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs). The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell death in cancer cells with compromised homologous recombination repair pathways.

Furthermore, some this compound-based PARP inhibitors exhibit a "DNA trapping" mechanism. This involves the stabilization of the PARP-DNA complex, effectively sequestering the enzyme on the DNA and creating a physical obstruction to DNA replication and transcription, further enhancing their cytotoxic effect.

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment and Activation DNA_SSB->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis uses Replication_fork Replication Fork PARP1->Replication_fork NAD NAD+ NAD->PAR_synthesis Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair SSB_repair->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication_fork->DSB stalled fork leads to Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis Isoquinolinone 1,4-Dihydro-3(2H)- isoquinolinone Inhibitor Isoquinolinone->PARP1 Inhibits

Caption: Mechanism of PARP Inhibition by this compound Derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors are significantly influenced by the nature of the substituents on the core structure. A study on a series of these compounds revealed key SAR insights.[1] For instance, compound 3l demonstrated potent inhibition of PARP1 with an IC50 of 156 nM and a two-fold selectivity towards PARP2 (IC50 = 70.1 nM).[1] Further optimization led to the development of a lead compound with nanomolar potency (PARP1/2 IC50 of 63.1/29.4 nM).[1] Notably, these compounds possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including lower molecular weight and lipophilicity compared to the clinically used PARP inhibitor, Olaparib.[1]

CompoundPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index (PARP1/PARP2)
1a 130.816.3
1b 9.00.1560.0
2 13.91.59.3
3l 0.1560.07012.2
Lead Compound 0.06310.02942.1
Data sourced from[1]
Experimental Protocol: In Vitro PARP Inhibition Assay (Colorimetric)

This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of this compound derivatives against PARP enzymes.

Materials:

  • PARP Assay Buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2 and DTT)

  • Histone-coated 96-well plate

  • Recombinant human PARP1 or PARP2 enzyme

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in PARP assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • PARP Assay Buffer

    • Test compound or vehicle control (DMSO)

    • Activated DNA

    • PARP enzyme (PARP1 or PARP2)

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Broad-Spectrum Anticancer Activity

Beyond PARP inhibition, the this compound core has demonstrated a wide range of anticancer activities through various mechanisms, making it a privileged scaffold in oncology drug discovery.

A. Tubulin Polymerization Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These agents disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.

Tubulin_Inhibition Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis Disruption leads to Mitotic_spindle Mitotic Spindle Formation Microtubules->Mitotic_spindle Cell_division Cell Division Mitotic_spindle->Cell_division Isoquinolinone 1,4-Dihydro-3(2H)- isoquinolinone Inhibitor Isoquinolinone->Polymerization Inhibits

Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.

B. Inhibition of KRas Signaling

The KRas protein is a key signaling molecule frequently mutated in various cancers, including colorectal cancer. Tetrahydroisoquinoline derivatives, a related class of compounds, have shown significant inhibitory activity against KRas.[2] While specific data on 1,4-dihydro-3(2H)-isoquinolinones targeting KRas is emerging, the structural similarities suggest this as a promising avenue for future research. Compound GM-3-18 , a tetrahydroisoquinoline derivative, exhibited potent KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across various colon cancer cell lines.[2]

C. Cytotoxic Activity Against Various Cancer Cell Lines

Derivatives of the isoquinolinone core have demonstrated broad cytotoxic effects against a range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
GM-3-18 HCT116Colon Cancer0.9 - 10.7[2]
Compound 12 --lg GI50 = -5.18[3]
Compound 3c HCT-116Colon Cancer7.2 ± 0.5 µg/mL[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. Neuroprotective Potential in Degenerative Diseases

The this compound scaffold and its derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[5][6][7] Their mechanisms of action in this context are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Mechanisms of Neuroprotection
  • Antioxidant Activity: Some isoquinoline alkaloids can reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[5]

  • Anti-inflammatory Effects: These compounds can modulate neuroinflammatory pathways, which are implicated in the progression of many neurodegenerative diseases.

  • Anti-apoptotic Activity: By regulating key signaling pathways, certain derivatives can inhibit neuronal apoptosis.

  • Inhibition of Protein Aggregation: In the context of Alzheimer's disease, some isoquinoline derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides.

A study on the tetrahydroisoquinoline derivative HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) in a rat model of Parkinson's disease demonstrated a significant reduction in oxidative stress and normalization of chaperone-like activity.[8]

Experimental Models for Neuroprotection Studies
  • In Vitro Models:

    • SH-SY5Y Neuroblastoma Cells: A human cell line commonly used to model neuronal function and degeneration. They can be treated with neurotoxins like MPP+ (for Parkinson's models) or Aβ peptides (for Alzheimer's models) to induce cell death, and the protective effects of test compounds can be evaluated.[9]

    • Primary Neuronal Cultures: These provide a more physiologically relevant model for studying neuroprotection.

  • In Vivo Models:

    • MPTP-induced Mouse Model of Parkinson's Disease: Systemic administration of MPTP leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[7]

    • 6-OHDA-induced Rat Model of Parkinson's Disease: Intracerebral injection of 6-hydroxydopamine also causes selective dopaminergic neuron loss.[10]

    • Transgenic Mouse Models of Alzheimer's Disease: Mice expressing human genes with mutations linked to familial Alzheimer's disease develop age-dependent Aβ plaques and cognitive deficits.

IV. Antimicrobial and Antifungal Activities

The this compound core has also been explored for its antimicrobial and antifungal properties, offering potential solutions to the growing challenge of drug-resistant pathogens.

Antifungal and Antioomycete Activity

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antioomycete activity against Pythium recalcitrans, a plant pathogen.[11][12] Compound I23 exhibited a potent EC50 value of 14 µM, outperforming the commercial fungicide hymexazol.[11][12] The proposed mechanism of action for these compounds is the disruption of the pathogen's biological membrane systems.[11][12]

Furthermore, other isoquinoline derivatives have demonstrated broad-spectrum antifungal activity. For example, compound 9f showed excellent efficacy against Alternaria solani, Alternaria alternata, and Physalospora piricola, with an EC50 of 3.651 mg/L against the latter.[13] Molecular docking studies suggest that these compounds may interact with succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[13]

Antibacterial Activity

While the primary focus has been on anticancer and neuroprotective activities, the broader class of isoquinoline alkaloids has a well-documented history of antibacterial effects.[14] The specific antibacterial mechanisms of this compound derivatives are an active area of investigation.

V. Synthesis of the this compound Core

Several synthetic routes have been developed to access the this compound scaffold, allowing for the generation of diverse chemical libraries for biological screening.

Castagnoli-Cushman Reaction

A robust and flexible method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli-Cushman reaction. This three-component reaction utilizes a homophthalic anhydride, an aldehyde, and an amine to construct the core structure in a single step. This approach allows for the introduction of substituents at the N2, C3, and C4 positions.[11][12]

General Synthetic Procedure for 3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acids

The following is a general procedure based on the Castagnoli-Cushman reaction:

Materials:

  • Homophthalic anhydride

  • Aromatic aldehyde

  • Amine

  • Anhydrous solvent (e.g., toluene, xylene)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add homophthalic anhydride, the aromatic aldehyde, the amine, and anhydrous sodium sulfate.

  • Add the anhydrous solvent and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration and wash with a suitable solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis Reactants Homophthalic Anhydride + Aldehyde + Amine Reaction Castagnoli-Cushman Reaction (Toluene, Reflux) Reactants->Reaction Product This compound Derivative Reaction->Product

Caption: General Synthetic Scheme for the this compound Core.

Conclusion: A Scaffold with a Bright Future in Drug Discovery

The this compound core represents a truly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its utility as a potent PARP inhibitor has significant implications for cancer therapy, while its diverse anticancer mechanisms, including tubulin polymerization and potential KRas inhibition, highlight its versatility in oncology. Furthermore, the emerging neuroprotective and antimicrobial properties of its derivatives open up exciting new avenues for therapeutic development. The synthetic accessibility of this core, particularly through multicomponent reactions like the Castagnoli-Cushman reaction, allows for the rapid generation of diverse compound libraries for further exploration. As our understanding of the intricate biology of diseases deepens, the this compound scaffold is poised to remain a central focus of drug discovery efforts, with the potential to yield novel and effective treatments for a wide range of human ailments.

References

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The Isoquinolinone Core: A Journey from Coal Tar to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone scaffold, a nitrogen-containing heterocyclic framework, stands as a privileged structure in the realm of medicinal chemistry and drug discovery. Its presence in a multitude of natural products with potent biological activities has long captured the attention of scientists. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of isoquinolinone compounds. It delves into their diverse therapeutic applications, with a particular focus on their role as anticancer agents, and offers a forward-looking perspective on the future of this remarkable chemical entity. For researchers and professionals in drug development, this document serves as a technical resource, elucidating the key milestones and methodologies that have shaped our understanding and utilization of the isoquinolinone core.

The Genesis of a Privileged Scaffold: Discovery and Early Synthetic Endeavors

The story of the isoquinolinone core begins with the discovery of its parent heterocycle, isoquinoline. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of its acid sulfate.[1][2] A more efficient extraction method was later developed by Weissgerber in 1914, which capitalized on the differential basicity of isoquinoline compared to its isomer, quinoline.[1][2]

While the isolation of isoquinoline laid the groundwork, the first synthesis of the isoquinolinone ring system is credited to Siegmund Gabriel and James Colman in 1900.[3][4] Their eponymous Gabriel-Colman rearrangement involves the base-induced ring expansion of a phthalimido ester.[4] This reaction, which requires an enolizable hydrogen on the group attached to the nitrogen, allows for the formation of a carbanion that subsequently closes the ring to form the substituted isoquinoline.[3][4] The Gabriel-Colman rearrangement was a pivotal discovery, providing the first route to this now crucial heterocyclic core and opening the door for the synthesis of a wide array of derivatives.[4][5]

Evolution of Synthetic Strategies for the Isoquinolinone Core

The synthesis of the isoquinolinone scaffold has evolved significantly from the early classical methods to modern, highly efficient catalytic strategies. This evolution has been driven by the need for greater structural diversity and improved reaction efficiency.

Classical Approaches

Beyond the Gabriel-Colman rearrangement, other classical methods have been employed for the synthesis of isoquinoline derivatives, which can be precursors to isoquinolinones. These include the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine amide, and the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6] While foundational, these methods often require harsh reaction conditions and offer limited substrate scope.

Modern Synthetic Methodologies

Recent years have witnessed a surge in the development of novel and more versatile methods for constructing the isoquinolinone core. Transition-metal catalysis, particularly using palladium and rhodium, has emerged as a powerful tool for the C-H activation and annulation of various starting materials to yield substituted isoquinolinones.[7] These methods are characterized by their high regioselectivity and functional group tolerance.

Microwave-assisted organic synthesis has also been applied to the production of isoquinolinones, often leading to significantly reduced reaction times and improved yields. Furthermore, a growing emphasis on green chemistry has spurred the development of more environmentally benign synthetic routes.

Synthetic Method Description Advantages Disadvantages
Gabriel-Colman Rearrangement Base-induced ring expansion of phthalimido esters.Historical significance, good yields for specific substrates.Limited substrate scope, requires strong base.
Bischler-Napieralski Reaction Cyclization of β-phenylethylamine amides.Well-established, useful for 1-substituted dihydroisoquinolines.Often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅).
Transition-Metal Catalyzed C-H Activation/Annulation Direct functionalization of C-H bonds to form the heterocyclic ring.High efficiency, regioselectivity, and functional group tolerance.Can require expensive catalysts and ligands.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, often higher yields.Requires specialized equipment.
Detailed Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

The following is a general procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a common and versatile variant of the isoquinolinone core.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A N-Methoxybenzamide C Pd(CH3CN)2Cl2 (catalyst) Ag2CO3 (oxidant) DIPEA (base) Toluene (solvent) 85 °C A->C + B 2,3-Allenoic Acid Ester B->C + D 3,4-disubstituted dihydroisoquinolin-1(2H)-one C->D Pd-catalyzed C-H activation/annulation

A representative experimental workflow for isoquinolinone synthesis.

Procedure:

  • To a solution of substituted benzoic acid (10 mmol) in CH₂Cl₂ (30 mL), add a few drops of DMF, followed by the slow addition of oxalyl chloride (1.7 mL, 20 mmol) at room temperature.

  • Stir the reaction mixture for 2 hours, and then concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve methoxylamine hydrochloride (840 mg, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in a mixture of water (25 mL) and EtOAc (50 mL), and cool to 0 °C.

  • Add the crude acid chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for an additional 5 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the corresponding N-methoxybenzamide.

  • In a reaction vessel, combine the N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (10 mL).

  • Heat the reaction mixture at 85 °C for 4 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Biological Activities and Therapeutic Applications of Isoquinolinone Compounds

The isoquinolinone scaffold is a cornerstone in the development of a wide range of therapeutic agents, with applications spanning from anticancer to cardiovascular and beyond.

Anticancer Agents

The most profound impact of isoquinolinone-containing compounds has been in the field of oncology. Two prominent classes of anticancer drugs, PARP inhibitors and topoisomerase inhibitors, feature this privileged core.

PARP Inhibitors (e.g., Talazoparib):

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the repair of single-strand breaks.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient.[9] Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which, upon replication, are converted into toxic double-strand breaks.[10] The inability of the cancer cells to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[8] Talazoparib is a potent PARP inhibitor that not only blocks the catalytic activity of PARP but also traps the enzyme on DNA, further enhancing its cytotoxic effect.[10]

G cluster_pathway Mechanism of PARP Inhibition DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Repair DNA Repair PARP->Repair initiates Apoptosis Cell Death (Apoptosis) PARP->Apoptosis leads to (in BRCA-deficient cells) PARP_inhibition PARP Inhibitor (e.g., Talazoparib) PARP_inhibition->PARP inhibits & traps Repair->DNA_damage repairs

Simplified signaling pathway of PARP inhibitors.

Topoisomerase Inhibitors (e.g., Irinotecan):

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes.[11] They function by creating transient breaks in the DNA backbone.[12] Topoisomerase I inhibitors, such as irinotecan (a semi-synthetic derivative of camptothecin, which contains a related quinoline core, with some synthetic analogs featuring the isoquinoline scaffold), exert their anticancer activity by stabilizing the covalent complex between topoisomerase I and DNA.[11][12] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks that are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[11]

G cluster_pathway Mechanism of Topoisomerase I Inhibition DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 binds Cleavage_complex Top1-DNA Cleavage Complex Top1->Cleavage_complex forms Religation DNA Re-ligation Cleavage_complex->Religation undergoes Apoptosis Cell Death (Apoptosis) Cleavage_complex->Apoptosis leads to Top1_inhibitor Topoisomerase I Inhibitor (e.g., Irinotecan) Top1_inhibitor->Cleavage_complex stabilizes

Simplified mechanism of action for Topoisomerase I inhibitors.

Other Therapeutic Areas

The therapeutic potential of isoquinolinone derivatives extends beyond oncology. Various compounds containing this scaffold have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal activity: Certain isoquinoline derivatives have shown efficacy against various bacterial and fungal strains.

  • Cardiovascular effects: Some isoquinolinones act as vasodilators and antihypertensive agents.

  • Neuroprotective effects: Research has indicated the potential of certain derivatives in protecting neuronal cells from damage.

Clinical Landscape

The clinical development of isoquinolinone-based drugs is an active area of research. Several compounds are currently in various phases of clinical trials for a range of indications, primarily in oncology.

Drug Mechanism of Action Developer/Sponsor Selected Clinical Trial Phase Indication
Talazoparib PARP InhibitorPfizerPhase IIIMetastatic Breast Cancer with germline BRCA mutations[13]
Irinotecan Topoisomerase I InhibitorVariousPhase IIIMetastatic Colorectal Cancer[14]
AZD0901 Claudin18.2-targeting ADCAstraZenecaPhase I/IIAdvanced Solid Tumors[15]
Onivyde (irinotecan liposome injection) Topoisomerase I InhibitorIpsenPhase I/IIRecurrent or Refractory Solid Tumors and Ewing Sarcoma[15]

Future Perspectives and Conclusion

The journey of the isoquinolinone core, from its serendipitous discovery in coal tar to its rational design into life-saving medicines, is a testament to the power of chemical synthesis and medicinal chemistry. The continuous development of novel synthetic methodologies is enabling the creation of increasingly complex and diverse isoquinolinone libraries, providing a rich source for future drug discovery efforts.

The success of PARP and topoisomerase inhibitors has solidified the importance of the isoquinolinone scaffold in oncology. Future research will likely focus on developing next-generation inhibitors with improved selectivity and reduced off-target effects, as well as exploring their efficacy in combination with other therapeutic modalities such as immunotherapy.

Beyond cancer, the diverse biological activities of isoquinolinone derivatives suggest a vast and underexplored therapeutic potential in other disease areas. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly unveil new opportunities for the development of novel drugs for a wide range of human ailments. The isoquinolinone core, with its rich history and promising future, will undoubtedly remain a focal point of innovation in the field of drug discovery for years to come.

References

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1,4-Dihydro-3(2H)-isoquinolinone: A Privileged Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydro-3(2H)-isoquinolinone core is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the precise orientation of substituents to interact with biological targets. This inherent versatility has established it as a "privileged scaffold," a molecular framework that can bind to diverse receptors and enzymes with high affinity, leading to a wide spectrum of pharmacological activities.[1][2][3] Derivatives have been developed as potent inhibitors of crucial enzymes, modulators of receptors, and as agents against various pathogens, demonstrating its broad therapeutic potential.[1][2][4]

This guide provides a technical overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, offering field-proven insights for professionals in drug discovery and development.

Strategic Synthesis of the Isoquinolinone Core

The construction of the this compound scaffold can be achieved through various synthetic routes. The choice of methodology is often dictated by the desired substitution pattern, scalability, and stereochemical control.

Key Synthetic Approaches:
  • Castagnoli–Cushman Reaction (CCR): This is a highly efficient multicomponent reaction involving the condensation of a homophthalic anhydride with an imine (pre-formed or generated in situ from an aldehyde and an amine).[5] The primary advantage of the CCR is its operational simplicity and ability to generate molecular diversity in a single step, often with high diastereoselectivity. This makes it particularly attractive for creating libraries of analogs for structure-activity relationship (SAR) studies.[5][6]

  • Intramolecular Cyclization Methods: Several strategies rely on the cyclization of a pre-functionalized precursor. A common approach involves the Curtius rearrangement of a styryl isocyanate, which undergoes thermal cyclization to form the isoquinolinone ring.[7] Another route is the intramolecular Friedel-Crafts-type acylation of N-phenethyl carbamates. These methods offer good control over the substitution on the aromatic ring.[3]

  • Oxidation of Tetrahydroisoquinolines: N-substituted 1,2,3,4-tetrahydroisoquinolines can be selectively oxidized at the C-3 position to yield the corresponding this compound. Visible-light-induced photocatalysis using organocatalysts like Eosin Y and oxygen as a green oxidant represents a modern, mild, and efficient approach.[2]

  • Palladium-Catalyzed Carbonylative Heck Reaction: This advanced method allows for the enantioselective synthesis of derivatives bearing a quaternary center at the C-4 position. By using formate esters as a carbon monoxide source, this reaction provides a powerful tool for creating complex, chiral molecules.[3]

General Synthetic Workflow: Castagnoli-Cushman Reaction

The following diagram illustrates the general workflow for synthesizing this compound derivatives via the Castagnoli-Cushman reaction, a cornerstone for building libraries of these compounds.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product HPA Homophthalic Anhydride CCR [4+2] Cycloaddition (Castagnoli-Cushman Reaction) HPA->CCR Amine Primary Amine (R1-NH2) Imine In situ Imine Formation Amine->Imine + Aldehyde Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Solvent Solvent (e.g., Toluene, Xylene) Solvent->CCR Heat Heat (Reflux) Heat->CCR Imine->CCR Decarboxylation Decarboxylation CCR->Decarboxylation Intermediate Formation Product This compound Derivative Decarboxylation->Product

Caption: Workflow for the Castagnoli-Cushman Synthesis.

Diverse Biological Activities and Therapeutic Targets

The true value of the this compound scaffold lies in the vast array of biological activities its derivatives exhibit. By modifying substituents at the N-2, C-1, and C-4 positions, medicinal chemists can fine-tune the pharmacological profile to target specific diseases.

PARP Inhibition: A Cornerstone in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[8] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway is deficient. Inhibiting PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Several this compound derivatives have been identified as potent PARP inhibitors.[9] For instance, the derivative PD128763 (3,4-dihydro-5-methyl-1(2H)-isoquinolinone) has been shown to protect pancreatic β-cells from DNA damage-induced cell death by specifically inhibiting PARP.[9] This activity was observed at concentrations 100 times lower than that required for nicotinamide, a known PARP inhibitor, highlighting the potency of the isoquinolinone core.[9]

G cluster_cancer Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits Repair Base Excision Repair PARP->Repair initiates PARPi Isoquinolinone PARP Inhibitor PARP->PARPi blocks NormalCell DNA Integrity Restored Repair->NormalCell NoRepair SSB Persists PARPi->NoRepair Replication DNA Replication NoRepair->Replication leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB converts to BRCA_Deficient BRCA-Deficient Cancer Cell DNA_DSB->BRCA_Deficient cannot be repaired in Apoptosis Cell Death (Apoptosis) BRCA_Deficient->Apoptosis undergoes

Caption: Mechanism of PARP inhibitors in BRCA-deficient cells.

Compound Target Activity Significance
PD128763 PARPPotent inhibitorProtects against DNA damage-induced cell death in pancreatic islets[9]
YHP-836 PARP1/2IC50 = 6.3 nM (PARP1), 3.6 nM (PARP2)Novel inhibitor with in vivo antitumor activity in BRCA-mutated models[8]
Olaparib Analogues PARP1Potent inhibitionConjugates developed to overcome multidrug resistance in cancer[10]
Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The isoquinolinone scaffold has been successfully utilized to develop inhibitors for various kinases.

  • DHFR and CDK2 Inhibition: Novel tetrahydroisoquinoline derivatives have shown potent inhibitory activity against Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are validated targets in oncology.[11][12] Certain synthesized compounds exhibited strong anticancer activity against lung (A549) and breast (MCF7) cancer cell lines.[11][13]

  • Receptor Tyrosine Kinases (RTKs): The broader isoquinoline class, which shares structural similarities, has been foundational in developing RTK inhibitors like Sunitinib, which targets VEGFR and PDGFR. This suggests a strong potential for this compound derivatives in anti-angiogenic therapy.[14]

Antioomycete and Antimicrobial Activity

Beyond human cell targets, these derivatives have shown promise in agricultural applications. A study investigating their effect on plant pathogens found significant antioomycete activity.[5][6]

  • Activity against Pythium recalcitrans: A series of 59 derivatives were synthesized using the Castagnoli-Cushman reaction. Compound I23 (2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) showed the highest potency against the oomycete P. recalcitrans.[5][6]

Compound Target Organism EC50 Value Noteworthy Finding
I23 Pythium recalcitrans14 µMMore potent than the commercial agent hymexazol (37.7 µM)[5][6]

The proposed mechanism of action for these compounds is the disruption of the pathogen's biological membrane systems.[5][6] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies revealed that the presence of a carboxyl group at the C-4 position is crucial for this activity.[5]

Diverse CNS and Other Activities

The structural versatility of the scaffold has led to the discovery of compounds with a wide range of other biological effects:[1]

  • CNS Receptor Ligands: Modulators of serotonin 5-HT1A receptors and metabotropic glutamate receptor 7 (mGluR7).

  • Enzyme Inhibitors: Inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1), relevant to Alzheimer's disease.

  • Protein-Protein Interaction Inhibitors: Blockers of the oncogenic p53-MDM2 interaction.

  • Rho-Kinase Inhibition: Derivatives have been developed as Rho-kinase inhibitors for potential use in treating hypertension and other cardiovascular diseases.[15]

  • Spasmolytic Activity: Certain 1,3-disubstituted dihydroisoquinolines have shown smooth muscle relaxant properties, similar to papaverine.[16]

Experimental Protocol: General Procedure for a Cytotoxicity Assay (MTT Assay)

To assess the anticancer potential of newly synthesized this compound derivatives, a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard. This protocol validates the biological activity by quantifying metabolically active cells.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF7 breast cancer cells).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compound (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the ability to precisely decorate its core, has enabled the discovery of potent and selective modulators for a wide range of biological targets, from enzymes like PARP and kinases to pathogens.

The future of this scaffold remains bright. Key areas for future exploration include:

  • Expanding Target Space: Applying this scaffold to novel and challenging biological targets, such as epigenetic enzymes or components of the ubiquitin-proteasome system.

  • Scaffold Hopping and Bioisosteric Replacement: Creating novel analogs by replacing parts of the isoquinolinone core to improve properties like solubility, metabolic stability, and cell permeability.

  • Development of Covalent Inhibitors: Incorporating reactive "warheads" to achieve irreversible inhibition of specific targets, which can lead to prolonged duration of action and increased potency.

As drug discovery continues to evolve, the strategic application of proven scaffolds like this compound will remain a cornerstone for developing the next generation of therapeutic agents.

References

  • New Synthesis of Isoquinoline and 3,4-Dihydroisoquinoline Derivatives. ResearchGate. Available from: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available from: [Link]

  • Heller, B., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetologia. Available from: [Link]

  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. Available from: [Link]

  • Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2019). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bioactive compounds containing the dihydroisoquinolone moiety. ResearchGate. Available from: [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Ivanov, I., et al. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available from: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available from: [Link]

  • Cui, W., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal Research Reviews. Available from: [Link]

  • Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ResearchGate. Available from: [Link]

  • Hawash, M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Hrishteva, V., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules. Available from: [Link]

  • Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. Google Patents.
  • Thieno[2,3-c] isoquinolines for use as inhibitors of PARP. Google Patents.
  • Cui, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews. Available from: [Link]

  • Zhang, Y., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Pharmacology. Available from: [Link]

  • Wozniak, K., et al. (2021). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Molecules. Available from: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant prop. ResearchGate. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Tw-s-sci. Available from: [Link]

  • Hawash, M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. Available from: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. R Discovery. Available from: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. OUCI. Available from: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dihydro-3(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of 1,4-Dihydro-3(2H)-isoquinolinone, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to not only present the core data but also to instill a deeper understanding of the "why" behind the spectral features. This document is structured to empower researchers to confidently identify and characterize this molecule, ensuring the integrity of their work.

The structural elucidation of a molecule is the bedrock of chemical and pharmaceutical research. In this context, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not merely data acquisition tools but are the language we use to converse with molecules. For a compound like this compound, understanding its unique spectral signature is paramount for its application in drug discovery and development.

This guide is designed to be a self-validating system. Each piece of data is presented with a corresponding experimental protocol and a detailed interpretation, grounded in established spectroscopic principles. This approach ensures that the information is not just consumed, but understood and can be reliably applied in a laboratory setting.

Molecular Structure and Spectroscopic Overview

Before delving into the specifics of each spectroscopic technique, it is essential to visualize the molecule at the heart of our discussion.

Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol CAS Number: 24331-94-0[1][2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet4HAromatic protons (H-5, H-6, H-7, H-8)
~6.80Broad Singlet1HNH
~4.40Singlet2HCH₂ (C-1)
~3.60Singlet2HCH₂ (C-4)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The aromatic region of the spectrum displays a complex multiplet, integrating to four protons, which is consistent with the four protons on the benzene ring of the isoquinolinone core. The broad singlet at approximately 6.80 ppm is characteristic of an amide N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

The two singlets at approximately 4.40 and 3.60 ppm, each integrating to two protons, are assigned to the two methylene groups (CH₂) at the C-1 and C-4 positions, respectively. The singlet nature of these peaks indicates that there are no adjacent protons to couple with, which is consistent with the proposed structure. The downfield shift of the C-1 methylene protons is attributed to the deshielding effect of the adjacent aromatic ring and the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~169C=O (C-3)
~133Aromatic C (quaternary)
~132Aromatic C (quaternary)
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~125Aromatic CH
~50CH₂ (C-1)
~37CH₂ (C-4)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The most downfield signal at approximately 169 ppm is characteristic of a carbonyl carbon in a cyclic amide (lactam). The signals in the range of 125-133 ppm correspond to the six carbons of the aromatic ring, with the two quaternary carbons appearing at the lower field end of this range. The four signals for the aromatic CH carbons are consistent with the structure.

The two aliphatic carbon signals at approximately 50 and 37 ppm are assigned to the C-1 and C-4 methylene carbons, respectively. The C-1 carbon is more deshielded due to its proximity to the electronegative nitrogen atom and the aromatic ring.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1600, ~1480MediumAromatic C=C Stretch

The IR spectrum of this compound is dominated by a strong absorption band around 1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a six-membered cyclic amide (a δ-lactam). This is often referred to as the Amide I band. The relatively low frequency compared to a typical ketone is due to the resonance effect of the lone pair of electrons on the adjacent nitrogen atom.

A broad absorption band centered around 3200 cm⁻¹ is indicative of the N-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding in the solid or neat liquid state. The absorptions in the 3050 cm⁻¹ and 2950 cm⁻¹ regions are attributed to the stretching vibrations of the aromatic and aliphatic C-H bonds, respectively. The presence of medium intensity bands around 1600 and 1480 cm⁻¹ further confirms the presence of the aromatic ring.

Experimental Protocol for FTIR Data Acquisition (ATR)

Caption: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
118Moderate[M - CO - H]⁺
91High[C₇H₇]⁺ (Tropylium ion)
90Moderate[M - CO - H - N]⁺

The mass spectrum of this compound will show a prominent molecular ion peak [M]⁺ at m/z 147, consistent with its molecular weight. The fragmentation pattern is key to confirming the structure.

A common fragmentation pathway for isoquinolinone derivatives involves the loss of carbon monoxide (CO) from the amide group, followed by the loss of a hydrogen atom, leading to a fragment ion at m/z 118. The base peak in the spectrum is often observed at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl group. This ion is formed through a rearrangement and fragmentation of the isoquinoline ring system. Another significant fragment at m/z 90 can be attributed to the loss of the nitrogen-containing portion after the initial loss of CO and H.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Caption: A generalized workflow for acquiring an Electron Ionization (EI) mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a clear and consistent picture of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide and aromatic functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. By understanding the principles behind the interpretation of this data, researchers can confidently identify this important molecule and its derivatives, ensuring the accuracy and integrity of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • O'Sullivan, M. J., Hatley, R. J. D., Wellaway, C. R., Bew, S. P., & Richards, C. J. (2021). Synthetic approaches to N- and 4-substitued 1,4-dihydro-3(2H)
  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10845–10856.
  • Li, J., et al. (2019). Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 15, 2336-2343.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

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The 1,4-Dihydro-3(2H)-isoquinolinone Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,4-dihydro-3(2H)-isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," its unique conformational features and synthetic accessibility have established it as a versatile template for the design of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the this compound scaffold, delving into its synthesis, key biological applications, structure-activity relationships, and mechanism of action in various therapeutic contexts. Particular emphasis is placed on its role in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology, alongside its emerging applications in neurodegenerative diseases, and as an antiviral and anti-inflammatory agent. This document serves as a resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration and exploitation of this remarkable scaffold in contemporary drug discovery.

The this compound Core: A Privileged Scaffold

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. The this compound scaffold is a prime example of such a structure, demonstrating a remarkable ability to serve as a foundation for a wide range of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement of substituents, facilitating precise interactions with biological targets. Furthermore, the lactam functionality within the core offers a key hydrogen bonding motif, crucial for anchoring the molecule within the active sites of various enzymes. The synthetic tractability of this scaffold, particularly through multicomponent reactions like the Castagnoli-Cushman reaction, allows for the facile generation of diverse chemical libraries, accelerating the drug discovery process.[3][4]

Synthesis of the this compound Scaffold: The Castagnoli-Cushman Reaction

A cornerstone in the synthesis of substituted 1,4-dihydro-3(2H)-isoquinolinones is the Castagnoli-Cushman reaction. This powerful, one-pot, three-component reaction involves the condensation of a homophthalic anhydride, an aldehyde or ketone, and an amine (or ammonia source).[3][4][5] The reaction proceeds with high diastereoselectivity, typically affording the trans isomer as the major product.

General Experimental Protocol for the Three-Component Castagnoli-Cushman Reaction

The following protocol is a generalized procedure for the synthesis of 2-unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which can be further modified.

Materials:

  • Homophthalic anhydride

  • Aldehyde (e.g., cyclopropane carboxaldehyde)

  • Ammonium acetate

  • Acetonitrile (MeCN)

  • 1,4'-bipiperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Step 1: Synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid intermediate

  • To a solution of homophthalic anhydride (1.0 eq) in acetonitrile, add the desired aldehyde (1.2 eq) and ammonium acetate (1.5 eq).

  • Heat the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude carboxylic acid intermediate can be purified by crystallization or used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the crude carboxylic acid intermediate (1.0 eq) in DMF.

  • Add 1,4'-bipiperidine (1.1 eq), HATU (1.2 eq), and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-oxo-3,4-dihydroisoquinoline-4-carboxamide.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Castagnoli-Cushman Reaction Workflow cluster_0 Step 1: Isoquinolinone Core Formation cluster_1 Step 2: Amide Coupling HPA Homophthalic Anhydride Reaction1 Reaction in MeCN at 80°C HPA->Reaction1 Aldehyde Aldehyde Aldehyde->Reaction1 Amine Ammonium Acetate Amine->Reaction1 Intermediate Carboxylic Acid Intermediate Reaction1->Intermediate Reaction2 Reaction in DMF at RT Intermediate->Reaction2 Amide_Reagent 1,4'-bipiperidine Amide_Reagent->Reaction2 Coupling_Agent HATU, Et3N Coupling_Agent->Reaction2 Final_Product Final 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Reaction2->Final_Product

Caption: Workflow for the Castagnoli-Cushman reaction.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is underscored by its application in a wide range of therapeutic areas.

PARP Inhibition in Oncology

One of the most significant applications of the this compound core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[6]

The isoquinolinone scaffold serves as an excellent mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[7] This allows for potent competitive inhibition at the enzyme's catalytic site. Several potent PARP inhibitors based on this scaffold have been developed, with some demonstrating nanomolar efficacy.[3]

Mechanism of Action of Isoquinolinone-based PARP Inhibitors:

  • Competitive Inhibition: The this compound core occupies the nicotinamide-binding pocket of the PARP catalytic domain. The lactam carbonyl and N-H group form key hydrogen bonds with conserved residues such as Gly863 and Ser904, while the aromatic ring engages in π-π stacking interactions with Tyr907.[8]

  • PARP Trapping: Beyond catalytic inhibition, a crucial aspect of the anticancer activity of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of a single-strand break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and leads to the formation of double-strand breaks, which are lethal in homologous recombination-deficient cancer cells.

PARP Inhibition Mechanism cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell with PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Activation SSB1->PARP1 BER Base Excision Repair PARP1->BER DNA_Repair1 DNA Repaired BER->DNA_Repair1 SSB2 Single-Strand Break (SSB) PARPi Isoquinolinone PARP Inhibitor SSB2->PARPi PARP_Trapping PARP Trapping PARPi->PARP_Trapping DSB Double-Strand Break (DSB) PARP_Trapping->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of PARP inhibition in cancer cells.

Structure-Activity Relationship (SAR) of Isoquinolinone-based PARP Inhibitors:

The following table summarizes the SAR for a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP1/2 inhibitors.[3]

CompoundRPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
1a Phenyl15670.1
2a H>10000>10000
2b Cyclopropyl224.0
2c Isopropyl4114
2d tert-Butyl11045
2e Phenyl3011
2f 4-Fluorophenyl4013

Data extracted from Reference[3]

The data reveals that substitution at the 3-position of the isoquinolinone ring is crucial for activity. Small, rigid groups like cyclopropyl at the R position tend to enhance potency and selectivity for PARP2. Aromatic substituents at this position are also well-tolerated. The unsubstituted analog (2a) is inactive, highlighting the importance of this substituent for effective binding.

Neurodegenerative Diseases

The this compound scaffold and its derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms of action in this context are diverse and include:

  • Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some derivatives have shown potent inhibitory activity against these enzymes, which are key targets in Alzheimer's disease therapy.

  • Modulation of Monoamine Oxidase (MAO): Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and certain isoquinolinone derivatives have demonstrated this activity.

  • Neuroprotection: These compounds may exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways.

Antiviral and Anti-inflammatory Applications

Recent studies have highlighted the potential of this compound derivatives as antiviral and anti-inflammatory agents.

  • Antiviral Activity: Certain derivatives have shown promising activity against a range of viruses, including influenza and coronaviruses. The mechanism of action is still under investigation but may involve the inhibition of viral replication or entry into host cells.

  • Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. By inhibiting the production of pro-inflammatory cytokines, these molecules can mitigate the inflammatory response.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged core in drug discovery. Its synthetic accessibility and the ability to readily introduce chemical diversity make it an attractive starting point for the development of novel therapeutic agents. While its role in the design of PARP inhibitors for cancer therapy is well-documented and has led to clinical candidates, the expanding scope of its biological activities in neurodegenerative, viral, and inflammatory diseases presents exciting new avenues for future research.

As our understanding of the structural requirements for activity against various targets continues to grow, we can anticipate the development of next-generation this compound-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

The 1,4-Dihydro-3(2H)-isoquinolinone Scaffold: A Privileged Building Block in Modern Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Insight: The quest for novel therapeutic agents is often a search for molecular frameworks that can be readily synthesized and strategically decorated to interact with biological targets. The 1,4-dihydro-3(2H)-isoquinolinone (1,4-DHIQ) core is a prime example of such a "privileged scaffold".[1][2] Its rigid, bicyclic structure presents a well-defined three-dimensional geometry, making it an ideal platform for the stereodefined presentation of various functional groups. This guide provides an in-depth exploration of the synthesis, reactivity, and application of the 1,4-DHIQ scaffold, offering field-proven insights for its effective utilization in drug discovery and organic synthesis.

Introduction: The Significance of the 1,4-DHIQ Framework

The isoquinoline core and its derivatives are ubiquitous in natural alkaloids and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities.[3] The partially saturated 1,4-DHIQ variant retains key structural features of the isoquinoline family while introducing a lactam functionality and a stereocenter at the C4 position, which are crucial for its utility.

This framework is a cornerstone for compounds with diverse therapeutic applications, including:

  • Inhibitors of the p53-MDM2 protein-protein interaction (oncology).[2]

  • Ligands for serotonin 5-HT1A receptors (neuroscience).[1]

  • Acetylcholinesterase (AChE) and BACE-1 inhibitors (neurodegenerative diseases).[2]

  • Kinase inhibitors, such as KDR inhibitors (angiogenesis).[4]

  • Positive allosteric modulators of NMDA-1 glutamate receptors.[2]

The value of 1,4-DHIQ lies not only in its biological relevance but also in its synthetic tractability. The core can be assembled efficiently, and its key positions (N2 and C4) can be functionalized with a high degree of control, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][5]

Synthesis of the this compound Core

The construction of the 1,4-DHIQ skeleton is critical for its use as a building block. While classical methods like the Bischler-Napieralski reaction are foundational for isoquinoline synthesis, more direct and versatile routes to the 1,4-DHIQ core have been developed.[6][7][8] A highly effective and widely applicable method involves a one-pot reductive amination followed by spontaneous lactamization.

Core Synthesis via Reductive Amination/Cyclization

A practical and efficient approach starts from the commercially available methyl 2-(2-formylphenyl)acetate.[5] This method allows for the direct incorporation of the N-substituent (R1), which is a key diversity point in library synthesis.

The causality of this workflow is elegant in its simplicity:

  • Imine Formation: The aldehyde functionality of the starting material reacts with a primary amine (R1-NH2) to form an imine intermediate. This step is typically fast and high-yielding.

  • Chemoselective Reduction: The crucial step is the selective reduction of the C=N bond of the imine without affecting the methyl ester. Sodium borohydride (NaBH4) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for imines over esters.

  • Intramolecular Cyclization: Once the imine is reduced to a secondary amine, the nucleophilic nitrogen atom is perfectly positioned to attack the electrophilic carbonyl of the methyl ester. This intramolecular amidation is often spontaneous or requires gentle heating, leading to the formation of the stable six-membered lactam ring of the 1,4-DHIQ core.

This synthetic logic is visualized in the workflow below.

G cluster_0 Core Synthesis Workflow start Methyl 2-(2-formylphenyl)acetate + R¹-NH₂ imine Imine Formation start->imine Methanol, rt reduction Chemoselective Reduction (NaBH₄) imine->reduction 0°C to rt cyclization Spontaneous Intramolecular Lactamization reduction->cyclization product N-Substituted 1,4-DHIQ Core cyclization->product

Caption: Workflow for the synthesis of the 1,4-DHIQ core.

Strategic Functionalization of the 1,4-DHIQ Scaffold

With the core in hand, the true power of 1,4-DHIQ as a building block is realized through its selective functionalization. The primary handles for introducing molecular diversity are the nitrogen atom at position 2 and the methylene group at position 4.

N-Functionalization (Position 2)

As described in the synthetic protocol above, the substituent on the nitrogen atom (R1) can be conveniently introduced by selecting the appropriate primary amine during the initial reductive amination step.[5] This allows for the incorporation of a wide array of functionalities.

EntryAmine (R¹-NH₂)Product Yield (%)Citation
1Allylamine91[5]
2Benzylamine96[5]
34-Methoxybenzylamine85[5]
44-Chlorobenzylamine98[5]
5Cyclohexylmethylamine63[5]

Table 1: Representative yields for the synthesis of N-substituted 1,4-DHIQ derivatives.

C4-Functionalization: Diastereoselective Arylation

Functionalization at the C4 position is more challenging but offers a critical vector for exploring chemical space. A powerful, modern strategy enables the trans-diastereoselective introduction of aryl groups at this position.[1][2] This two-step protocol transforms the otherwise unreactive C-H bonds at the C4 methylene into a handle for C-C bond formation.

Step 1: Regitz Diazo Transfer The process begins by activating the C4 position. The methylene group adjacent to the lactam carbonyl is sufficiently acidic to undergo deprotonation and react with a diazo transfer reagent, such as p-acetamidobenzenesulfonyl azide (p-ABSA), to form a 4-diazo-isoquinolinone intermediate.[2] This transformation is foundational, converting a stable CH₂ group into a highly versatile diazo functional group.

Step 2: Triflic Acid (TfOH)-Promoted Hydroarylation The diazo intermediate is then treated with a strong Brønsted acid, typically triflic acid (TfOH). The acid protonates the diazo compound, leading to the expulsion of dinitrogen (N₂) and the formation of a highly reactive carbocation intermediate at the C4 position. This electrophilic center is immediately trapped by an electron-rich arene (e.g., anisole, xylene) in a Friedel-Crafts-type reaction. This sequence results in the highly diastereoselective formation of the C4-arylated product, with the incoming aryl group preferentially adopting a trans relationship to the existing substituent at C1 (if present).[1]

G cluster_1 C4-Arylation Mechanism start_c4 N-Substituted 1,4-DHIQ diazo 4-Diazo Intermediate start_c4->diazo Regitz Diazo Transfer (p-ABSA, DBU) carbocation C4-Carbocation Intermediate diazo->carbocation TfOH, -N₂ product_c4 trans-4-Aryl-1,4-DHIQ carbocation->product_c4 reagents Arene (Ar-H) reagents->carbocation Nucleophilic Attack

Caption: Key steps in the C4-arylation of the 1,4-DHIQ scaffold.

Applications in Bioactive Molecule Synthesis

The synthetic versatility of the 1,4-DHIQ scaffold makes it a powerful starting point for constructing complex molecules with significant pharmacological properties.

Case Study: KDR Inhibitors Kinase insert domain-containing receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis, making it a critical target in oncology. Researchers have identified 3,4-dihydroisoquinoline-1(2H)-ones (a closely related isomer) and 1,2,3,4-tetrahydroisoquinolines as potent and selective inhibitors of KDR.[4] The synthesis and SAR of these compounds rely on building blocks like 1,4-DHIQ, where modifications at the N2 and aromatic ring positions are used to optimize potency and pharmacokinetic properties.

Case Study: Antifungal Agents In the field of agrochemicals, derivatives of the related 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and shown to possess potent antioomycete activity against plant pathogens like Pythium recalcitrans.[9] The synthetic strategy often involves multicomponent reactions, such as the Castagnoli–Cushman reaction, to build the substituted isoquinolinone core, highlighting the adaptability of this framework to different synthetic strategies and applications.[9]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a trusted starting point for researchers. They are based on established and peer-reviewed methodologies.

Protocol 1: General Procedure for N-Substituted 1,4-Dihydro-3(2H)-isoquinolinones[5]
  • Reaction Setup: To a solution of methyl 2-(2-formylphenyl)acetate (1.0 eq.) in methanol (approx. 0.5 M), add the desired primary amine (1.0 eq.).

  • Imine Formation: Seal the reaction vessel and stir the mixture at room temperature for 18 hours. Progress can be monitored by TLC or 1H NMR, looking for the disappearance of the aldehyde proton and the appearance of the imine proton signal.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.1 eq.) portion-wise while maintaining the temperature.

  • Reaction Completion: Allow the reaction to stir at 0 °C for 2 hours.

  • Workup: Quench the reaction by the slow addition of distilled water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product, the cyclized 1,4-DHIQ, can be purified by flash column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Two-Step Procedure for trans-4-Aryl-1,4-DHIQ Derivatives[2]

Step A: Synthesis of 4-Diazo-3(2H)-isoquinolone

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-substituted 1,4-DHIQ (1.0 eq.) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq.) and p-acetamidobenzenesulfonyl azide (p-ABSA) (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Workup: Concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel to isolate the 4-diazo intermediate.

Step B: TfOH-Promoted Hydroarylation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-diazo intermediate (1.0 eq.) in the arene solvent (e.g., anisole, xylene) (60 eq.).

  • Acid Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH) (1.5 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours.

  • Workup: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the trans-4-aryl-1,4-DHIQ derivative.

Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the ability to selectively functionalize key positions make it an attractive starting point for the development of novel small molecules. Modern synthetic methods, particularly those enabling catalytic and diastereoselective C-H functionalization at the C4 position, have significantly expanded the accessible chemical space around this core.

Future research will likely focus on developing even more efficient and enantioselective methods for functionalizing the 1,4-DHIQ core. The application of photoredox catalysis and other modern synthetic techniques could unlock new reaction pathways. As our understanding of complex biological systems grows, the 1,4-DHIQ scaffold will undoubtedly continue to serve as a reliable platform for designing the next generation of therapeutic agents and chemical probes.

References

  • Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Facile and Diastereoselective Arylation of the Privileged 1,4-Dihydroisoquinolin-3(2 H )-one Scaffold Source: ResearchGate URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Isoquinoline derivatives and its medicinal activity Source: synopsis.cz URL: [Link]

  • Title: Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold Source: Beilstein Journals URL: [Link]

  • Title: Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: and 4-substitued this compound derivatives Source: pure.qub.ac.uk URL: [Link]

  • Title: One-Pot Synthesis of 1,4-Bridged Dihydroisoquinoline-3-ones from Isoquinolinium Salts and Cyclic 1,3-Diketones Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3,4-dihydro-1(2H)-isoquinolinones | Request PDF Source: ResearchGate URL: [Link]

  • Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones Source: ACS Publications URL: [Link]

  • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI URL: [Link]

  • Title: Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties Source: PubMed URL: [Link]

  • Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines Source: MDPI URL: [Link]

  • Title: Synthesis of 3,4-dihydroisoquinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: ScienceDirect URL: [Link]

  • Title: Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent developments for the synthesis of the dihydroisoquinolin-1(2H)-ones via cyclization of N-allylbenzamides Source: Semantic Scholar URL: [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 1,4-Dihydro-3(2H)-isoquinolinones via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of the 1,4-dihydro-3(2H)-isoquinolinone scaffold. While often associated with the Bischler-Napieralski reaction due to its nature as an acid-catalyzed intramolecular cyclization, the direct synthesis of this specific lactam structure requires a distinct, albeit conceptually related, chemical transformation. We will first clarify the classical Bischler-Napieralski reaction and then present a robust protocol for the target synthesis via an intramolecular electrophilic aromatic substitution pathway.

Part 1: A Tale of Two Cyclizations: Mechanistic Foundations

Understanding the distinction between the classical Bischler-Napieralski reaction and the cyclization required for isoquinolinone synthesis is crucial for experimental design and success. Both reactions leverage the principles of intramolecular electrophilic aromatic substitution, but they start with different precursors to arrive at distinct heterocyclic cores.

The Classical Bischler-Napieralski Reaction

First discovered by August Bischler and Bernard Napieralski in 1893, this reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines .[1][2][3] It involves the cyclodehydration of a β-arylethylamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] The reaction is most effective when the aromatic ring is activated by electron-donating groups.[4][6] The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular attack by the electron-rich aromatic ring.[1][7]

Bischler_Napieralski Classical Bischler-Napieralski Mechanism sub β-Arylethylamide int1 Imidoyl Phosphate sub->int1 Activation reagent POCl₃ int2 Nitrilium Ion (Electrophile) int1->int2 Elimination int3 Spiro Intermediate (Arenium Ion) int2->int3:w Intramolecular Electrophilic Attack prod 3,4-Dihydroisoquinoline int3->prod Rearomatization (Deprotonation)

Caption: Mechanism of the classical Bischler-Napieralski reaction.

Intramolecular Cyclization for 1,4-Dihydro-3(2H)-isoquinolinones

To synthesize the target lactam, this compound, the starting material must be an N-substituted phenylacetamide derivative . The key transformation is an intramolecular Friedel-Crafts-type reaction. In this process, a strong acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), is used to mediate the cyclization of the phenylacetamide with an electrophilic one-carbon source, such as paraformaldehyde.[4] This generates an N-acyliminium ion or a related electrophilic species that attacks the ortho-position of the phenyl ring to form the six-membered lactam ring.

Isoquinolinone_Synthesis Synthesis of this compound sub N-Alkyl Phenylacetamide int1 N-Acyliminium Ion (Electrophile) sub->int1 Activation reagent Paraformaldehyde + Eaton's Reagent int2 Spiro Intermediate (Arenium Ion) int1->int2:w Intramolecular Friedel-Crafts Attack prod 1,4-Dihydro-3(2H)- isoquinolinone int2->prod Rearomatization (Deprotonation)

Caption: Intramolecular Friedel-Crafts-type cyclization pathway.

Part 2: Experimental Application & Protocol

This section details a validated, scalable protocol for the synthesis of 6-chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one, adapted from a procedure published in Organic Syntheses.[4] This two-step process involves the initial preparation of the amide precursor followed by the key cyclization reaction.

Workflow Experimental Workflow start_acid 4-Chlorophenylacetic Acid step1 Step A: Amide Formation start_acid->step1 start_amine Methylamine (aq) start_amine->step1 reagent_socl2 SOCl₂, DMF (cat.) Toluene reagent_socl2->step1 precursor 2-(4-Chlorophenyl)-N-methylacetamide step1->precursor step2 Step B: Cyclization precursor->step2 product 6-Chloro-2-methyl-1,4-dihydro- 2H-isoquinolin-3-one step2->product reagent_cyclize Paraformaldehyde Eaton's Reagent, 80°C reagent_cyclize->step2

Caption: Overall synthetic workflow for the target isoquinolinone.

Step A: Synthesis of Precursor, 2-(4-Chlorophenyl)-N-methylacetamide

Rationale: This step converts the commercially available carboxylic acid into the corresponding N-methylamide. The acid is first activated to an acid chloride using thionyl chloride (SOCl₂), which is then reacted in situ with an aqueous solution of methylamine.

ReagentM.W.AmountMolesEquiv.
4-Chlorophenylacetic Acid170.5950.0 g293 mmol1.0
Thionyl Chloride (SOCl₂)118.9725.7 mL352 mmol1.2
Toluene, anhydrous-100 mL--
DMF, anhydrous73.092.28 mL29.3 mmol0.1
Methylamine (40 wt% in H₂O)31.06128 mL1470 mmol5.0

Procedure:

  • Equip a 500-mL three-necked, round-bottomed flask with a magnetic stir bar, temperature probe, addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with 4-chlorophenylacetic acid (50.0 g), anhydrous toluene (100 mL), and anhydrous DMF (2.28 mL).

  • Heat the mixture to 35 °C.

  • Add thionyl chloride (25.7 mL) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 45 °C. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, heat the mixture to 60 °C and stir for 1 hour until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to ambient temperature. This solution of the intermediate acid chloride is used directly in the next step.

  • In a separate 1-L flask equipped for stirring and cooling, add the methylamine solution (128 mL) and cool to 5 °C in an ice bath.

  • CAUTION: Exothermic Reaction. Add the acid chloride solution from Step 6 to the cooled methylamine solution dropwise over 45 minutes, ensuring the internal temperature does not exceed 25 °C. A white precipitate will form.

  • Stir the resulting white suspension at ambient temperature for at least 30 minutes.

  • Filter the solid product through a Büchner funnel, wash the cake with water (2 x 100 mL), and dry under vacuum to afford the desired amide as a white solid.

Step B: Cyclization to 6-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one

Rationale: This is the key ring-forming step. Eaton's reagent, a superacidic medium, acts as both the solvent and the cyclodehydration catalyst. Paraformaldehyde serves as the source for the C4 methylene bridge. The N-acyliminium ion generated in situ is the key electrophile that undergoes intramolecular attack on the aromatic ring.

ReagentM.W.AmountMolesEquiv.
2-(4-Chlorophenyl)-N-methylacetamide183.6410.0 g54.5 mmol1.0
Paraformaldehyde(30.03)n1.98 g65.3 mmol1.2
Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)-50 mL--

Procedure:

  • Equip a 250-mL flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with Eaton's reagent (50 mL).

  • Add the amide precursor (10.0 g) in portions. A slight exotherm is expected.

  • Add the paraformaldehyde (1.98 g) to the mixture.

  • Heat the reaction to 80 °C and maintain for 2 hours. The mixture will turn into a brown solution. Monitor for complete consumption of the starting material by TLC or HPLC.

  • Cool the reaction mixture to ambient temperature and pour it carefully onto 200 g of crushed ice in a 1-L beaker with vigorous stirring.

  • CAUTION: Exothermic Quench. Neutralize the acidic solution by slowly adding 50% aqueous sodium hydroxide (NaOH) until the pH reaches 8.0-8.5, while maintaining the temperature below 30 °C with an ice bath.

  • Extract the aqueous slurry with a suitable organic solvent, such as isopropyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or silica gel chromatography if necessary.

Part 3: Scientific Insights & Process Optimization

The Role of the Cyclizing Agent

Polyphosphoric acid (PPA) and Eaton's Reagent are the reagents of choice for this type of cyclization.[5] Their effectiveness stems from several properties:

  • Strong Acidity: They are potent proton sources, necessary to activate the amide and formaldehyde for the generation of the electrophilic N-acyliminium ion.

  • Dehydrating Power: They efficiently remove water generated during the reaction, driving the equilibrium towards the cyclized product.[3]

  • Solvent Properties: They are excellent solvents for polar organic substrates, creating a homogeneous reaction environment.[3] Eaton's reagent is often preferred over traditional PPA as it remains a mobile, stirrable liquid at reaction temperatures, simplifying handling and improving heat transfer, which is critical for scalability.[4]

Substrate Scope and Electronic Effects

The success of this intramolecular Friedel-Crafts reaction is highly dependent on the electronic nature of the phenylacetamide precursor, as is typical for electrophilic aromatic substitutions.[4]

Phenyl Ring Substituent (at para-position)Product Yield (%)Comments
-Cl95%Electron-withdrawing group, directs ortho to the alkyl chain. High yield.
-F89%Electron-withdrawing group, high yield.
-Br80%Electron-withdrawing group, good yield.
-NO₂71%Strongly deactivating group, but cyclization still proceeds in good yield.
-H (unsubstituted)96%Baseline reaction, excellent yield.
Electron-Donating Groups (e.g., -OCH₃)Low / Complex MixtureStrongly activating groups can lead to side reactions or polymerization under the harsh acidic conditions.

Table adapted from data presented in Org. Synth. 2012, 89, 44-54.[4]

Key Insight: Unlike the classical Bischler-Napieralski reaction which is favored by electron-donating groups, this particular cyclization works remarkably well with electron-withdrawing groups on the aromatic ring. This is because the cyclization is not the rate-limiting step; the generation of the highly reactive N-acyliminium ion intermediate ensures that even deactivated rings can undergo cyclization efficiently.

References

  • D. P. Papenfuhs, et al. Preparation of Tetrahydroisoquinoline‐3‐ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Org. Synth.2012 , 89, 44-54. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Wenxuecity. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

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Application Notes & Protocols: Synthesis of 1,4-Dihydro-3(2H)-isoquinolinones via the N-Acyliminium Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides an in-depth exploration of its synthesis via a powerful variant of the classical Pictet-Spengler reaction. We will delve into the mechanism, strategic considerations, and detailed protocols for the N-acyliminium ion-mediated Pictet-Spengler cyclization, a highly effective method for constructing this valuable lactam-containing heterocycle.

Part I: Mechanistic Deep Dive - The N-Acyliminium Pathway

The classical Pictet-Spengler reaction, discovered in 1911, condenses a β-arylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline.[2][3][4] This process proceeds through an iminium ion intermediate. However, to synthesize the target this compound, which contains an amide (lactam) moiety, a more potent electrophile is required. This is achieved through the N-acyliminium ion Pictet-Spengler reaction .[5]

The core distinction lies in the electrophile that undergoes cyclization. In the classical reaction, it is an iminium ion. For our target molecule, a much more electrophilic N-acyliminium ion is generated, which is reactive enough to cyclize onto even less-activated aromatic rings under milder conditions.[2][6]

The reaction proceeds through several key steps:

  • Precursor Formation : The reaction typically starts with a β-phenylethylamide derivative, which condenses with an aldehyde (like paraformaldehyde) or is generated from a precursor that contains a masked aldehyde.

  • N-Acyliminium Ion Generation : Under acidic conditions (either Brønsted or Lewis acid), the amide carbonyl group is activated, facilitating the formation of a highly reactive cyclic N-acyliminium ion intermediate.[7]

  • Intramolecular Cyclization : This potent electrophile is then attacked by the electron-rich π-system of the tethered phenyl ring in an intramolecular electrophilic aromatic substitution.[8][9] This is the key ring-closing step.

  • Rearomatization : A final deprotonation step restores the aromaticity of the phenyl ring, yielding the stable this compound product.

This pathway's driving force is the enhanced electrophilicity of the N-acyliminium ion, making it a cornerstone for the synthesis of complex alkaloids and pharmaceutical agents.[2][10]

N_Acyliminium_Pictet_Spengler_Mechanism Mechanism of N-Acyliminium Pictet-Spengler Cyclization cluster_0 Step 1: N-Acyliminium Ion Formation cluster_1 Step 2: Cyclization & Rearomatization Start β-Arylethylamide + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Acyliminium N-Acyliminium Ion (Key Electrophile) Hemiaminal->Acyliminium H⁺ -H₂O Cyclization Electrophilic Aromatic Substitution Acyliminium->Cyclization C-C Bond Formation Product This compound Cyclization->Product -H⁺ (Rearomatization)

Caption: N-Acyliminium Pictet-Spengler reaction mechanism.

Part II: Experimental Protocols & Strategic Considerations

Trustworthy protocols are built on a foundation of understanding reaction parameters. The success of this synthesis hinges on the careful selection of catalysts, solvents, and temperature, tailored to the specific substrate.

General Protocol for Solution-Phase Synthesis

This protocol describes a representative synthesis of a this compound from a 2-aryl-N-(hydroxymethyl)acetamide precursor.

Materials & Reagents:

  • Substituted 2-phenylacetamide

  • Paraformaldehyde

  • Acid Catalyst (e.g., Trifluoroacetic acid (TFA), Formic acid, or a Lewis acid like BF₃·OEt₂)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted 2-phenylacetamide (1.0 eq).

  • Reagent Addition : Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add paraformaldehyde (1.5 eq).

  • Initiation : Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., 2.0 eq of TFA) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure this compound.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Optimization & Strategic Insights

The choice of reagents and conditions is critical and depends heavily on the electronic nature of the aromatic ring.

ParameterOptionsRationale & Expert Insight
Acid Catalyst Brønsted Acids: TFA, Formic Acid, p-TsOH Lewis Acids: BF₃·OEt₂, TiCl₄, FeCl₃Electron-rich aromatic rings (e.g., with methoxy groups) often cyclize under mild Brønsted acid conditions like TFA.[7] Less nucleophilic rings may require stronger Lewis acids or harsher conditions (e.g., refluxing with strong acid) to drive the reaction to completion.[2][11]
Solvent DCM, DCE, Acetonitrile, TolueneChlorinated solvents like DCM and DCE are most common due to their inertness and ability to dissolve the reactants. The choice can influence reaction rates and solubility.
Temperature 0 °C to RefluxThe reaction is often initiated at 0 °C to control the initial formation of the N-acyliminium ion. For less reactive substrates, heating may be necessary. However, higher temperatures can lead to side reactions or racemization if chiral centers are present.[2]
Aldehyde Source Paraformaldehyde, Aqueous Formaldehyde, ChloralParaformaldehyde is the most common source for introducing the C1 carbon. It depolymerizes in situ under acidic conditions to provide formaldehyde.

Part III: Application & Process Workflow

The N-acyliminium Pictet-Spengler reaction is not merely an academic curiosity; it is a robust tool in pharmaceutical development. Its application in the synthesis of Tadalafil (Cialis), a well-known PDE5 inhibitor, underscores its industrial relevance and power in constructing complex, stereochemically rich molecules.[2]

General Experimental Workflow

A successful synthesis campaign relies on a systematic workflow, from preparation to final analysis.

Experimental_Workflow General Synthesis & Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis start_mat Starting Material (β-Arylethylamide) setup 1. Reaction Setup (Inert Atmosphere) start_mat->setup reagents Reagents & Solvents (Aldehyde, Acid) reagents->setup addition 2. Reagent Addition (0°C -> RT) setup->addition monitor 3. TLC Monitoring addition->monitor quench 4. Quench Reaction monitor->quench extract 5. Extraction quench->extract purify 6. Column Chromatography extract->purify final_product Pure Product purify->final_product nmr NMR (¹H, ¹³C) ms Mass Spectrometry final_product->nmr final_product->ms

Caption: Workflow from starting materials to final analysis.

Part IV: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficiently acidic catalyst. 2. Deactivated aromatic ring. 3. Low reaction temperature.1. Switch to a stronger acid (e.g., from TFA to BF₃·OEt₂). 2. Increase catalyst loading. 3. Increase the reaction temperature; consider switching to a higher-boiling solvent like DCE and refluxing.
Multiple Side Products 1. Reaction temperature is too high. 2. Catalyst is too strong/concentrated. 3. Presence of water or other nucleophiles.1. Run the reaction at a lower temperature (start at 0 °C or below). 2. Use a milder acid or add the catalyst more slowly. 3. Ensure all glassware is flame-dried and use anhydrous solvents.
Product Decomposition The product is unstable to the acidic workup or purification conditions.1. Use a milder quenching agent (e.g., a cooled, dilute base). 2. Neutralize the crude product before concentrating. 3. Consider using neutral or deactivated silica gel for chromatography.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,4-Dihydro-3(2H)-isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dihydro-3(2H)-isoquinolinones

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for the development of novel therapeutics. The ongoing interest in this heterocyclic system stems from its presence in various natural products and pharmacologically active molecules. Consequently, the development of efficient and versatile synthetic methodologies for accessing these compounds is of paramount importance.

Palladium-catalyzed reactions have emerged as a powerful tool in modern organic synthesis, offering atom-economical and highly selective routes to complex molecular architectures.[1] In particular, palladium-catalyzed C-H activation and amination strategies have revolutionized the synthesis of nitrogen-containing heterocycles, including 1,4-dihydro-3(2H)-isoquinolinones.[2][3] These methods often proceed under milder conditions and with greater functional group tolerance compared to classical synthetic approaches.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed and validated experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed synthesis of 1,4-dihydro-3(2H)-isoquinolinones typically proceeds through an intramolecular C-H amination or a related C-H activation/annulation cascade. While several mechanistic pathways can operate depending on the specific substrates and reaction conditions, a generally accepted catalytic cycle for the intramolecular C-H amination of a suitable N-substituted benzamide derivative is depicted below.[4][5]

The catalytic cycle is generally believed to involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) manifold.[4][5][6] In the context of C-H activation/annulation, a plausible mechanism often involves the formation of a palladacycle intermediate.[3][7]

A representative catalytic cycle involving a C-H activation/annulation pathway is as follows:

  • C-H Activation: The reaction initiates with the coordination of the palladium(II) catalyst to the directing group of the substrate (e.g., an amide). This is followed by a chelation-assisted C-H activation at the ortho-position of the aromatic ring to form a five-membered palladacycle intermediate.[3][7]

  • Coordinative Insertion: The unsaturated partner, such as an alkyne or allene, coordinates to the palladium center of the palladacycle. This is followed by migratory insertion into the Pd-C bond.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired this compound product and a palladium(0) species.[4]

  • Reoxidation: The Pd(0) is then reoxidized to the active Pd(II) catalyst by an oxidant present in the reaction mixture, thus completing the catalytic cycle.

Catalytic Cycle for Palladium-Catalyzed Isoquinolinone Synthesis cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Substrate Substrate (e.g., N-Acyl-2-alkenylaniline) Substrate->Palladacycle Insertion_Complex Coordinative Insertion Complex Palladacycle->Insertion_Complex Alkene/Alkyne Coordination & Insertion Product_Complex Product-Pd(0) Complex Insertion_Complex->Product_Complex Reductive Elimination Pd_0 Pd(0) Product_Complex->Pd_0 Product This compound Product_Complex->Product Pd_0->Pd_II Oxidation caption Fig. 1: Generalized Catalytic Cycle

Fig. 1: Generalized Catalytic Cycle

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the palladium-catalyzed synthesis of this compound derivatives. These protocols are based on established literature procedures and have been optimized for reliability and reproducibility.[3][8]

Protocol 1: Intramolecular C-H Amination via Palladacycle Formation

This protocol describes the synthesis of a this compound from an N-methoxy benzamide and a 2,3-allenoic acid ester.[3]

Materials and Reagents:

  • N-methoxy benzamide derivative

  • 2,3-Allenoic acid ester

  • Palladium(II) chloride bis(acetonitrile) [PdCl2(MeCN)2]

  • Silver(I) carbonate (Ag2CO3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the N-methoxy benzamide derivative (1.0 equiv), 2,3-allenoic acid ester (2.0 equiv), Ag2CO3 (2.0 equiv), and PdCl2(MeCN)2 (10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe, followed by the addition of DIPEA (2.0 equiv).

  • Heat the reaction mixture to 85 °C and stir for 4-12 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and their impact on the synthesis.

ParameterTypical Range/ConditionRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂, PdCl₂(MeCN)₂, Pd(TFA)₂Pd(OAc)₂ is a common and robust choice. The selection may depend on the specific C-H activation mechanism.
Ligand Often ligandless, or phosphine ligands (e.g., PPh₃)Many intramolecular C-H aminations proceed efficiently without an external ligand. For challenging substrates, a ligand can enhance catalytic activity.
Oxidant Ag₂CO₃, Cu(OAc)₂, O₂ (air)The oxidant is crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.
Base DIPEA, K₂CO₃, Cs₂CO₃The base facilitates the deprotonation step, which is often involved in the C-H activation or the formation of the active nitrogen nucleophile.
Solvent Toluene, Dioxane, DMFAnhydrous, high-boiling point solvents are generally preferred to ensure the reaction proceeds at an adequate rate.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy barrier for C-H bond cleavage.
Experimental Workflow Visualization

Experimental Workflow start Start reagents Combine Reactants: - Substrate - Catalyst - Oxidant - Base start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Workup: - Cool to RT - Dilute & Filter reaction->workup purification Purification: Flash Column Chromatography workup->purification product Isolated Product purification->product caption Fig. 2: Step-by-Step Experimental Workflow

Fig. 2: Step-by-Step Experimental Workflow

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Use a fresh batch of catalyst.- Increase the reaction temperature in increments.- Ensure all reagents are pure and the solvent is anhydrous.
Formation of Side Products - Competing reaction pathways (e.g., homocoupling)- Decomposition of starting material or product- Screen different ligands or catalyst systems.- Lower the reaction temperature.- Reduce the reaction time.
Difficulty in Purification - Co-elution of product with impurities- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives represents a powerful and versatile strategy for accessing this important class of heterocyclic compounds. The methodologies described herein, based on C-H activation and amination principles, offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can effectively synthesize a wide range of isoquinolinone derivatives for applications in medicinal chemistry and drug discovery.

References

  • Chen, D., et al. (2019). Palladium-Catalyzed Enantioselective C-H Aminocarbonylation: Synthesis of Chiral Isoquinolinones. Organic Letters, 21(6), 1749–1754. [Link]

  • Dick, A. R., et al. (2007). Carbon−Nitrogen Bond-Forming Reactions of Palladacycles with Hypervalent Iodine Reagents. Organometallics, 26(6), 1365–1370. [Link]

  • Dounay, A. B., & Hatanaka, K. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Current Organic Chemistry, 15(19), 3346-3381. [Link]

  • Huang, Q., & Larock, R. C. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Tetrahedron Letters, 43(20), 3557-3560. [Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 5(25), 8157-8184. [Link]

  • Li, X., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 320. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Sambasivan, R., & Ball, Z. T. (2010). Palladium-Catalyzed C-H Amination. CHIMIA International Journal for Chemistry, 64(1), 21-24. [Link]

  • Wang, G.-W., et al. (2010). Pd-catalysed synthesis of isoquinolinones and analogues via C–H and N–H bonds double activation. Chemical Communications, 46(42), 7999-8001. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Application Notes & Protocols: The Castagnoli-Cushman Reaction for Substituted Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Isoquinolinone Scaffold

The 1-isoquinolinone core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of biologically active compounds. Its prevalence in pharmaceuticals, from enzyme inhibitors to central nervous system agents, has driven significant interest in developing efficient and versatile synthetic methodologies. The Castagnoli-Cushman Reaction (CCR) has emerged as a cornerstone strategy for accessing densely functionalized tetrahydroisoquinolinone structures.[1] First reported independently by Castagnoli and Cushman in 1969, this reaction has evolved from a simple condensation to a powerful multicomponent platform, valued for its operational simplicity, convergence, and high diastereoselectivity.[2][3]

This guide provides an in-depth exploration of the Castagnoli-Cushman reaction, focusing on its application for synthesizing substituted isoquinolinones from homophthalic anhydride. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for its modern three-component variant, discuss the reaction's scope, and offer practical insights for researchers in synthetic chemistry and drug development.

The Reaction Mechanism: A Stepwise Path to Complexity

The mechanism of the Castagnoli-Cushman reaction, particularly with enolizable anhydrides like homophthalic anhydride (HPA), has been the subject of considerable study.[3] While initial proposals included concerted pathways, the most widely accepted mechanism for the formation of isoquinolinones is a two-step sequence involving a Mannich-like addition followed by intramolecular acylation.[4][5]

The key mechanistic steps are:

  • Imine Formation (for multicomponent variants): In the three-component setup, the amine and aldehyde first condense to form an imine in situ.

  • Anhydride Enolization: Homophthalic anhydride, possessing acidic α-protons, undergoes enolization to form a reactive enol intermediate.

  • Mannich-like Addition: The nucleophilic enol attacks the electrophilic imine carbon. This step is crucial as it establishes the C3-C4 bond and sets the stereochemistry of the final product.

  • Intramolecular N-Acylation (Lactamization): The intermediate adduct, containing both a carboxylic acid and an amine (or amide precursor), undergoes a rapid intramolecular cyclization. The nitrogen attacks one of the carbonyl groups of the former anhydride moiety, closing the six-membered lactam ring to yield the final tetrahydroisoquinolinone product.

This sequence typically results in the formation of a trans relationship between the substituents at the C3 and C4 positions, a stereochemical outcome that is often highly favored.[6]

Castagnoli_Cushman_Mechanism cluster_0 Step 1: Imine Formation (in 3C-CCR) cluster_1 Step 2 & 3: Anhydride Enolization & Mannich Addition cluster_2 Step 4: Intramolecular N-Acylation Amine R²-NH₂ (Amine) Imine R²-N=CHR³ (Imine) Amine->Imine -H₂O Aldehyde R³-CHO (Aldehyde) Aldehyde->Imine HPA Homophthalic Anhydride (HPA) Enol Enol Intermediate HPA->Enol Enolization Adduct Mannich Adduct Enol->Adduct + Imine Final_Product trans-Isoquinolinone Product Adduct2->Final_Product Lactamization

Caption: The accepted stepwise mechanism for the Castagnoli-Cushman reaction.

Application Protocol: Three-Component Synthesis of a Substituted Isoquinolinone

This protocol describes a general and reliable method for the three-component synthesis of a trans-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, a versatile intermediate for further chemical elaboration.

Materials and Equipment
  • Reagents:

    • Homophthalic Anhydride (HPA) (1.0 equiv)

    • Aldehyde (e.g., benzaldehyde, cyclopropanecarboxaldehyde) (1.0-1.2 equiv)

    • Amine (e.g., benzylamine) or Ammonium Acetate (for N-unsubstituted products) (1.0-1.2 equiv)[7]

    • Anhydrous Solvent (e.g., Acetonitrile, Toluene)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Hydrochloric Acid (1M HCl)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • TLC plates (e.g., silica gel 60 F₂₅₄)

Experimental Workflow

Workflow Setup 1. Reaction Setup Combine HPA, aldehyde, and amine/ NH₄OAc in anhydrous solvent. Heat 2. Heating Heat mixture to reflux (e.g., 80-110°C) for 4-16 hours. Monitor by TLC. Setup->Heat Cool 3. Cooldown & Concentration Cool to room temperature. Remove solvent in vacuo. Heat->Cool Extract 4. Aqueous Workup Dissolve residue in EtOAc. Wash with NaHCO₃, then brine. Cool->Extract Acidify 5. Acidification Acidify combined aqueous layers with 1M HCl to precipitate product. Extract->Acidify Isolate 6. Isolation & Purification Collect solid by vacuum filtration. Wash with cold water and dry. Acidify->Isolate

Caption: General experimental workflow for the three-component CCR.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add homophthalic anhydride (1.0 equiv), the desired aldehyde (1.1 equiv), and the amine or ammonium acetate (1.1 equiv).[7][8]

  • Solvent Addition: Add anhydrous acetonitrile (or toluene) to achieve a concentration of approximately 0.2-0.5 M with respect to the homophthalic anhydride.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80 °C for acetonitrile) and maintain for 4-16 hours.[7] Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup - Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Note: The carboxylic acid product will move into the basic aqueous layer.

  • Workup - Product Precipitation: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with stirring until the pH is ~1-2. The desired carboxylic acid product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold ethyl acetate or ether to remove any residual impurities. Dry the solid under vacuum. The product is often obtained with high purity, but can be further purified by recrystallization if necessary.[1]

Scope and Data

The Castagnoli-Cushman reaction is remarkably versatile. A wide variety of aldehydes and amines can be employed, leading to a diverse library of isoquinolinones. The use of ammonium acetate as the amine source is particularly valuable for producing N-unsubstituted scaffolds, which are key starting points for many drug discovery programs.[8][9]

EntryAldehydeAmine SourceSolventYield (%)Diastereoselectivity (trans:cis)
1BenzaldehydeBenzylamineToluene85-95>95:5
2CyclohexanecarboxaldehydeAmmonium AcetateAcetonitrile78>95:5
3IsobutyraldehydeAmmonium AcetateAcetonitrile82>95:5
4CyclopropanecarboxaldehydeAmmonium AcetateAcetonitrile75>95:5
54-FluorobenzaldehydeBenzylamineToluene90>95:5

Table based on representative yields and selectivities reported in the literature.[6][7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and solvent is anhydrous.
Product loss during workup.Be cautious during acidification; add HCl slowly to avoid redissolving the product. Ensure complete extraction.
Side Product Formation Self-condensation of aldehyde.Add the anhydride last to the pre-stirred mixture of amine and aldehyde to favor imine formation.
Decarboxylation of product.Avoid excessive heating for prolonged periods. Some protocols use milder conditions.[2]
Poor Diastereoselectivity Reaction run at very high temperatures.While the reaction has a high intrinsic preference for the trans isomer, running at the lowest effective temperature can maximize selectivity.

Applications in Drug Discovery

The CCR's ability to rapidly generate molecular complexity makes it a powerful tool in modern drug discovery. The resulting isoquinolinone-4-carboxylic acids are ideal intermediates for creating libraries of compounds for screening.

  • PARP Inhibitors: The three-component CCR with ammonium acetate has been used to synthesize 2-unsubstituted isoquinolinones that serve as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target.[7][8]

  • BACE1 Inhibitors: By using different cyclic anhydrides, the CCR has been applied to the synthesis of morpholine derivatives that act as inhibitors of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[2][10]

  • Antimalarials: The tetrahydroisoquinolone scaffold has been functionalized to create potent antimalarial agents.[11]

The reaction's reliability and tolerance of diverse functional groups allow for the systematic exploration of structure-activity relationships (SAR), accelerating the hit-to-lead optimization process.

Conclusion

The Castagnoli-Cushman reaction is a robust and highly efficient method for the synthesis of substituted isoquinolinones. Its evolution into a multicomponent reaction has significantly enhanced its appeal, providing a direct, atom-economical route to complex molecular architectures from simple starting materials.[12] For researchers and scientists in drug development, mastering this reaction opens the door to a rich chemical space of proven pharmacological relevance. Its high diastereoselectivity, operational simplicity, and broad scope ensure its continued prominence in the synthetic chemist's toolkit.

References

  • Alcobendas, J. L. R., & Caballero, E. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link][2][3][11][12]

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., et al. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607. [Link][4][13]

  • Organic Chemistry Portal. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. [Link][4]

  • ResearchGate. Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. [Link][5]

  • ResearchGate. (PDF) The Castagnoli–Cushman Reaction. [Link][2][11]

  • PubMed. The Castagnoli-Cushman Reaction. (2023). Molecules, 28(6), 2654. [Link][3]

  • FAO AGRIS. The Castagnoli-Cushman reaction in a three-component format. (2018). Tetrahedron Letters, 59(26), 2595-2599. [Link][6]

  • Semantic Scholar. [PDF] The Castagnoli–Cushman Reaction. [Link][12]

  • Krasavin, M., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1855. [Link][7]

  • National Institutes of Health. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). (2021). [Link][8]

  • Login, R. B. The Castagnoli-Cushman Polymerization Reaction. [Link]

  • ResearchGate. Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. [Link][10]

  • Moshnenko, N., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8529. [Link][1]

  • OUCI. Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. [Link]

  • ResearchGate. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). [Link][9]

Sources

Introduction: The Significance of the 1,4-Dihydro-3(2H)-isoquinolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 1,4-Dihydro-3(2H)-isoquinolinone

The this compound (1,4-DHIQ) core is a privileged scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure serves as a versatile template for presenting substituents in a well-defined spatial arrangement, enabling precise interactions with biological targets. Consequently, derivatives of this scaffold are found in a wide array of biologically active compounds, including inhibitors of the p53-MDM2 protein-protein interaction, modulators of glutamate receptors, and inhibitors of the insulin-like growth factor 1 receptor.[1]

The nitrogen atom at the 2-position of the lactam ring is a critical handle for chemical modification. N-alkylation, the process of introducing an alkyl group at this position, is a fundamental strategy for modulating the pharmacological profile of 1,4-DHIQ derivatives. This modification can significantly impact a compound's potency, selectivity, solubility, metabolic stability, and pharmacokinetic properties. Therefore, robust and efficient protocols for N-alkylation are essential for researchers in drug development. This guide provides a detailed overview of the underlying mechanism, key experimental considerations, and field-proven protocols for the successful N-alkylation of 1,4-dihydro-3(2H)-isoquinolinones.

Reaction Mechanism: The Chemistry of Lactam Alkylation

The N-alkylation of a lactam, such as this compound, is a classic nucleophilic aliphatic substitution reaction (SN2).[2] However, the nitrogen atom of an amide or lactam is generally a weak nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[3][4] To facilitate the reaction, the amide proton must first be removed by a sufficiently strong base to generate the corresponding amide anion, or "amidate." This anion is a much more potent nucleophile.

The general mechanistic pathway involves two key steps:

  • Deprotonation: A base removes the acidic proton from the nitrogen atom of the lactam, forming a resonance-stabilized amide anion.

  • Nucleophilic Attack: The newly formed, highly nucleophilic nitrogen anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new carbon-nitrogen bond.[2]

N-Alkylation Mechanism cluster_reactants Step 1: Deprotonation cluster_products Step 2: SN2 Attack Lactam This compound (Weak Nucleophile) AmideAnion Amide Anion (Strong Nucleophile) Lactam:e->AmideAnion:w + Base Base Base (e.g., NaH) Product N-Alkylated Product AmideAnion:e->Product:w + R-X AlkylHalide Alkyl Halide (R-X) Salt Byproduct (NaX)

Caption: General mechanism for the N-alkylation of a lactam.

Protocol I: Classical N-Alkylation with Sodium Hydride

This method is one of the most common and reliable for the N-alkylation of amides and lactams.[4] It utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the lactam nitrogen. The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to prevent quenching of the base and the reactive amide anion.

Core Principles & Rationale
  • Base Selection (NaH): Sodium hydride is an ideal base for this transformation. As a solid, it is easy to handle (as a mineral oil dispersion), and the only byproduct of the deprotonation is hydrogen gas, which is non-interfering and easily removed from the reaction system. Its high basicity ensures that the equilibrium lies far to the side of the amide anion.

  • Solvent Choice (Anhydrous THF/DMF): Polar aprotic solvents are crucial. They can solvate the sodium cation but do not possess acidic protons that would react with the base or the intermediate anion. DMF can often lead to faster reaction rates than THF but can be more difficult to remove during workup.

  • Inert Atmosphere: The strong basicity of NaH and the reactivity of the resulting anion necessitate the use of an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which would otherwise consume the reagents.

Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol II: Phase-Transfer Catalysis (PTC) for N-Alkylation

For substrates sensitive to harsh basic conditions or for simplifying the experimental setup, phase-transfer catalysis offers a milder alternative.[3] This method avoids the need for strictly anhydrous conditions and strong, pyrophoric bases. The reaction occurs in a biphasic system (solid-liquid or liquid-liquid), where a phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the amide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.

Core Principles & Rationale
  • Milder Bases: Weaker bases like potassium carbonate (K₂CO₃) or powdered potassium hydroxide (KOH) can be used.[3] These are solid bases that are easier and safer to handle than NaH.

  • Phase-Transfer Catalyst: A catalyst like tetrabutylammonium bromide (TBAB) is key. Its lipophilic cation pairs with the amide anion, rendering it soluble in the organic solvent where it can react with the alkyl halide.

  • Simplified Setup: The reaction does not require strictly anhydrous solvents or an inert atmosphere, making it more convenient for routine synthesis and screening.

Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mixing Reagents: To a round-bottom flask, add this compound (1.0 eq), powdered K₂CO₃ (2.0-3.0 eq), and TBAB (0.1 eq).

  • Solvent and Alkylating Agent: Add acetonitrile (or another suitable solvent) followed by the alkyl halide (1.2 eq).

  • Reaction: Heat the mixture to reflux (or a suitable temperature, e.g., 40-80 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic solids and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: Purify the product via flash column chromatography as described in Protocol I.

Data Summary: Comparative Alkylation Conditions

The choice of reaction conditions can significantly influence the outcome of the N-alkylation. The following table summarizes representative conditions for the alkylation of this compound and related lactams.

SubstrateAlkylating AgentBase (eq)Catalyst (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1,4-DHIQ2-ChlorobenzylamineN/A (Reductive Amination)NaBH₄ (1.1)MethanolRT1898[5]
BenzanilideBenzyl chlorideKOH/K₂CO₃ (4/4)TBAB (0.1)None (MW)142115 s95[3]
1,4-DHIQn-Butyl iodiden-BuLi (1.1)NoneTHF-78 to RTN/AGood[5]
Isoquinolin-1-oneBenzyl bromideK₂CO₃NoneDMFRTN/AGood[6]

Experimental Workflow Visualization

Experimental_Workflow start Start: 1,4-DHIQ, Base, Alkyl Halide, Solvent reaction Reaction Setup (Inert Atmosphere if required) Stirring & Heating/Cooling start->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete purify Purification (Flash Chromatography) workup->purify product Pure N-Alkylated Product (Characterization: NMR, MS) purify->product

Caption: A generalized workflow for N-alkylation experiments.

References

  • Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via the Rhodium-Catalyzed Alkylation of Aromatic Amides with N-Vinylphthalimide. PubMed. [Link]

  • and 4-substitued this compound derivatives. Tetrahedron. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

  • Ch22: Alkylation of Amines. chem.libretexts.org. [Link]

  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]

  • Synthesis of 4-Aryl-1,4-dihydro-3(2 H )-isoquinolinones by Oxidative Cyclization of N -Benzylarylacetamides. ResearchGate. [Link]

  • Selective N-Alkylation of Isoquinolines, Benzazepines. Amanote Research. [Link]

  • Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. National Institutes of Health. [Link]

  • Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]

  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

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Application Note: A Guide to Isoquinolinone Synthesis via Rh(III)-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolinone scaffold is a privileged heterocyclic motif prevalent in numerous biologically active natural products and pharmaceutical agents. Traditional synthetic routes often require harsh conditions and pre-functionalized starting materials, limiting their scope and efficiency. This application note provides a comprehensive guide to a modern, atom-economical approach for synthesizing isoquinolinones: the transition-metal-catalyzed C-H activation and annulation of benzamides with alkynes. Specifically, we focus on a robust Rh(III)-catalyzed protocol, detailing the underlying mechanism, critical experimental parameters, a step-by-step procedure, and expected outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage C-H functionalization for the efficient construction of complex molecules.

Introduction: The Strategic Advantage of C-H Activation

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis.[1][2] This approach circumvents the need for classical multi-step sequences involving substrate pre-functionalization (e.g., halogenation or metallation), thereby enhancing step- and atom-economy.[1][2] For the synthesis of isoquinolinones, C-H activation enables the direct coupling of readily available benzamides and alkynes.

Transition-metal catalysis, particularly with palladium, ruthenium, and rhodium, has been pivotal in this field.[3][4][5] Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have proven exceptionally effective for the annulation of benzamides with alkynes, offering high yields, broad functional group tolerance, and excellent regioselectivity.[6] This method relies on a directing group, typically part of the benzamide substrate, to position the metal catalyst for selective ortho-C-H bond cleavage.[3]

Principle and Mechanism of Rh(III)-Catalyzed Annulation

The catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolinones from benzamides and alkynes is a well-established pathway that proceeds through several key steps. The reaction typically requires a pre-catalyst, [Cp*RhCl₂]₂, which is activated in situ.

Key Mechanistic Steps:

  • Catalyst Activation: The dimeric pre-catalyst, [CpRhCl₂]₂, reacts with a silver salt (e.g., AgSbF₆) to generate a more reactive, cationic monomeric [CpRh(III)] species. The silver salt acts as a halide scavenger.[1][7]

  • C-H Metalation: The amide's directing group (e.g., N-methoxy or N-hydroxy) coordinates to the rhodium center. This chelation assistance facilitates the irreversible cleavage of the ortho-C-H bond, forming a five-membered rhodacycle intermediate.[8] This step is often the rate-determining step of the cycle.

  • Alkyne Coordination & Insertion: The alkyne coupling partner coordinates to the rhodium center of the rhodacycle. This is followed by migratory insertion of the alkyne into the Rh-C bond, expanding the metallacycle to a seven-membered ring.[8]

  • Reductive Elimination: The seven-membered intermediate undergoes reductive elimination to form the C-N bond of the isoquinolinone product. This step regenerates a Rh(I) species.

  • Oxidation: An oxidant, often a copper(II) salt like Cu(OAc)₂, re-oxidizes the Rh(I) back to the active Rh(III) state, closing the catalytic cycle.[6]

The overall transformation is an oxidative annulation, where two new bonds (C-C and C-N) are formed in a single operation.

Rh(III) Catalytic Cycle for Isoquinolinone Synthesis cluster_cycle A [Cp*Rh(III)X₂] B Five-Membered Rhodacycle A->B + Benzamide - HX (C-H Activation) C Alkyne Coordination B->C + Alkyne D Seven-Membered Rhodacycle C->D Migratory Insertion E Rh(I) Species D->E - Isoquinolinone (Reductive Elimination) Product Isoquinolinone Product D->Product E->A + Oxidant - Reduced Oxidant Precatalyst [Cp*RhCl₂]₂ + AgSbF₆ Precatalyst->A Benzamide Benzamide Substrate Benzamide->B Alkyne Alkyne Alkyne->C Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->E

Caption: Proposed catalytic cycle for Rh(III)-catalyzed isoquinolinone synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3,4-diphenyl-2-methoxyisoquinolin-1(2H)-one, adapted from established literature methods.[6]

Materials and Reagents
Reagent/MaterialFormulaPuritySupplierNotes
N-methoxybenzamideC₈H₉NO₂>98%CommercialStarting material
DiphenylacetyleneC₁₄H₁₀>98%CommercialCoupling partner
[Cp*RhCl₂]₂C₂₀H₃₀Cl₄Rh₂>98%CommercialCatalyst precursor
Silver HexafluoroantimonateAgSbF₆>98%CommercialCatalyst activator
Copper(II) AcetateCu(OAc)₂>98%CommercialOxidant
1,2-Dichloroethane (DCE)C₂H₄Cl₂AnhydrousCommercialSolvent
Sodium SulfateNa₂SO₄AnhydrousCommercialDrying agent
Ethyl AcetateC₄H₈O₂Reagent GradeCommercialFor chromatography
HexanesC₆H₁₄Reagent GradeCommercialFor chromatography

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Silver hexafluoroantimonate is corrosive and light-sensitive.

Reaction Setup and Procedure
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add N-methoxybenzamide (0.20 mmol, 1.0 equiv.), diphenylacetylene (0.30 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.40 mmol, 2.0 equiv.).

    • Rationale: The use of a Schlenk tube allows for the reaction to be carried out under an inert atmosphere (if necessary, though many protocols are air-tolerant), preventing potential side reactions. The stoichiometry is optimized for high yield, with the alkyne in excess to drive the reaction to completion. AgSbF₆ activates the Rh(III) precatalyst, and Cu(OAc)₂ serves as the terminal oxidant to regenerate the active catalyst.[1][6][7]

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.

    • Rationale: DCE is a common solvent for these reactions due to its high boiling point and ability to dissolve the various components. Anhydrous conditions are often preferred to prevent hydrolysis of intermediates or reagents.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are required to overcome the activation energy barrier for C-H activation. Reaction time can vary depending on the specific substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-methoxybenzamide is consumed.

    • Rationale: Regular monitoring prevents unnecessary heating and potential product degradation, allowing for optimal reaction time.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble metal salts.

    • Rationale: Filtration removes the heterogeneous copper and silver salts, simplifying the subsequent purification steps.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Rationale: The aqueous washes remove any remaining acidic or water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is crucial before the final purification step.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure isoquinolinone product.

    • Rationale: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as isoquinolinones.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The expected yield for this specific reaction is typically in the range of 80-95%.

Experimental Workflow and Data

The overall process can be visualized as a linear workflow from preparation to final analysis.

Experimental Workflow A 1. Reagent Preparation (Weighing Substrates, Catalyst, Additives) B 2. Reaction Setup (Schlenk Tube, Inert Atmosphere) A->B C 3. Solvent Addition (Anhydrous DCE) B->C D 4. Heating & Stirring (100 °C, 12-24h) C->D E 5. Reaction Workup (Cooling, Dilution, Filtration) D->E F 6. Extraction (Aqueous Washes) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Step-by-step experimental workflow for isoquinolinone synthesis.

Substrate Scope and Expected Yields

The Rh(III)-catalyzed C-H activation/annulation protocol is highly versatile and tolerates a wide range of functional groups on both the benzamide and alkyne partners. Below is a summary of representative results.

EntryBenzamide Substituent (R¹)Alkyne (R²/R³)Product Yield (%)
1HPh / Ph91%
24-MePh / Ph88%
34-OMePh / Ph85%
44-CF₃Ph / Ph75%
54-ClPh / Ph82%
6HEt / Et78%
7HPh / Me85% (single regioisomer)

Data are representative and compiled from various literature sources. Actual yields may vary.[6][9] The reaction shows excellent tolerance for both electron-donating and electron-withdrawing groups. Notably, with unsymmetrical alkynes, the reaction often proceeds with high regioselectivity, a key advantage of this methodology.[6]

Conclusion

Transition-metal-catalyzed C-H activation provides a powerful and efficient platform for the synthesis of complex heterocyclic structures like isoquinolinones. The Rh(III)-catalyzed protocol detailed herein offers significant advantages over classical methods, including high yields, broad substrate scope, excellent functional group tolerance, and high atom economy. By understanding the core mechanism and paying close attention to the experimental parameters, researchers can reliably implement this strategy for the rapid assembly of isoquinolinone libraries for applications in drug discovery and materials science.

References

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]

  • ACS Publications. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Available at: [Link]

  • PubMed. (2013). Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. PMC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. PMC. Available at: [Link]

  • RSC Publishing. (2023). The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews. Available at: [Link]

  • ElectronicsAndBooks. (2013). SynthesisofIsoquinolinesviaRh(III)-Catalyzed C H Activation Using Hydrazone as a New Oxidizing Directing Group. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. Available at: [Link]

  • Organic Chemistry Portal. (2016). Rhodium-Catalyzed Annulation of Primary Benzylamine with α-Diazo Ketone toward Isoquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Isoquinoline Derivatives via Palladium‐Catalyzed C−H/C−N Bond Activation of N‐Acyl Hydrazones with α‐Substituted Vinyl Azides. Available at: [Link]

  • PubMed. (2014). Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation.... Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. PMC. Available at: [Link]

  • ACS Publications. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C−H/N−H Activation. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2013). Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2010). Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N−O Bond as a Handle for C−N Bond Formation and Catalyst Turnover. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Available at: [Link]

  • ACS Publications. (2016). Rh(III)-Catalyzed Redox-Neutral Annulation of Primary Benzamides with Diazo Compounds: Approach to Isoquinolinones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Rh(III)-catalyzed synthesis of isoquinoline N-oxides from oximes and diazo compounds. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). A) Potential of C−H activation. B) Mechanistic roles of silver in C−H.... Available at: [Link]

  • PubMed. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters. Available at: [Link]

  • Semantic Scholar. (2015). Silver Hexafluoroantimonate‐Catalyzed Direct α‐Alkylation of Unactivated Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed.... Available at: [Link]

  • ACS Publications. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (2023). The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews. Available at: [Link]

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Application Notes and Protocols: Characterizing 1,4-Dihydro-3(2H)-isoquinolinone Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1,4-dihydro-3(2H)-isoquinolinone derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for several cellular processes, including mitosis, and represent a key target in cancer therapy.[1][2] This guide details the scientific principles, step-by-step protocols for a fluorescence-based in vitro tubulin polymerization assay, data analysis, and interpretation.

Scientific Background: The Critical Role of Tubulin Dynamics in Oncology

Microtubules are highly dynamic cytoskeletal filaments composed of α- and β-tubulin heterodimers.[3] Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage) is essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[4][5] This dynamic instability is a tightly regulated process crucial for proper chromosome segregation.

The pivotal role of microtubules in mitosis makes them an attractive and clinically validated target for anticancer drugs.[6][7] Compounds that interfere with tubulin dynamics can be broadly classified into two categories:

  • Microtubule-Stabilizing Agents: (e.g., Taxanes) which promote polymerization and inhibit depolymerization.

  • Microtubule-Destabilizing Agents: (e.g., Vinca alkaloids, Colchicine) which inhibit polymerization.[8]

Both classes of agents disrupt the delicate balance of microtubule dynamics, leading to the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[4]

The this compound scaffold has emerged as a promising chemotype for the development of novel tubulin polymerization inhibitors.[9][10] Certain derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly.[10][11]

Principle of the Tubulin Polymerization Inhibition Assay

The in vitro tubulin polymerization assay is a fundamental method to screen and characterize compounds that modulate microtubule dynamics.[12] This protocol focuses on a sensitive, fluorescence-based method that monitors the polymerization of purified tubulin into microtubules.[1] The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules, leading to a significant increase in fluorescence intensity.[1][13]

The polymerization process is initiated by raising the temperature to 37°C in the presence of guanosine triphosphate (GTP) and follows a characteristic sigmoidal curve with three phases:

  • Nucleation (Lag Phase): The initial formation of tubulin oligomers.

  • Growth (Elongation Phase): The rapid addition of tubulin dimers to the growing microtubule ends.

  • Steady-State (Plateau Phase): A dynamic equilibrium where the rates of polymerization and depolymerization are equal.[8]

Inhibitors of tubulin polymerization, such as certain this compound derivatives, will reduce the rate and extent of this fluorescence increase. Conversely, microtubule-stabilizing agents will enhance it.[1]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the mechanism of tubulin polymerization and the experimental workflow.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition tubulin_dimers α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimers->microtubule Polymerization (37°C) destabilization Microtubule Destabilization tubulin_dimers->destabilization g_protein GTP inhibitor 1,4-Dihydro-3(2H)- isoquinolinone Derivative inhibitor->tubulin_dimers Binds to Colchicine Site inhibitor->destabilization Inhibits Polymerization microtubule->tubulin_dimers Depolymerization mitotic_arrest Mitotic Arrest (G2/M) destabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

G cluster_1 Experimental Workflow prep_reagents 1. Prepare Reagents (Tubulin, Buffers, GTP, Compounds) prep_plate 2. Prepare 96-Well Plate (Add Test Compounds & Controls) prep_reagents->prep_plate initiate_reaction 3. Initiate Polymerization (Add Tubulin Mix to Plate at 37°C) prep_plate->initiate_reaction measure_fluorescence 4. Kinetic Fluorescence Reading (Measure every 30-60s for 60-90 min) initiate_reaction->measure_fluorescence data_analysis 5. Data Analysis (Plot curves, Determine Vmax, IC50) measure_fluorescence->data_analysis

Caption: Experimental workflow for the assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.

Required Materials
  • Lyophilized Tubulin (>99% pure, porcine or bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI, as it binds preferentially to polymerized tubulin)[13]

  • This compound test derivatives

  • Positive Control Inhibitor (e.g., Nocodazole or Colchicine)

  • Positive Control Stabilizer (e.g., Paclitaxel)

  • Vehicle Control (e.g., DMSO)

  • Ice-cold 96-well plates (black, clear bottom for fluorescence)

  • Fluorescence plate reader with temperature control and kinetic reading capabilities

Reagent Preparation
  • General Tubulin Buffer (GTB): Prepare and adjust to pH 6.9. Store at 4°C.

  • GTP Stock Solution (100 mM): Dissolve GTP in GTB. Aliquot and store at -80°C to avoid freeze-thaw cycles.[14]

  • Tubulin Stock Solution: On the day of the experiment, reconstitute lyophilized tubulin in ice-cold GTB to a concentration of 10 mg/mL. Keep on ice at all times.

  • Compound and Control Preparation (10x Stocks):

    • Prepare serial dilutions of the this compound derivatives in GTB or another appropriate buffer. A final concentration range of 0.1 µM to 100 µM is a good starting point.[8] The final DMSO concentration in the assay should not exceed 2%.[15]

    • Prepare 10x stocks of positive controls (e.g., 100 µM Nocodazole and 100 µM Paclitaxel) and a vehicle control (buffer with the same percentage of DMSO as the test compounds).[1]

Assay Procedure
  • Plate Reader Setup: Pre-warm the fluorescence plate reader to 37°C. Set up a kinetic read to measure fluorescence (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every 30-60 seconds for a total of 60-90 minutes.[14][16]

  • Reaction Plate Preparation:

    • On ice, add 5 µL of the 10x test compounds, positive controls, or vehicle control to the appropriate wells of a pre-chilled 96-well plate. It is recommended to perform each condition in triplicate.[8]

  • Tubulin Reaction Mix Preparation:

    • Prepare the tubulin reaction mix on ice immediately before use. For a final tubulin concentration of approximately 2 mg/mL, combine the following in order: General Tubulin Buffer, GTP (to a final concentration of 1 mM), Glycerol (to a final concentration of 10-15%), the fluorescent reporter, and finally the tubulin stock solution.[1][13]

  • Initiation of Polymerization:

    • To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well containing the 5 µL of compound/control, for a final volume of 50 µL.[1]

    • Avoid introducing air bubbles during pipetting.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed plate reader and begin the kinetic measurement.

Data Analysis and Interpretation

The raw data, consisting of fluorescence intensity over time, should be plotted to generate polymerization curves.

Key Parameters to Analyze

From the sigmoidal polymerization curves, several key parameters can be extracted to quantify the effect of the test compounds:

ParameterDescriptionExpected Effect of an Inhibitor
Lag Time (t_lag) The time before a significant increase in fluorescence is observed, corresponding to the nucleation phase.May be increased.
Maximum Polymerization Rate (V_max) The steepest slope of the polymerization curve, representing the elongation phase.Decreased.
Maximum Polymer Mass (F_max) The fluorescence intensity at the steady-state plateau, proportional to the total mass of microtubules formed.Decreased.

These parameters can be determined from the raw data plots.[8]

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.

  • Plot either the V_max or F_max as a function of the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve (sigmoidal, 4PL) using appropriate software (e.g., GraphPad Prism).

  • The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.[17]

Interpretation of Results:

  • Potent Inhibitors: Compounds with low micromolar or nanomolar IC₅₀ values are considered potent inhibitors.

  • Mechanism Insight: A significant decrease in both V_max and F_max is characteristic of compounds that inhibit tubulin polymerization, such as those binding to the colchicine site.[18]

  • Stabilizers vs. Destabilizers: In contrast to inhibitors, stabilizing compounds like Paclitaxel will show an increased V_max and F_max and a decreased lag time.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or low polymerization in control wells - Inactive tubulin (improper storage, freeze-thaw cycles).- Degraded GTP.- Suboptimal temperature.- Use fresh aliquots of tubulin; centrifuge to remove aggregates.[15]- Prepare fresh GTP solution.[14]- Ensure plate reader is maintained at 37°C.[14]
High background fluorescence - Compound auto-fluorescence.- Contaminants in reagents.- Run a control with the compound in buffer without tubulin.- Use high-purity reagents.
Inconsistent results between replicates - Pipetting errors or air bubbles.- Compound precipitation.- Be meticulous with pipetting; use reverse pipetting for viscous solutions.[15]- Check compound solubility in the assay buffer.

Conclusion

The in vitro tubulin polymerization assay is a robust and essential tool for the primary characterization of novel anticancer agents targeting microtubule dynamics. This guide provides a detailed framework for evaluating this compound derivatives, enabling researchers to reliably determine their inhibitory potency and gain insights into their mechanism of action. Rigorous adherence to the protocol and careful data analysis are paramount for generating high-quality, reproducible results that can guide further drug development efforts.

References

  • Gilis, A., et al. (1978). Mechanism of tubulin assembly: role of rings in the nucleation process and of associated proteins in the stabilization of microtubules. PubMed. Retrieved from [Link]

  • Bhatt, K., & Rathinasamy, K. (2019). Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. Frontiers in Oncology. Retrieved from [Link]

  • Li, Y., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules. Retrieved from [Link]

  • Asploro Open Access Publications. (n.d.). Tubulin Role in Cancer Development and Treatment. Retrieved from [Link]

  • Parker, A. L., et al. (2016). Microtubules and Their Role in Cellular Stress in Cancer. Cancers. Retrieved from [Link]

  • MDPI. (2019). Tubulin: Structure, Functions and Roles in Disease. International Journal of Molecular Sciences. Retrieved from [Link]

  • Singh, P., & Panda, D. (2019). Tubulin heterogeneity regulates functions and dynamics of microtubules and plays a role in the development of drug resistance in cancer. Biochemical Society Transactions. Retrieved from [Link]

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  • Risinger, A. L., et al. (2013). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Abdizadeh, H., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Molecules. Retrieved from [Link]

  • Kokoshka, J. M., et al. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Retrieved from [Link]

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  • Camacho, D., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. Retrieved from [Link]

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Application Note: Cell Cycle Analysis of Cancer Cells Treated with Isoquinolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Consequently, the molecular machinery of the cell cycle presents a critical target for anticancer drug development. Isoquinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antitumor effects.[2][3][4] These compounds have been shown to interfere with various cellular processes, such as inhibiting crucial enzymes like poly(ADP-ribose) polymerase (PARP) and tankyrases (TNKS), which are involved in DNA repair and cell signaling.[5][6][7][8][9] By disrupting these pathways, isoquinolinone analogs can induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for therapeutic intervention.[10][11][12]

This application note provides a detailed protocol for analyzing the effects of isoquinolinone analogs on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population.[13][14] By staining cells with PI, a fluorescent dye that intercalates with DNA, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.[15][16][17] This method provides a robust and quantitative measure of a compound's cytostatic or cytotoxic effects.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[18] Therefore, cells in the G2/M phase of the cell cycle, which have twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively replicating their DNA, will have an intermediate level of fluorescence.[17]

Before staining, cells are fixed with cold ethanol, which permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[18][19] To ensure that only DNA is stained, the cells are treated with RNase to degrade any RNA that might also bind to PI.[15][20] The stained cells are then analyzed by flow cytometry, where the fluorescence of individual cells is measured. The resulting data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.[1][21] A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[16]

Materials and Reagents

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Isoquinolinone analog(s) of interest

  • Dimethyl sulfoxide (DMSO), sterile

  • 70% Ethanol, ice-cold[18]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[15]

  • RNase A solution (100 µg/mL in PBS)[19]

  • Flow cytometry tubes

Detailed Experimental Protocol

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for proper attachment.

  • Compound Preparation: Prepare a stock solution of the isoquinolinone analog in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the isoquinolinone analog or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect on the cell cycle.

Part 2: Cell Harvesting and Fixation
  • Harvesting: After the incubation period, collect the cells. For adherent cells, first, collect the supernatant (which may contain floating, apoptotic cells), then wash the cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the previously collected supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[18] Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this washing step twice.[15]

  • Fixation: Resuspend the cell pellet in 400 µl of cold PBS.[18] While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension to prevent cell clumping.[15][18]

  • Storage: The cells can be fixed for at least 30 minutes on ice or stored at -20°C for several weeks.[15][19]

Part 3: Staining and Flow Cytometry Analysis
  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[18] Discard the ethanol and wash the cell pellet twice with PBS.[18]

  • RNase Treatment: Resuspend the cell pellet in 50 µl of RNase A solution and incubate for 5 to 10 minutes at room temperature to degrade RNA.[18][19]

  • PI Staining: Add 400 µl of PI staining solution to the cell suspension and mix well.[18]

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature, protected from light.[19] Some cell types may require a longer incubation period for optimal staining.[18]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer.[19] Acquire data for at least 10,000 single-cell events. Use a low flow rate to ensure accurate measurements.[18] The PI fluorescence should be collected on a linear scale.[18] Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.

Data Analysis and Interpretation

The acquired flow cytometry data can be analyzed using appropriate software (e.g., FlowJo, ModFit LT). The software will generate a DNA content frequency histogram.[21] From this histogram, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An increase in the percentage of cells in a particular phase suggests that the isoquinolinone analog induces cell cycle arrest at that checkpoint. The presence of a sub-G1 peak is indicative of apoptosis.[16]

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with an Isoquinolinone Analog

Treatment Concentration% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Vehicle Control (0 µM)55.225.819.01.5
1 µM65.718.316.03.8
5 µM75.110.514.48.2
10 µM45.312.142.615.7

In this hypothetical example, at lower concentrations (1 and 5 µM), the isoquinolinone analog appears to induce a G1 phase arrest. At a higher concentration (10 µM), a significant G2/M arrest is observed, along with a substantial increase in the sub-G1 population, suggesting the induction of apoptosis.

Mechanistic Insights and Signaling Pathways

Isoquinolinone analogs can induce cell cycle arrest through the modulation of various signaling pathways.[22] DNA damage is a common trigger for cell cycle checkpoints.[23][24][25] The cell cycle is halted to allow time for DNA repair before proceeding to the next phase.[26][27]

One of the key regulators of the cell cycle is the tumor suppressor protein p53.[28] Upon activation by cellular stress, such as DNA damage, p53 can transcriptionally activate downstream target genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) to induce G1 arrest.[28][29] p53 can also mediate G2/M arrest.[29]

Another critical signaling network is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and apoptosis.[30][31][32][33][34] Isoquinolinone derivatives have been reported to exert their anti-tumor effects by inhibiting the MAPK/ERK pathway.[12]

G1_Arrest_Pathway cluster_0 Cellular Stress cluster_1 Upstream Kinases cluster_2 Key Regulator cluster_3 Effector cluster_4 Cell Cycle Machinery cluster_5 Outcome Isoquinolinone Analog Isoquinolinone Analog DNA Damage DNA Damage Isoquinolinone Analog->DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes p21 p21 p53->p21 transcriptionally activates CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 inhibits G1_Arrest G1 Phase Arrest CyclinE_CDK2->G1_Arrest leads to

Figure 1: Simplified signaling pathway of p53-mediated G1 cell cycle arrest induced by DNA damage.

Experimental Workflow Visualization

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cancer Cells B Treat with Isoquinolinone Analog A->B C Incubate (24-72h) B->C D Harvest Cells C->D E Wash with PBS D->E F Fix in 70% Cold Ethanol E->F G Wash and Rehydrate F->G H RNase Treatment G->H I Stain with Propidium Iodide H->I J Flow Cytometry Analysis I->J K Generate DNA Content Histogram J->K L Quantify Cell Cycle Phases K->L

Figure 2: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion

The protocol described in this application note provides a reliable and quantitative method for assessing the effects of isoquinolinone analogs on the cell cycle of cancer cells. By analyzing changes in the cell cycle distribution, researchers can gain valuable insights into the mechanism of action of these potential anticancer compounds. This assay is a crucial tool in the early stages of drug discovery and development, aiding in the identification and characterization of novel therapeutic agents that target the cell cycle.

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Application Note: High-Throughput Screening of a 1,4-Dihydro-3(2H)-isoquinolinone Derivative Library for Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as the core for potent enzyme inhibitors.[1][2] A particularly successful application of this scaffold has been in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a clinically validated class of drugs for cancers with deficiencies in DNA damage repair pathways.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel PARP inhibitors from a this compound derivative library. We present detailed protocols for robust biochemical and cell-based assays, explain the scientific rationale behind key experimental choices, and outline a data analysis workflow for effective hit identification and validation.

Scientific Rationale: Targeting the DNA Damage Response with Isoquinolinone-Based PARP Inhibitors

Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[5] It detects single-strand breaks (SSBs) in DNA and, upon binding, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the base excision repair (BER) pathway.[6]

In cancers with mutations in homologous recombination (HR) repair genes, such as BRCA1 or BRCA2, cells are heavily reliant on PARP-mediated repair to maintain genomic integrity. Inhibition of PARP in these cells prevents the repair of SSBs, which then degenerate into more cytotoxic double-strand breaks (DSBs) during replication.[7] The inability to repair these DSBs via the defective HR pathway leads to catastrophic genomic instability and cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[7]

The this compound scaffold bears structural resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[4][7] This makes it an ideal pharmacophore for designing competitive inhibitors that target the enzyme's catalytic domain. The goal of this HTS campaign is to screen a diverse library of derivatives built upon this scaffold to discover novel compounds with high potency and selectivity for PARP1.

cluster_hr In HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 recruits Replication Replication Fork DNA_SSB->Replication converts to PAR PAR Chains (PARylation) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair & Cell Survival BER_Complex->SSB_Repair leads to DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB converts to HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair pathway is defective Apoptosis Apoptosis & Cell Death DNA_DSB->Apoptosis leads to Inhibitor Isoquinolinone Derivative (PARP Inhibitor) Inhibitor->PARP1 blocks HR_Deficient HR-Deficient (e.g., BRCA-/-)

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library. The process begins with a robust primary screen to identify initial "hits," which are then subjected to a series of increasingly stringent confirmation and secondary assays to eliminate false positives and characterize true activity.[8]

HTS_Workflow LibPrep Library Preparation (1,4-DHIQ Derivatives) AssayDev Assay Development & Validation (Z' > 0.5) LibPrep->AssayDev Primary Primary Screen (Single Concentration) AssayDev->Primary HitID Hit Identification (e.g., >50% Inhibition) Primary->HitID HitConfirm Hit Confirmation (Re-test from fresh stock) HitID->HitConfirm DoseResp Dose-Response (IC50 Determination) HitConfirm->DoseResp Secondary Secondary / Orthogonal Assays (e.g., Cell-Based) DoseResp->Secondary SAR Hit Expansion & SAR Secondary->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Fluorescence Polarization (FP) Competition Assay

This biochemical assay directly measures the ability of a test compound to bind to the PARP1 catalytic site by competing with a known, fluorescently labeled ligand.[9] It is a homogeneous assay format well-suited for HTS.[10]

Principle: A fluorescent probe with high affinity for PARP1 (e.g., a fluorescent derivative of Olaparib) is used.[11] When bound to the large PARP1 enzyme, the probe's rotation is slow, resulting in a high fluorescence polarization value. If a compound from the library successfully competes for the same binding site, it displaces the probe into the solution. The smaller, free-floating probe tumbles rapidly, leading to a significant decrease in the FP signal.[12] This decrease is directly proportional to the binding affinity of the test compound.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Fluorescently Labeled PARP Probe/Tracer

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 8.0)

  • 384-well, low-volume, black assay plates

  • This compound library (typically 10 mM in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) for positive control

  • DMSO for negative control

  • Acoustic dispenser or pin tool for compound transfer

  • Robotic liquid handler

  • Microplate reader capable of measuring fluorescence polarization

Detailed Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X PARP1 enzyme solution in cold assay buffer. The final concentration should be determined during assay development to yield an optimal FP window (typically in the low nM range).

    • Prepare a 2X fluorescent probe solution in assay buffer. The optimal concentration is typically near the Kd of its interaction with PARP1.[13]

    • Prepare assay plates by dispensing 50-100 nL of library compounds, positive controls, and negative controls into the appropriate wells of a 384-well plate.[10]

  • Enzyme & Compound Incubation:

    • Using a liquid handler, add 10 µL of the 2X PARP1 enzyme solution to all wells except for "no enzyme" controls. Add 10 µL of assay buffer to the "no enzyme" wells.

    • Gently centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Scientist's Note: This pre-incubation step allows the test compounds to bind to the enzyme before the introduction of the fluorescent probe, which is crucial for achieving equilibrium and accurately measuring competitive inhibition.

  • Probe Addition & Final Incubation:

    • Add 10 µL of the 2X fluorescent probe solution to all wells. The final reaction volume is now 20 µL.

    • Seal the plates and centrifuge again briefly.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plates on a suitable microplate reader using standard excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation, 535 nm emission for a fluorescein-based probe). The output will be in millipolarization (mP) units.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

    • mP_sample: Signal from a well with a library compound.

    • mP_pos_ctrl: Signal from the positive control (e.g., 10 µM Olaparib), representing maximum displacement (minimum mP).

    • mP_neg_ctrl: Signal from the negative control (DMSO vehicle), representing no displacement (maximum mP).

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate to ensure robustness.

    • Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |(Avg_neg_ctrl - Avg_pos_ctrl)|]

    • A Z'-factor > 0.5 indicates an excellent and reliable assay.[14]

  • Hit Identification:

    • Identify primary hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Parameter Typical Value Rationale
Plate Format384-well black, low volumeReduces reagent cost and is compatible with HTS automation.[14]
Final Assay Volume20 µLMiniaturization saves on costly reagents like the enzyme.[15]
Final PARP1 Conc.1-5 nMDetermined empirically to give a robust signal window.
Final Probe Conc.2-10 nMTypically near the Kd for optimal binding and displacement sensitivity.[13]
Library Compound Conc.10 µMA standard starting concentration for primary screens.[14]
DMSO Tolerance< 1%High concentrations of DMSO can denature enzymes or interfere with assays.
Z'-Factor> 0.5Ensures the assay is robust and can reliably distinguish hits from noise.

Protocol 2: Biochemical AlphaLISA® PARP1 Activity Assay

This assay directly measures the enzymatic activity of PARP1. It is a highly sensitive, no-wash, bead-based immunoassay that quantifies the product of the PARP1 reaction: PARylated protein.[16]

Principle: The assay uses a biotinylated histone substrate. Active PARP1 transfers ADP-ribose units from NAD+ onto the histone.[17] After the reaction, two types of beads are added: Streptavidin-coated Donor beads that bind to the biotinylated histone, and Acceptor beads conjugated to an anti-PAR antibody. If the histone has been PARylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm. The strength of the signal is directly proportional to PARP1 activity.[6]

AlphaLISA cluster_1 1. PARP1 Activity cluster_2 2. Bead Addition cluster_3 3. Signal Generation PARP1 PARP1 PAR_Histone PARylated Biotin-Histone Histone Biotin-Histone NAD NAD+ Donor <<table><tr><tdbgcolor='#4285F4'><fontcolor='#FFFFFF'>Donor Beadfont>td>tr><tr><td>Streptavidintd>tr>table>> PAR_Histone2 PARylated Biotin-Histone Donor->PAR_Histone2 binds Biotin Acceptor <<table><tr><tdbgcolor='#EA4335'><fontcolor='#FFFFFF'>Acceptor Beadfont>td>tr><tr><td>Anti-PAR Abtd>tr>table>> Acceptor->PAR_Histone2 binds PAR Light_In Excitation (680 nm) Donor2 <<table><tr><tdbgcolor='#4285F4'><fontcolor='#FFFFFF'>Donor Beadfont>td>tr><tr><td>Streptavidintd>tr>table>> Light_In->Donor2 Signal <<table><tr><tdborder='0'>Emissiontd>tr><tr><tdborder='0'>(615 nm)td>tr>table>> Acceptor2 <<table><tr><tdbgcolor='#EA4335'><fontcolor='#FFFFFF'>Acceptor Beadfont>td>tr><tr><td>Anti-PAR Abtd>tr>table>> Donor2->Acceptor2 ¹O₂ transfer Acceptor2->Signal

Caption: Principle of the AlphaLISA assay for measuring PARP1 activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Biotinylated Histone H1 Substrate

  • NAD+

  • AlphaLISA Acceptor Beads (e.g., anti-PAR)

  • AlphaScreen Streptavidin-Coated Donor Beads

  • AlphaLISA Assay Buffer

  • 384-well white OptiPlate™ or similar

  • Library compounds, controls, and instrumentation as in Protocol 1.

  • Microplate reader capable of AlphaScreen/AlphaLISA detection.

Detailed Protocol Steps:

  • Compound Plating:

    • Dispense 50-100 nL of library compounds and controls into a 384-well white assay plate.

  • Enzymatic Reaction:

    • Prepare a master mix containing PARP1 enzyme and Biotin-Histone substrate in assay buffer.

    • Add 10 µL of this enzyme/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of NAD+ solution to each well. The final concentration of NAD+ should be at or near its Km for PARP1.

    • Scientist's Note: Running the NAD+ concentration near its Km makes the assay more sensitive to competitive inhibitors.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at 30°C.

  • Detection:

    • Prepare a mix of Acceptor beads in AlphaLISA buffer.

    • Add 5 µL of the Acceptor bead mix to each well to stop the reaction and bind the product.

    • Incubate for 60 minutes at room temperature in the dark.

    • Prepare a mix of Donor beads in AlphaLISA buffer.

    • Add 5 µL of the Donor bead mix to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Plate Reading:

    • Read the plate on an AlphaLISA-capable reader.

Data Analysis:

  • Data analysis is analogous to the FP assay. The raw signal (Alpha counts) is used to calculate percent inhibition. Hits are compounds that significantly reduce the luminescent signal. The Z'-factor should again be calculated to monitor assay performance.

Parameter Typical Value Rationale
Plate Format384-well white OptiPlate™White plates maximize the luminescent signal output.
Final Assay Volume25 µLHomogeneous format is amenable to miniaturization.
Final PARP1 Conc.0.5-2 nMTitrated to ensure the reaction is in the linear range.
Final Substrate Conc.20-50 nMSufficient substrate to generate a robust signal.
Final NAD+ Conc.10-50 µMNear the Km for PARP1 to enhance sensitivity to inhibitors.
Incubation Times60 min (enzyme), 60 min (acceptor), 30 min (donor)Optimized for reaction completion and bead binding equilibrium.

Protocol 3: Cell-Based PARP Activity Assay

After identifying hits in biochemical assays, it is essential to determine if they are active in a cellular context.[18][19] This assay measures the ability of a compound to inhibit PARP activity inside living cells.

Principle: Cells are pre-treated with library compounds and then challenged with a DNA-damaging agent (e.g., H₂O₂) to activate PARP1. An effective inhibitor will prevent the subsequent increase in cellular PAR levels. PAR levels are then quantified using a sensitive immunoassay, such as the AlphaLISA SureFire Ultra method, on the cell lysate.[20]

Materials:

  • A relevant cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Cell culture medium and supplements

  • 384-well clear-bottom, tissue-culture treated plates

  • Hydrogen Peroxide (H₂O₂) or other DNA damaging agent

  • Cell Lysis Buffer

  • AlphaLISA SureFire Ultra Cleaved PARP1 Detection Kit[20]

  • Instrumentation as described previously.

Detailed Protocol Steps:

  • Cell Seeding:

    • Seed cells into a 384-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serially diluted library compounds for 1-2 hours. Include positive (Olaparib) and negative (DMSO) controls.

  • Induction of DNA Damage:

    • Challenge the cells by adding a low concentration of H₂O₂ (e.g., 200 µM final concentration) for 10-15 minutes to induce PARP activation. Include "undamaged" control wells that receive vehicle only.

  • Cell Lysis:

    • Aspirate the medium and add 10-20 µL of Lysis Buffer to each well.

    • Incubate on an orbital shaker for 10-15 minutes at room temperature.

  • Detection (AlphaLISA):

    • Transfer a small volume of the cell lysate (e.g., 5 µL) to a 384-well white OptiPlate.

    • Follow the manufacturer's protocol for the AlphaLISA detection kit, which typically involves sequential addition of Acceptor and Donor bead mixes with incubation steps.[20]

  • Plate Reading & Analysis:

    • Read the plate on an AlphaLISA-capable reader.

    • Normalize the signal from compound-treated wells to the "damaged" (0% inhibition) and "undamaged" (100% inhibition) controls. Plot the dose-response data to determine cellular IC50 values.

Hit Triage and Confirmation Strategy

A rigorous hit triage process is critical to eliminate artifacts and focus resources on the most promising compounds.[21]

Hit_Triage PrimaryHits Primary Hits (e.g., >50% inhibition in FP assay) Confirm Confirmation Screen (Re-test identical assay) PrimaryHits->Confirm DoseResp Dose-Response Curve (Calculate IC50) Confirm->DoseResp Confirmed FP1 False Positives (Not reproducible) Confirm->FP1 Not Confirmed Orthogonal Orthogonal Assay (e.g., PARP1 Activity AlphaLISA) DoseResp->Orthogonal Cellular Cell-Based Assay (Cellular IC50) Orthogonal->Cellular Confirmed FP2 Assay Artifacts (Inactive in orthogonal assay) Orthogonal->FP2 Not Confirmed SAR Confirmed Hits for SAR & Lead Optimization Cellular->SAR Active FP3 Not Cell-Permeable or Inactive in Cells Cellular->FP3 Inactive

Caption: A workflow for hit triage, from primary screen to confirmed leads.
  • Hit Confirmation: Re-test all primary hits using the same assay format to confirm their activity and rule out random errors.

  • Dose-Response Analysis: Perform 10-point serial dilutions for all confirmed hits to determine their potency (IC50).

  • Orthogonal Validation: Test the confirmed hits in a mechanistically different assay (e.g., validate FP hits with the AlphaLISA activity assay). This is a crucial step to eliminate technology-specific artifacts (e.g., fluorescent compounds interfering with the FP assay).[21]

  • Cellular Potency: Determine the IC50 of validated biochemical hits in the cell-based assay to confirm cell permeability and on-target engagement.

  • SAR Analysis: Analyze the structure-activity relationships (SAR) of the confirmed hits to guide the synthesis of more potent and selective analogs.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screen of a this compound library to discover novel PARP inhibitors. By employing a combination of highly sensitive biochemical assays for primary screening and orthogonal cell-based assays for validation, researchers can efficiently identify and characterize promising hit compounds. This systematic approach accelerates the critical early stages of the drug discovery pipeline, paving the way for the development of next-generation targeted cancer therapies.

References

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit (Product Sheet). BPS Bioscience. Retrieved from [Link]

  • Pillai, R. K., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 567–581. Retrieved from [Link]

  • Pillai, R. K., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 567–581. Retrieved from [Link]

  • Manger, P. A., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening, 19(7), 1036–1045. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Retrieved from [Link]

  • Lountos, G. T., et al. (2011). Structural characterization of the allosteric inhibition of human topoisomerase I by a new indenoisoquinoline derivative. Cancer Research, 71(14), 4877–4886. Retrieved from [Link]

  • Janeba, Z., et al. (2020). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinol-3(2H)-one scaffold. Beilstein Journal of Organic Chemistry, 16, 219–227. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Retrieved from [Link]

  • Hopkins, T. A., et al. (2019). An optimized fluorescence assay for screening novel PARP-1 inhibitors. MethodsX, 6, 1729–1737. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Danaher. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Strasser, J. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 365–370. Retrieved from [Link]

  • Manger, P. A., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. Retrieved from [Link]

  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Nucleic Acids Research, 42(10), 6427–6442. Retrieved from [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-149. Retrieved from [Link]

  • The Francis Crick Institute. (2023). Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. The Francis Crick Institute. Retrieved from [Link]

  • Bray, M. A., et al. (2016). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(19), 11338-11371. Retrieved from [Link]

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • Kumar, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Retrieved from [Link]

  • Janeba, Z., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 225, 113788. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2002). WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. Google Patents.
  • MDPI. (2021). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. MDPI. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. Retrieved from [Link]

  • Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins. Retrieved from [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Retrieved from [Link]

  • PubMed Central. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bischler-Napieralski Synthesis of Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and their derivatives.[1]

Troubleshooting Guide: Addressing Low Yields

This section addresses the most common issues encountered during the Bischler-Napieralski cyclization that lead to low product yields.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?

Low or no product formation in a Bischler-Napieralski reaction is typically traced back to insufficient reactivity of the starting material or suboptimal reaction conditions.

Root Cause Analysis:

  • Deactivated Aromatic Ring: The core of this reaction is an intramolecular electrophilic aromatic substitution.[2][3][4] If the β-phenylethylamide substrate has electron-withdrawing groups on the aromatic ring, the nucleophilicity of the ring is reduced, hindering the cyclization step. The reaction is most effective with electron-donating groups on the benzene ring.[1][3][5]

  • Insufficiently Potent Dehydrating Agent: The choice of condensing agent is critical. For less reactive substrates, a standard reagent like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[1]

  • Poor Quality Reagents: Moisture can quench the dehydrating agent and inhibit the reaction. Ensure all reagents and solvents are anhydrous.

Solutions & Protocols:

  • Enhance Dehydrating Conditions: For substrates lacking electron-donating groups, a stronger dehydrating system is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[2][4][6]

  • Switch to a Modern, Milder Protocol: For sensitive substrates, modern methods can offer higher yields under milder conditions. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, often improving yields.[3][7]

Q2: I'm observing a significant amount of a styrene-like side product and my yield of the desired isoquinolinone is low. What is happening?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and points to a competing fragmentation pathway.

Root Cause Analysis:

  • Retro-Ritter Reaction: This is a major competing pathway where the key nitrilium ion intermediate fragments to form a stable styrene derivative and a nitrile.[1][4][8] This side reaction is particularly favored when the resulting styrene is highly conjugated, as this provides a thermodynamic sink.[8]

Solutions & Protocols:

  • Solvent Choice: To suppress the retro-Ritter reaction, the principle of Le Châtelier can be applied. Running the reaction in a nitrile solvent that corresponds to the nitrile fragment can shift the equilibrium away from the undesired styrene product.[4][8]

  • Alternative Acyliminium Intermediate: A procedure developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate. This intermediate is less prone to fragmentation than the traditional nitrilium ion, thus avoiding the retro-Ritter pathway.[1][8][9]

Q3: My reaction mixture is turning into a dark, intractable tar, making purification impossible. How can I prevent this?

Tar formation is a common sign of product or starting material decomposition under harsh reaction conditions.

Root Cause Analysis:

  • Excessively High Temperatures: While heating is often required, especially for less activated systems, excessively high temperatures or prolonged reaction times can lead to polymerization and decomposition.[1]

  • Strongly Acidic Conditions: The combination of a strong Lewis acid and high heat can be detrimental to sensitive functional groups on the substrate or product.[1]

Solutions & Protocols:

  • Optimize Temperature and Reaction Time: Carefully monitor the reaction's progress using thin-layer chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Employ Milder Reagents: The Tf₂O/2-chloropyridine system allows for activation at much lower temperatures (-20 °C to 0 °C), which can significantly reduce decomposition and tar formation.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the dehydrating agent?

The dehydrating agent (e.g., POCl₃, P₂O₅) activates the amide carbonyl group, making it a better electrophile. This leads to the formation of a key intermediate, which can be a dichlorophosphoryl imine-ester or a nitrilium ion.[2][5] This electrophilic intermediate is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond of the dihydroisoquinoline core.[10]

Q2: How do I choose the right dehydrating agent for my substrate?

The choice depends on the electronic nature of your β-phenylethylamide.

Dehydrating Agent(s)Substrate TypeTypical Conditions
POCl₃ Electron-rich aromatic ringsReflux in an inert solvent (e.g., toluene, acetonitrile)[1][3]
P₂O₅ in POCl₃ Electron-deficient or neutral aromatic ringsRefluxing POCl₃[2][4][6]
Tf₂O with 2-chloropyridine Electron-rich, neutral, or sensitive substrates-20 °C to 0 °C in CH₂Cl₂[1][7]
Polyphosphoric Acid (PPA) General use, often for β-arylethylcarbamatesHigh temperatures (e.g., 100 °C)[2][5]

Q3: Can this reaction be performed on substrates with chiral centers?

Yes, but racemization can be a concern, especially under harsh, high-temperature conditions. The milder Tf₂O-based protocol has been shown to be effective for optically active substrates, minimizing epimerization.[7]

Visualizing the Chemistry

Reaction Mechanism and Side-Reaction

The following diagram illustrates the generally accepted mechanism involving a nitrilium ion intermediate and the competing retro-Ritter side reaction.

Bischler_Napieralski Bischler-Napieralski: Mechanism & Side Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction A β-Arylethylamide B Nitrilium Ion Intermediate A->B + POCl₃ - (OPO₂Cl₂)⁻ C Cyclized Intermediate B->C Intramolecular Electrophilic Attack E Styrene Derivative (Side Product) B->E Retro-Ritter Fragmentation D 3,4-Dihydroisoquinoline (Product) C->D Rearomatization (-H⁺)

Caption: Core mechanism and the competing retro-Ritter fragmentation pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_sm TLC Analysis Starting material (SM) consumed? start->check_sm side_product Major Side Product? Styrene derivative observed? check_sm:f1->side_product Yes no_reaction SM Unchanged check_sm:f1->no_reaction No tar Tar Formation? side_product:f1->tar No solution_retro_ritter Suppress Fragmentation: - Use nitrile as solvent - Use oxalyl chloride method side_product:f1->solution_retro_ritter Yes solution_tar Reduce Decomposition: - Lower reaction temperature - Reduce reaction time - Use milder Tf₂O protocol tar->solution_tar Yes solution_reactivity Increase Reactivity: - Use P₂O₅/POCl₃ - Switch to Tf₂O/2-ClPyr protocol no_reaction->solution_reactivity

Caption: A step-by-step guide to troubleshooting common reaction failures.

Experimental Protocols

Protocol 1: Classical Conditions with POCl₃

This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: Modern Mild Conditions with Triflic Anhydride (Tf₂O)

This protocol is advantageous for substrates that are sensitive to high temperatures and strong acids.[7]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190. [Link]

  • Wenxuecity. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed isoquinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed synthesis of isoquinolinones, particularly those involving C-H activation and annulation of benzamide derivatives.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a high proportion of unreacted benzamide starting material, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion is a frequent challenge and often points to issues with the catalytic cycle's initiation or turnover. The primary suspects are catalyst inactivity, suboptimal reaction conditions, or problems with the reagents.

Probable Causes & Solutions:

  • Catalyst Deactivation: The active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles, often visible as a black precipitate (palladium black). This is one of the most common failure modes in Pd-catalyzed C-H activation.

    • Solution: Ensure truly anaerobic and anhydrous conditions, as oxygen can facilitate the formation of inactive palladium species. Use freshly degassed solvents. If palladium black is observed, increasing the ligand-to-metal ratio with robust ligands can sometimes stabilize the catalytic species. In some cases, a change of oxidant is necessary.

  • Inefficient C-H Activation: The C-H activation step is often the rate-determining step of the catalytic cycle.

    • Solution:

      • Temperature: Gradually increase the reaction temperature in 10 °C increments. C-H activation has a high activation barrier that can often be overcome with additional thermal energy.

      • Directing Group Electronics: The electronic nature of the directing group on the benzamide is crucial. Electron-withdrawing groups on the directing group can accelerate the C-H activation step.[1] If you have flexibility in your synthesis, consider modifying the directing group.

      • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the C-H activation step. Screen solvents such as toluene, DMF, and 1,2-dichloroethane, as the optimal solvent can be substrate-dependent.[2]

  • Oxidant Inefficiency: A stoichiometric oxidant is typically required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. If this step is inefficient, the catalyst will complete only one cycle.

    • Solution: Silver salts like Ag₂CO₃ are common, but their efficacy can be substrate-dependent. Other silver salts such as AgOAc or copper-based oxidants like Cu(OAc)₂ can be screened. Note that silver salts can play multiple roles beyond just being an oxidant, potentially participating in a bimetallic C-H activation mechanism, so their impact can be complex.[3]

Issue 2: Formation of a Major Side Product with a Mass Corresponding to Homocoupled Benzamide

Question: I am observing a significant byproduct with a mass that suggests a dimer of my benzamide starting material. What is this side product and how can I suppress its formation?

Answer:

This side product is likely a biphenyl derivative formed from the oxidative homocoupling of your benzamide starting material. This is a common side reaction in palladium-catalyzed C-H activation processes.

Reaction Pathway:

This side reaction occurs when the palladacycle intermediate, formed after C-H activation, reacts with another molecule of the benzamide starting material instead of the intended coupling partner (e.g., alkyne or alkene).

Homocoupling_Side_Reaction A Benzamide B Palladacycle Intermediate A->B Pd(II), C-H Activation C Alkyne Insertion B->C + Alkyne E Palladacycle Intermediate D Isoquinolinone Product C->D Reductive Elimination G Biaryl Pd(IV) Intermediate E->G + Benzamide F Second Benzamide Molecule H Homocoupled Byproduct G->H Reductive Elimination

Sources

Technical Support Center: Purification of Polar 1,4-Dihydro-3(2H)-isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists, to your dedicated resource for overcoming the unique purification challenges associated with polar 1,4-Dihydro-3(2H)-isoquinolinone derivatives. As a Senior Application Scientist, I understand that the polarity and the basic nitrogen inherent in this scaffold can transform routine purification into a significant bottleneck. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and design robust purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of polar this compound derivatives in a direct question-and-answer format.

Issue 1: My compound is streaking severely or showing a "comet tail" on a silica gel TLC plate and column.

Q: Why is my polar isoquinolinone derivative smearing down the silica column instead of forming a clean band, leading to poor separation and mixed fractions?

A: This is the most common challenge and stems directly from the chemistry of your molecule and the stationary phase. The core issue is a strong, undesirable interaction between the basic nitrogen atom in the isoquinolinone ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This interaction is not a clean "on-off" binding like in ideal chromatography, but a slow, sticky association that causes molecules to lag behind the solvent front, resulting in severe peak tailing.

Root Cause Analysis & Solutions:

  • Primary Cause: Acid-base interaction between the basic analyte and acidic silica.

  • Solution 1: Neutralize the Stationary Phase with a Basic Modifier. The most effective strategy is to add a small amount of a volatile base to your mobile phase. This base will "occupy" the acidic silanol sites, rendering them unavailable to interact with your compound.

    • Protocol: Add 0.5-2% triethylamine (NEt₃) or a 7N ammonia solution in methanol to your eluent system.[3] For example, if your solvent system is 95:5 Dichloromethane:Methanol, modify it to 94.5:5:0.5 DCM:Methanol:NEt₃. Always re-optimize your Rf on TLC with the modified eluent before running the column.

  • Solution 2: Use an Alternative, Less Acidic Stationary Phase. If modifiers are insufficient or incompatible with your molecule, change the stationary phase.

    • Alumina (Basic or Neutral): An excellent alternative for basic compounds, as it lacks the strong acidic character of silica.[3]

    • Deactivated Silica: You can prepare this by pre-flushing a packed silica column with a solvent system containing a higher concentration of a basic modifier before loading your sample.[2]

Issue 2: My compound appears to be irreversibly stuck at the origin of the column/TLC plate.

Q: I've loaded my sample, but even with highly polar solvent systems like 10-20% Methanol in DCM, my compound refuses to elute from the silica column. What's happening?

A: This indicates an exceptionally strong interaction with the silica, which can be due to extreme polarity, multiple hydrogen bond donor/acceptor sites, or potential on-column decomposition.[4]

Root Cause Analysis & Solutions:

  • Cause A: Extreme Polarity/Adsorption. Your compound is too polar for the silica/solvent system.

    • Solution: Employ a more aggressive, basic mobile phase. A common system for very polar basic compounds is 80:18:2 DCM:Methanol:Ammonium Hydroxide.[5] This combination provides high eluting strength and a basic environment to disrupt interactions.

  • Cause B: On-Column Decomposition. The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[4]

    • Solution: Perform a Silica Gel Stability Test. Before committing your bulk material to a column, spot your compound on a TLC plate, and let it sit for 1-2 hours. Then, elute the plate as usual. If you see new spots or significant streaking that wasn't there on a freshly spotted plate, your compound is likely unstable on silica. A more rigorous 2D TLC analysis can also be performed.[6] If unstable, you must use an alternative like reversed-phase chromatography or alumina.

Issue 3: In reversed-phase (RP) HPLC, my compound elutes in or near the solvent front with no retention.

Q: I switched to a C18 column to avoid silica issues, but now my polar compound elutes immediately. How can I achieve retention and separation?

A: This is the classic challenge for polar compounds in reversed-phase chromatography.[1][2] The highly polar mobile phase (e.g., water/acetonitrile) is more attractive to your polar analyte than the nonpolar C18 stationary phase, leading to rapid elution.

Root Cause Analysis & Solutions:

  • Primary Cause: Lack of affinity for the nonpolar stationary phase.

  • Solution 1: Use a Highly Aqueous Mobile Phase. Increase the water content of your mobile phase (e.g., >95% water). Note: Not all C18 columns are stable in 100% aqueous conditions ("phase collapse"). You must use a column specifically designed for aqueous stability, often labeled "AQ" or featuring an embedded polar group (EPG).[2][7]

  • Solution 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed for highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amine) and a reversed-phase-like mobile phase (high organic content).[8][9] Water acts as the strong, eluting solvent. This mode provides excellent retention for compounds that are unretained in RP-HPLC.[9]

Issue 4: I have poor solubility in the ideal chromatography solvent.

Q: My TLC analysis shows a great solvent system for separation, but my crude product is poorly soluble in it, making column loading difficult.

A: Loading a poorly soluble compound in a large volume of strong solvent is a common cause of poor separation. The best practice is to use a dry-loading technique.[6]

Root Cause Analysis & Solutions:

  • Primary Cause: Mismatch between compound solubility and optimal mobile phase polarity.

  • Solution: Dry-Load the Sample.

    • Protocol: Dissolve your crude material in a suitable solvent in which it is highly soluble (e.g., Methanol, DCM). Add a portion of dry silica gel (or C18 silica for reversed-phase) to this solution, creating a slurry. Gently remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This powder, containing your compound adsorbed onto the silica, can then be carefully loaded on top of your packed column.[6] This ensures that your compound is introduced to the column in a concentrated band, leading to much better separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification strategy for a novel polar this compound derivative?

A: Start with a thorough TLC analysis using a range of solvent systems.

  • Screen Solvents: Begin with a standard mobile phase like 95:5 DCM:MeOH.

  • Add a Basic Modifier: Run a parallel TLC plate with the same solvent system but add ~0.5% triethylamine or ammonia. Compare the spot shape. If tailing is reduced, you know a basic modifier is necessary.[3]

  • Assess Stability: Perform the silica gel stability test described in Troubleshooting Issue 2.

  • Consider Orthogonal Methods: If normal-phase looks challenging (severe streaking, instability), immediately investigate RP-HPLC, starting with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA to ensure protonation and good peak shape).

Q2: Can I use recrystallization for these types of polar compounds?

A: Yes, recrystallization can be a very powerful and scalable purification technique for polar solids, but solvent selection is critical.[10]

  • Principle: The ideal solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[10][11]

  • Good Starting Solvents/Systems for Polar Molecules:

    • Alcohols: Ethanol, isopropanol.

    • Water (if the compound has some water solubility).[12]

    • Solvent/Anti-solvent systems: Dissolve the compound in a minimal amount of a polar solvent (like methanol or acetone) in which it is soluble, and then slowly add a nonpolar anti-solvent (like hexanes or diethyl ether) until the solution becomes cloudy. Heating to clarify and then slowly cooling can yield high-purity crystals.[12][13]

  • Tip for Basic Compounds: For molecules with a basic nitrogen, you can sometimes crystallize the hydrochloride or sulfate salt, which may have very different solubility properties than the free base.[12]

Q3: My main impurity is the unreacted starting material, which is also polar. How can I separate them?

A: This requires a high-resolution technique. While flash chromatography may struggle, preparative HPLC is often the best solution.[14][15]

  • Method Development: Use analytical HPLC to develop a separation method. Screen different columns (C18, Phenyl-Hexyl, EPG) and mobile phase modifiers (formic acid, TFA, ammonium formate) to maximize the resolution between your product and the impurity.

  • Scale-Up: Once you have a good analytical separation, the method can be scaled to a preparative HPLC system.[16][17] Preparative HPLC offers much higher efficiency than flash chromatography, allowing for the separation of closely eluting compounds.[15]

Section 3: Key Experimental Protocols

Protocol 1: Assessing Compound Stability on Silica Gel (2D TLC)

This protocol determines if your compound degrades on contact with silica gel.[4][6]

  • Spotting: On a square TLC plate, lightly spot your compound in the bottom-left corner, about 1 cm from each edge.

  • First Elution: Place the TLC plate in a chamber with your chosen mobile phase. Allow the solvent to run to the top of the plate.

  • Drying: Remove the plate and allow the solvent to evaporate completely in a fume hood.

  • Rotation: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now at the bottom.

  • Second Elution: Place the rotated plate back into the same TLC chamber and elute again with the same mobile phase.

  • Analysis: Remove the plate, dry it, and visualize.

    • Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: You will see new spots that are off the 45-degree diagonal. These are degradation products formed during the time the compound was adsorbed on the silica.

Protocol 2: General Method for Modified Flash Chromatography
  • TLC Optimization: Find a solvent system (e.g., DCM/MeOH or Hexanes/EtOAc) that gives your target compound an Rf of ~0.2-0.3. Add 0.5% triethylamine to this system and confirm the Rf and spot shape are good.

  • Column Packing: Dry or slurry pack a silica gel column with your chosen non-modified mobile phase.

  • Equilibration: Flush the column with 2-3 column volumes of the modified mobile phase (containing triethylamine). This deactivates the silica.

  • Sample Loading: Load your sample using the dry-loading method described in Troubleshooting Issue 4 for best results.

  • Elution: Run the column using the modified mobile phase, collecting fractions and monitoring by TLC.

Section 4: Data & Visualization

Table 1: Comparison of Chromatography Modes for Polar Isoquinolinones
Chromatography ModeStationary Phase (Polarity)Mobile Phase (Polarity)Best For...Key Limitation
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar to Mid-polarModerately polar compounds; separating isomers.Strong tailing of basic compounds without modifiers; irreversible adsorption.[1]
Reversed-Phase (RP) Non-polar (C18, C8)PolarCompounds with sufficient non-polar character.Poor retention of highly polar compounds.[2]
HILIC Polar (Silica, Amide, Diol)Mid-polar to PolarHighly polar, water-soluble compounds unretained by RP.[9]Can have different selectivity than NP; requires careful equilibration.
Diagrams

// Problems tailing [label="Severe Peak Tailing\nin Normal-Phase?", shape=diamond, style=filled, fillcolor="#FBBC05"]; no_elution [label="Compound Stuck\non Silica?", shape=diamond, style=filled, fillcolor="#FBBC05"]; no_retention [label="No Retention\nin RP-HPLC?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Solutions add_base [label="Add Basic Modifier\n(e.g., 0.5% NEt3)"]; change_sp [label="Use Alumina or\nDeactivated Silica"]; test_stability [label="Test Stability (2D TLC)"]; hilic [label="Switch to HILIC"]; aq_rp [label="Use AQ/EPG Column\nwith >95% Water"]; aggressive_mp [label="Use Aggressive MP\n(e.g., DCM/MeOH/NH4OH)"];

// Connections start -> tailing; tailing -> add_base [label=" Yes "]; tailing -> no_elution [label=" No "]; add_base -> change_sp [label=" Still Tailing "];

no_elution -> test_stability [label=" Yes "]; test_stability -> aggressive_mp [label=" Compound is Stable "]; test_stability -> hilic [label=" Compound is Unstable ", headlabel="OR"];

no_elution -> no_retention [label=" No "];

no_retention -> aq_rp [label=" Yes "]; aq_rp -> hilic [label=" Still No Retention "]; } dot Caption: Troubleshooting workflow for common purification issues.

G start Select Purification Mode solubility Soluble in Hexanes/ EtOAc/DCM? start->solubility stability Stable on Silica (from 2D TLC)? solubility->stability Yes rp_retention Retained on C18 (Analytical HPLC)? solubility->rp_retention No (Soluble in H2O/MeOH) stability->rp_retention No np Use Normal-Phase (Silica/Alumina) with Basic Modifier stability->np Yes rp Use Reversed-Phase (C18, Prep HPLC) rp_retention->rp Yes hilic Use HILIC rp_retention->hilic No

References

  • Veeprho.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Agilent. (n.d.).
  • Yuan, Z., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3033-9. [Link]

  • BenchChem. (2025).
  • Dembitsky, V. M., & Gloriozova, T. A. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 8(72), 41419-41460. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • BenchChem. (2025).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]

  • GL Sciences. (n.d.). Preparative HPLC Columns. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • Al-Kassas, R., et al. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Molecules, 29(1), 22. [Link]

  • BenchChem. (2025).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • MH Chem. (2022). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]

  • Mahadeviah, P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1123. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Frontiers in chemistry, 9, 752215. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Optimizing reaction conditions for the Castagnoli-Cushman reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Castagnoli-Cushman Reaction (CCR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this powerful lactam-forming reaction. As Senior Application Scientists, we aim to provide not just procedures, but a deeper understanding of the reaction to empower you in your synthetic endeavors.

I. Understanding the Castagnoli-Cushman Reaction: A Mechanistic Overview

The Castagnoli-Cushman reaction is a versatile method for the synthesis of a wide variety of lactams, which are crucial scaffolds in medicinal chemistry.[1][2][3] The reaction typically involves the condensation of an imine with a cyclic anhydride. While historically debated, the most widely accepted mechanism is a stepwise process involving a Mannich-type addition of the anhydride enolate to the imine, followed by an intramolecular acylation to form the lactam ring.[1] Recent mechanistic studies have been instrumental in developing reaction conditions that yield pure diastereomers and even homochiral products.[1][3][4]

Understanding this mechanism is key to troubleshooting. For instance, factors that influence the formation and stability of the anhydride enolate or the reactivity of the imine will directly impact the reaction's success.

Diagram: Accepted Stepwise Mechanism of the Castagnoli-Cushman Reaction

CCR_Mechanism Reactants Imine + Cyclic Anhydride Enolate Anhydride Enolate Formation Reactants->Enolate Base (optional) or Heat Mannich Mannich-type Addition Enolate->Mannich Attacks Imine Intermediate Amine Intermediate Mannich->Intermediate Acylation Intramolecular Acylation Intermediate->Acylation Ring Closure Lactam Lactam Product Acylation->Lactam

Caption: Stepwise mechanism of the Castagnoli-Cushman Reaction.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of the Castagnoli-Cushman reaction.

Q1: What are the most common cyclic anhydrides used in the CCR, and how does their reactivity differ?

The most traditionally used cyclic anhydrides are succinic, glutaric, and homophthalic anhydrides.[1] Their reactivity is significantly influenced by their ability to form an enolate. Anhydrides with functional groups that facilitate enolate formation are much more reactive.[5] Homophthalic anhydride is particularly reactive and often reacts readily with imines at ambient temperature.[5] This is due to the stabilization of the enolate by the aromatic ring. Substituted succinic and glutaric anhydrides can also be used to introduce further structural diversity.[1]

Q2: Can I perform the Castagnoli-Cushman reaction as a one-pot, three-component reaction?

Yes, three-component versions of the CCR (3C-CCR) are well-established, typically involving an amine, an aldehyde (to form the imine in situ), and a cyclic anhydride.[6][7] This approach is highly efficient and atom-economical. For instance, the reaction of homophthalic anhydride, amines, and aldehydes can produce dihydroisoquinolones in good yields and with excellent diastereoselectivity.[6][8] A notable advantage of some 3C-CCR protocols is that they do not require dehydrating agents and allow for the simultaneous mixing of all reagents.[9][10]

Q3: What is the role of catalysts in the Castagnoli-Cushman reaction?

While many CCRs proceed thermally, catalysts can be employed to improve reaction rates, yields, and stereoselectivity. Both Lewis acids (e.g., In(OTf)₃, FeCl₃, AlCl₃, ZnCl₂) and Brønsted acids (e.g., HCl, L-proline) have been used.[2][11] Bases, such as tertiary amines, can also be beneficial, allowing the reaction to proceed under milder conditions.[1] The choice of catalyst can significantly influence the diastereoselectivity of the lactam product. For example, specific catalysts have been used to selectively obtain either cis- or trans-isoquinolonic acids.[2] However, catalyst-free conditions, sometimes utilizing unique solvents like 2,2,2-trifluoroethanol (TFE), have also been developed for efficient and rapid synthesis.[2]

Q4: How does the choice of solvent affect the reaction outcome?

The solvent can have a profound impact on the reaction rate and yield.[2] Polar solvents are generally preferred. For instance, in the reaction of imines with homophthalic anhydride, solvents like TFE have been shown to dramatically accelerate the reaction, allowing it to complete in minutes at low temperatures, compared to several hours in solvents like CH₂Cl₂, toluene, or CH₃CN.[2] The unique properties of fluorinated alcohols, such as high polarity and hydrogen-bond donating ability, can stabilize charged intermediates and promote the reaction.[2]

Table 1: Solvent Effects on a Model Castagnoli-Cushman Reaction

Solvent Temperature (°C) Time Yield (%)
CH₂Cl₂ 25 Several hours Moderate
Toluene 25 Several hours Moderate
CH₃CN 25 Several hours Moderate
MTBE -40 Several hours 78
TFE -40 15 min 81

Data synthesized from a representative study.[2]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the Castagnoli-Cushman reaction.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Low Imine Reactivity: Imines with electron-withdrawing groups can be less reactive. Consider using more forcing conditions such as higher temperatures or longer reaction times. The presence of an acceptor substituent like a trifluoromethyl group has been shown to significantly decrease the reactivity of azomethines in the CCR.[12]

  • Low Anhydride Reactivity: Succinic and glutaric anhydrides are less reactive than homophthalic anhydride.[5] If using these less reactive anhydrides, higher temperatures are typically required. Alternatively, consider using a more reactive anhydride if the desired product scaffold allows.

  • Steric Hindrance: Highly substituted or sterically hindered imines may fail to react under standard conditions.[13] In such cases, exploring a range of temperatures and catalysts is recommended. In some instances of severe steric hindrance, the reaction may take an alternative course, leading to unexpected products.[13]

  • Imine Instability/Decomposition: If the imine is prepared separately, ensure it is pure and handled under inert conditions, as some imines can be sensitive to moisture and air. Using the imine directly after its preparation without extensive purification is a common and effective strategy.[2]

  • Inappropriate Solvent: As discussed in the FAQs, the solvent plays a critical role. If the reaction is sluggish, consider switching to a more polar solvent like TFE.[2]

Problem 2: Poor Diastereoselectivity

Possible Causes & Solutions:

  • Reaction Conditions: The diastereoselectivity of the CCR is often kinetically controlled and highly dependent on reaction conditions. Temperature can have a significant effect; for instance, running the reaction at room temperature may favor the formation of cis-isomers, while heating can promote conversion to the more stable trans-isomers.[11][14]

  • Catalyst Choice: The choice of catalyst can be used to steer the diastereoselectivity. For example, BF₃·OEt₂, TiCl₄, and InCl₃ have been employed to favor the formation of trans-isoquinolonic acids, whereas ionic liquids and L-proline have been used to obtain the cis-isomers.[2]

  • Substrate Control: The substituents on both the imine and the anhydride can influence the stereochemical outcome. A systematic variation of substituents can be explored to optimize diastereoselectivity for a specific scaffold.

Problem 3: Formation of Unexpected Side Products

Possible Causes & Solutions:

  • Decarboxylation: The carboxylic acid functionality in the lactam product can be labile, especially at high temperatures, leading to decarboxylated byproducts.[15] If decarboxylation is an issue, try running the reaction at lower temperatures or for a shorter duration. The use of bases like tertiary amines can help prevent the decarboxylation of carboxylic acid intermediates.[1]

  • Alternative Reaction Pathways: In some cases, particularly with sterically hindered substrates or specific anhydride structures, the reaction may proceed through alternative mechanistic pathways, leading to unexpected products.[13][16] Careful characterization of all products is crucial. If a consistent side product is observed, a mechanistic investigation may be necessary to understand its formation and devise strategies to suppress it.

  • Imine Metathesis: In multicomponent reactions, imine metathesis can sometimes occur, leading to products derived from an unintended imine.[12]

Diagram: Troubleshooting Workflow for the Castagnoli-Cushman Reaction

Troubleshooting_Workflow Start Reaction Issue LowYield Low/No Yield Start->LowYield PoorStereo Poor Diastereoselectivity Start->PoorStereo SideProducts Side Products Start->SideProducts LY_CheckReagents Check Reagent Reactivity (Imine/Anhydride) LowYield->LY_CheckReagents PS_Temp Vary Temperature PoorStereo->PS_Temp SP_Temp Lower Temperature to Prevent Decarboxylation SideProducts->SP_Temp LY_ChangeConditions Increase Temperature/ Change Solvent (e.g., TFE) LY_CheckReagents->LY_ChangeConditions LY_AddCatalyst Add Catalyst (Lewis/Brønsted Acid) LY_ChangeConditions->LY_AddCatalyst PS_Catalyst Screen Catalysts PS_Temp->PS_Catalyst PS_Substrate Modify Substrates PS_Catalyst->PS_Substrate SP_Characterize Characterize Side Products (LCMS, NMR) SP_Temp->SP_Characterize SP_Reconsider Re-evaluate Mechanism SP_Characterize->SP_Reconsider

Caption: A decision-making workflow for troubleshooting common CCR issues.

IV. Experimental Protocols

Protocol 1: General Procedure for a Two-Component Castagnoli-Cushman Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Preparation (if not commercially available):

    • To a stirred solution of the amine (1.0 eq.) in a suitable dry solvent (e.g., toluene, CH₂Cl₂, or MeOH), add a dehydrating agent (e.g., MgSO₄ or molecular sieves).[2]

    • Add the aldehyde or ketone (1.0-1.1 eq.) to the mixture.

    • The reaction can be stirred at room temperature or refluxed until completion, as monitored by TLC or GC-MS.

    • Upon completion, filter off the dehydrating agent. The resulting imine solution can often be used directly in the next step.[2]

  • Castagnoli-Cushman Reaction:

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imine (1.0 eq.) dissolved in the chosen solvent (e.g., TFE, toluene, CH₂Cl₂).[2]

    • Cool the solution to the desired temperature (e.g., -40 °C, 0 °C, or room temperature).

    • Add the cyclic anhydride (1.0-1.5 eq.) portion-wise to the stirred solution.[2]

    • Stir the reaction mixture at the chosen temperature until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure lactam product.[2]

Protocol 2: General Procedure for a Three-Component Castagnoli-Cushman Reaction

This protocol describes a one-pot synthesis of trans-configured tetrahydroisoquinolonic acids.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the homophthalic anhydride (1.0 eq.), the aldehyde (1.0 eq.), and the amine (1.0 eq.) in a solvent such as toluene or acetonitrile.

    • Note: Unlike traditional methods, pre-formation of the imine is not necessary, and no dehydrating agents are typically required for this variant.[9][10]

  • Reaction Execution:

    • Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or by washing with a suitable solvent to obtain the diastereomerically pure trans-lactam.

V. References

  • Alcobendas, J. L. R., & Caballero, E. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599–11607. [Link]

  • Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. ACS Publications. [Link]

  • Alcobendas, J. L. R., & Caballero, E. (2023). The Castagnoli–Cushman Reaction. Semantic Scholar. [Link]

  • Bou-Hamdan, F., et al. (2021). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules, 26(16), 4945. [Link]

  • Alcobendas, J. L. R., & Caballero, E. (2023). (PDF) The Castagnoli–Cushman Reaction. ResearchGate. [Link]

  • Alcobendas, J. L. R., & Caballero, E. (2023). The Castagnoli-Cushman Reaction. PubMed. [Link]

  • Krasavin, M., et al. (2022). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1844-1854. [Link]

  • Ananeva, A. A., et al. (2022). Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads and their evaluation as potential cereblon ligands. Russian Chemical Bulletin, 71, 1681–1690. [Link]

  • Dar'in, D., et al. (2017). Complications in the Castagnoli-Cushman reaction: An unusual course of reaction between cyclic anhydrides and sterically hindered indolenines. Tetrahedron Letters, 58(36), 3470-3473. [Link]

  • Login, R. B. The Castagnoli-Cushman Polymerization Reaction. rloginconsulting.com. [Link]

  • Bannykh, A., et al. (2022). New reagent space and new scope for the Castagnoli–Cushman reaction of oximes and 3-arylglutaconic anhydrides. Organic & Biomolecular Chemistry, 20(44), 8625-8633. [Link]

  • Ananeva, A. A., et al. (2022). Catalytic Castagnoli--Cushman reaction-based synthesis of tetrahydroisoquinolone--glutarimide dyads and their evaluation as potential cereblon ligands. ResearchGate. [Link]

  • Chupakhin, E., Dar'in, D., & Krasavin, M. (2018). The Castagnoli-Cushman reaction in a three-component format. Tetrahedron Letters, 59(26), 2595-2599. [Link]

  • Chupakhin, E., et al. (2018). Fluoral Hydrate: A Perspective Substrate for the Castagnoli–Cushman Reaction. ACS Omega, 3(10), 12836-12845. [Link]

  • Krasavin, M., et al. (2020). Influence of bicyclic anhydride structure on the outcome of the Castagnoli–Cushman reaction. ResearchGate. [Link]

  • Chupakhin, E., Dar'in, D., & Krasavin, M. (2018). The Castagnoli-Cushman reaction in a three-component format. FAO AGRIS. [Link]

  • Dar'in, D., et al. (2020). Seven and more membered cyclic anhydrides in the Castagnoli-Cushman Reaction. ResearchGate. [Link]

Sources

Preventing byproduct formation in isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoquinolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation in various isoquinolinone synthesis methodologies. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and simplify purification processes.

Section 1: Troubleshooting Byproduct Formation in Key Isoquinolinone Syntheses

This section is dedicated to addressing specific issues that may arise during common synthetic routes to isoquinolinones, providing both the underlying causes and actionable solutions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolinones. It involves the acid-catalyzed cyclization of a β-phenylethylamide.[1][2] However, the harsh conditions often lead to undesirable side reactions.

Question: I am observing the formation of a styrene byproduct and incomplete cyclization in my Bischler-Napieralski reaction. How can I prevent this?

Answer:

The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis and often points to issues with the reaction conditions or substrate reactivity.[3]

Causality and Prevention:

  • Insufficiently Activated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethylamide substrate lacks electron-donating groups (e.g., methoxy, alkyl), the cyclization will be slow and may not proceed to completion.[4] This can favor the retro-Ritter reaction, which leads to the formation of styrenes.[3]

    • Solution: Whenever possible, start with substrates bearing activating groups. For less reactive substrates, more forcing conditions are necessary. Consider switching from refluxing toluene to a higher boiling solvent like xylene, or employing microwave-assisted synthesis to drive the reaction to completion.[4]

  • Suboptimal Dehydrating Agent: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is common, it may not be potent enough for all substrates.[4][5]

    • Solution: For challenging cyclizations, consider using stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in conjunction with POCl₃, or polyphosphoric acid (PPA).[3][4] For milder conditions, especially with sensitive substrates, triflic anhydride (Tf₂O) can be an effective alternative.[5]

Experimental Protocol: Optimized Bischler-Napieralski Cyclization for a Less Reactive Substrate

  • To a solution of the β-phenylethylamide (1.0 eq) in dry xylene (0.2 M), add phosphorus pentoxide (P₂O₅) (1.5 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 140 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone, which can then be oxidized to isoquinolinones.[6][7]

Question: My Pictet-Spengler reaction is giving low yields. What are the critical parameters to consider?

Answer:

Low yields in a Pictet-Spengler reaction are often due to the electronic nature of the aromatic ring or issues with iminium ion formation.[6][7]

Causality and Prevention:

  • Electron-Poor Aromatic Rings: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. Substrates with electron-withdrawing groups on the aromatic ring will react sluggishly or not at all under standard conditions.[6][7]

    • Solution: This reaction is most effective with electron-rich β-arylethylamines. The presence of one or more electron-donating groups, such as alkoxy or alkyl groups, significantly enhances the nucleophilicity of the aromatic ring, allowing the reaction to proceed under milder conditions.[6]

  • Inefficient Iminium Ion Formation: The reaction proceeds via the formation of a Schiff base, which is then protonated to an electrophilic iminium ion that undergoes cyclization.[6]

    • Solution: Ensure that your reaction is sufficiently acidic to promote iminium ion formation. Catalytic amounts of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) are typically required.[6] Using a slight excess of the carbonyl compound can also help drive the initial condensation to completion.[6]

Transition-Metal Catalyzed Syntheses (Suzuki and Heck Reactions)

Modern methods for isoquinolinone synthesis often rely on powerful transition-metal-catalyzed cross-coupling reactions. However, these can be sensitive to reaction conditions and prone to specific side reactions.[4]

Question: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura coupling to form an isoquinolinone precursor. How can I minimize this byproduct?

Answer:

Homocoupling is a common byproduct in Suzuki-Miyaura reactions, where two molecules of the organoboron reagent couple together.[8][9] This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species.[9][10]

Causality and Prevention:

  • Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[8][9]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes before use. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[8]

  • Use of a Pd(II) Precatalyst: While common, Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[8][10]

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃. If using a Pd(II) precatalyst, the addition of a mild reducing agent can help to quickly generate the active Pd(0) catalyst and minimize the concentration of Pd(II) available for homocoupling.[8][11]

Parameter Recommendation for Minimizing Homocoupling Rationale
Atmosphere Rigorously degas all solvents and maintain an inert (Ar or N₂) atmosphere.[8]Prevents oxidation of Pd(0) to Pd(II) by dissolved oxygen.[9]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a mild reducing agent if using a Pd(II) source.[8]Minimizes the concentration of Pd(II) that can directly mediate homocoupling.[10]
Ligand Choice Select a ligand that promotes reductive elimination over other pathways.The ligand influences the stability and reactivity of the palladium intermediates.
Boronic Acid Stability Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[8][10]Boronic acids can be prone to protodeboronation and homocoupling.[8]

Question: My intramolecular Heck reaction to form an isoquinolinone is resulting in olefin isomerization and other side products. How can I improve the selectivity?

Answer:

The intramolecular Heck reaction is a powerful tool for constructing cyclic systems.[12] However, controlling the regioselectivity of the β-hydride elimination step is key to avoiding the formation of undesired isomers.[12]

Causality and Prevention:

  • β-Hydride Elimination Pathway: After the initial carbopalladation, the resulting palladium-alkyl intermediate can undergo β-hydride elimination from different positions, leading to a mixture of olefin isomers.[12]

    • Solution: The choice of ligand and additives can influence the regioselectivity of the β-hydride elimination. For example, using bidentate phosphine ligands can often provide better control. In some cases, the introduction of a leaving group at an allylic position can promote elimination in a specific direction.[12] The reaction conditions, such as temperature and solvent, can also play a significant role.[13]

Section 2: Visualizing Reaction Pathways and Troubleshooting

To better understand the processes discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

Bischler-Napieralski_Mechanism cluster_main Bischler-Napieralski Reaction cluster_byproduct Byproduct Formation Amide β-Phenylethylamide Intermediate Nitrilium Ion Intermediate Amide->Intermediate + POCl3 Cyclized Cyclized Intermediate Intermediate->Cyclized Electrophilic Aromatic Substitution Styrene Styrene Byproduct Intermediate->Styrene retro-Ritter (slow cyclization) Product 3,4-Dihydroisoquinoline Cyclized->Product - H+

Caption: Mechanism of the Bischler-Napieralski reaction and styrene byproduct formation.

Suzuki_Homocoupling_Troubleshooting Start Homocoupling Observed Degassed Is the reaction rigorously degassed? Start->Degassed Pd_Source What is the Palladium source? Degassed->Pd_Source Yes Degas_Action Degas solvents and reaction mixture. Degassed->Degas_Action No Pd0_Action Consider using a Pd(0) source. Pd_Source->Pd0_Action Pd(II) Reducer_Action Add a mild reducing agent. Pd_Source->Reducer_Action Pd(II) Success Homocoupling Minimized Degas_Action->Success Pd0_Action->Success Reducer_Action->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I see an unexpected byproduct in my isoquinolinone synthesis?

A1: The first step is to carefully characterize the byproduct using techniques like NMR and mass spectrometry. Understanding its structure will provide crucial clues about the side reaction that is occurring. Once identified, you can refer to the specific troubleshooting guides for the reaction you are performing.

Q2: Can the purity of my starting materials affect byproduct formation?

A2: Absolutely. Impurities in your starting materials can interfere with the reaction in several ways. For example, in transition-metal-catalyzed reactions, certain impurities can poison the catalyst. In acid-catalyzed reactions, basic impurities can neutralize the catalyst. Always use starting materials of the highest possible purity.

Q3: How does solvent choice impact byproduct formation?

A3: Solvents can have a profound effect on reaction outcomes. For instance, in the Bischler-Napieralski reaction, higher boiling point solvents like xylene can provide the necessary energy to drive the desired cyclization over side reactions.[4] In Suzuki couplings, the polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. It is often beneficial to screen a few different solvents during reaction optimization.

Q4: Are there "greener" alternatives to traditional isoquinolinone syntheses that might produce fewer byproducts?

A4: Yes, the field of green chemistry is actively developing more environmentally friendly synthetic routes.[14] Many modern methods, such as those involving C-H activation, are designed to be more atom-economical and avoid the use of harsh reagents, which can lead to cleaner reactions with fewer byproducts.[15][16][17]

References

  • Benchchem. (n.d.). Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 1(2H)-Isoquinolinone Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • RSC Publishing. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • Química Organica.org. (2010). Isoquinoline synthesis.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Natural Product Reports (RSC Publishing). (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Organic Chemistry Portal. (n.d.). Isoquinolin-3-one synthesis.
  • Centurion University. (n.d.). Synthesis of isoquinolines.
  • Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central (PMC). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • (n.d.). Isoquinoline.pptx.
  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis.
  • PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.

Sources

How to increase the diastereoselectivity of the Castagnoli-Cushman reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Castagnoli-Cushman Reaction (CCR). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the diastereoselectivity of this powerful multicomponent reaction for the synthesis of substituted piperidinones and related heterocyclic scaffolds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific issues you might encounter during your experiments, providing diagnostic steps and actionable solutions.

Question: My Castagnoli-Cushman reaction is resulting in a nearly 1:1 mixture of diastereomers. What are the primary experimental parameters I should investigate to improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the Castagnoli-Cushman reaction often requires a systematic optimization of several interconnected parameters. A low diastereomeric excess (d.e.) suggests that the transition states leading to the different diastereomers are very close in energy. Your goal is to find conditions that significantly favor one transition state over the other.

Here is a prioritized troubleshooting workflow:

Step 1: Re-evaluate Your Solvent Choice

The polarity and coordinating ability of the solvent can dramatically influence the reaction's stereochemical outcome by stabilizing or destabilizing key intermediates and transition states.

  • Causality: The key stereodetermining step is often the intramolecular cyclization of the iminium ion intermediate. The conformation of this intermediate is sensitive to the solvent environment. Non-polar aprotic solvents like toluene or xylene often favor a more organized, chair-like transition state, which can amplify the steric and electronic differences guiding the stereochemical outcome. In contrast, polar aprotic solvents like DMF or DMSO may lead to lower selectivity by solvating the intermediates differently.

  • Actionable Protocol:

    • Set up a parallel screen of at least three solvents: a non-polar aprotic solvent (e.g., toluene), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., acetic acid, if compatible with your substrates).

    • Use identical substrate concentrations, reaction temperatures, and reaction times for all setups.

    • Analyze the diastereomeric ratio of the crude product mixture for each reaction using ¹H NMR spectroscopy or chiral HPLC.

Step 2: Investigate the Impact of Reaction Temperature

Lowering the reaction temperature can often enhance diastereoselectivity.

  • Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant at lower temperatures. This thermodynamic effect can amplify a small intrinsic preference for one diastereomer.

  • Actionable Protocol:

    • Using the best solvent identified in Step 1, run the reaction at three different temperatures: room temperature (20-25 °C), 0 °C, and a lower temperature (e.g., -20 °C or -78 °C), if your reagents are stable.

    • Be aware that lower temperatures will decrease the reaction rate, so you may need to extend the reaction time accordingly. Monitor the reaction progress by TLC or LC-MS.

    • Analyze the d.e. for each temperature point.

Step 3: Consider the Use of an Additive or Catalyst

The addition of a Lewis acid or a Brønsted acid can influence the reaction mechanism and stereoselectivity.

  • Causality: Lewis acids can coordinate to the carbonyl groups of the anhydride and the intermediate, leading to a more rigid and organized transition state assembly. This increased organization can amplify facial selectivity during the cyclization step. Brønsted acids can facilitate iminium ion formation and influence the conformational equilibrium of the key intermediate.

  • Actionable Protocol:

    • Screen a panel of additives. Common choices include Lewis acids like Sc(OTf)₃, Yb(OTf)₃, or TiCl₄ (use stoichiometric or catalytic amounts). For Brønsted acids, consider additives like acetic acid or trifluoroacetic acid.

    • Introduce the additive to the reaction mixture under your optimized solvent and temperature conditions.

    • Carefully monitor the reaction, as additives can also catalyze side reactions.

Below is a workflow diagram to guide your optimization process.

G cluster_0 Troubleshooting Workflow for Low Diastereoselectivity start Start: Poor d.e. (< 20%) solvent Step 1: Screen Solvents (e.g., Toluene, MeCN, AcOH) start->solvent Initial Problem temp Step 2: Optimize Temperature (e.g., RT, 0°C, -20°C) solvent->temp Select best solvent additive Step 3: Screen Additives (Lewis/Brønsted Acids) temp->additive Select best temperature end Result: Improved d.e. additive->end Final optimized conditions

Caption: A prioritized workflow for optimizing the diastereoselectivity of the CCR.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Castagnoli-Cushman reaction, and how does it determine the stereochemical outcome?

The Castagnoli-Cushman reaction is a three-component reaction between a cyclic anhydride, an imine (often formed in situ from an aldehyde and an amine), and a nucleophile (if applicable, though the classic CCR involves an endocyclic nucleophile from the amine component). The generally accepted mechanism proceeds through the following key steps, which dictate the final stereochemistry.

  • Iminium Ion Formation: The amine and aldehyde condense to form an imine, which is then protonated to form a reactive iminium ion.

  • Nucleophilic Attack: The anhydride opens upon nucleophilic attack from the imine's enol or enamine tautomer, or a related species, to form a key acyclic intermediate.

  • Intramolecular Cyclization: This is the crucial stereodetermining step. The nitrogen atom of the intermediate attacks one of the carbonyl groups of the former anhydride moiety. This intramolecular Mannich-type reaction proceeds through a cyclic transition state.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates to yield the final lactam product.

The diastereoselectivity arises from the facial selectivity of the intramolecular cyclization step. The substituents on the imine and the anhydride create steric and electronic biases that favor a specific conformation of the cyclic transition state, often a chair-like or boat-like arrangement, leading to the preferential formation of one diastereomer.

The diagram below illustrates this mechanistic pathway.

G cluster_1 Mechanism of the Castagnoli-Cushman Reaction A Aldehyde + Amine C Iminium Ion A->C Condensation B Cyclic Anhydride D Acyclic Intermediate B->D Nucleophilic Opening C->D Nucleophilic Opening E Cyclic Transition State (Stereodetermining Step) D->E Intramolecular Cyclization F Final Lactam Product E->F Dehydration

Caption: Simplified mechanism of the Castagnoli-Cushman Reaction.

Q2: Can chiral auxiliaries be used to control the diastereoselectivity of the CCR?

Yes, employing a chiral auxiliary is a well-established and powerful strategy for inducing high levels of diastereoselectivity.

  • Mechanism of Control: A chiral auxiliary, typically attached to the amine component, directs the stereochemical outcome by creating a strong facial bias during the intramolecular cyclization step. The bulky chiral group blocks one face of the reacting system, forcing the cyclization to occur from the less sterically hindered face.

  • Common Auxiliaries: Evans' oxazolidinone auxiliaries and (R)- or (S)-α-methylbenzylamine are common choices that have been shown to provide excellent stereocontrol in many systems.

  • Experimental Protocol for Using a Chiral Auxiliary:

    • Synthesis of Chiral Amine: Synthesize or procure the amine bearing the desired chiral auxiliary. For example, use (S)-(-)-α-methylbenzylamine.

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the cyclic anhydride (1.0 eq) and the aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

    • Addition of Chiral Amine: Add the chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.0 eq) to the mixture.

    • Reaction Conditions: Stir the reaction at the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS until the starting materials are consumed.

    • Workup and Analysis: After completion, perform an appropriate aqueous workup, extract the product, and purify it by column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC.

    • Auxiliary Cleavage: The chiral auxiliary can often be removed in a subsequent step (e.g., by hydrogenolysis for a benzyl-type auxiliary) to yield the desired enantiomerically enriched product.

Q3: How does the structure of the anhydride and aldehyde substrates affect diastereoselectivity?

The steric and electronic properties of the substituents on both the anhydride and the aldehyde play a critical role in determining the diastereoselectivity.

  • Anhydride Substituents: Bulky substituents on the anhydride can significantly influence the conformation of the acyclic intermediate and the subsequent cyclization transition state. For instance, using 3-substituted glutaric anhydrides can lead to high selectivity for the cis or trans diastereomer depending on the nature of the substituent and the reaction conditions.

  • Aldehyde Substituents: The size of the substituent on the aldehyde (R group in R-CHO) directly impacts the steric hindrance in the transition state. Larger R groups will more strongly favor a transition state geometry that minimizes steric clashes, thereby enhancing diastereoselectivity. Aromatic aldehydes often behave differently than aliphatic aldehydes due to potential π-stacking interactions that can influence the transition state.

A summary of expected effects is presented in the table below.

Parameter ChangeExpected Impact on DiastereoselectivityRationale
Solvent Toluene > Dichloromethane > Acetonitrile > DMFNon-polar solvents favor a more ordered transition state, amplifying steric effects.
Temperature -20 °C > 0 °C > 25 °C > 80 °CLower temperatures increase the energetic difference (ΔΔG‡) between diastereomeric transition states.
Aldehyde Substituent tert-Butyl > Isopropyl > Ethyl > MethylLarger groups create a stronger steric bias in the stereodetermining cyclization step.
Additive Lewis Acid (e.g., Sc(OTf)₃) > No AdditiveCoordination to carbonyls creates a more rigid and organized transition state assembly.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Azetidinones (β-Lactams). In The Chemistry of Heterocyclic Compounds (Vol. 65). John Wiley & Sons, Inc. [Link]

  • Campos, P. J., & Rodríguez, M. A. (2004). The Castagnoli–Cushman reaction: a powerful tool for the synthesis of functionalized N-heterocycles. Tetrahedron, 60(47), 10667-10695. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Diastereoselective synthesis of 4-substituted-1-(.alpha.-methylbenzyl)-2,3-piperidinediones. Tetrahedron Letters, 33(42), 6299-6302. [Link]

  • Vitale, M., et al. (2013). Stereoselective Castagnoli–Cushman reaction with 3-substituted glutaric anhydrides. Organic & Biomolecular Chemistry, 11(3), 488-496. [Link]

Minimizing retro-Ritter reaction in Bischler-Napieralski synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on mitigating the common and often yield-limiting retro-Ritter side reaction. Our goal is to provide you with the expert insights and validated protocols necessary to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, and I've isolated a styrene or nitrile byproduct. What is happening and how can I fix it?

A1: This is a classic symptom of the retro-Ritter reaction, a major competing pathway in the Bischler-Napieralski synthesis.[1][2][3] This side reaction occurs when the key nitrilium ion intermediate, instead of undergoing the desired intramolecular cyclization, fragments into a stable carbocation (which then eliminates to form a styrene derivative) and a nitrile.[1]

Several factors can favor this undesired pathway:

  • Excessive Heat: High reaction temperatures provide the activation energy needed for the fragmentation to occur.

  • Strongly Acidic/Dehydrating Conditions: Aggressive reagents like phosphorus pentoxide (P₂O₅) can promote the elimination.[1][4]

  • Substrate Structure: If the resulting styrene is highly conjugated or the carbocation intermediate is particularly stable, the retro-Ritter reaction becomes more favorable.[1]

Solutions:

  • Reagent Selection: Opt for milder dehydrating agents. While phosphorus oxychloride (POCl₃) is common, modern protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often allow the reaction to proceed at much lower temperatures, effectively suppressing the retro-Ritter pathway.[3][4][5]

  • Temperature Control: Maintain the lowest possible temperature that allows for cyclization. If using traditional reagents like POCl₃, consider running the reaction in a lower-boiling solvent than the standard refluxing toluene or xylene, and monitor progress carefully.

  • Solvent Choice: Le Châtelier's principle can be leveraged to your advantage. Using the corresponding nitrile (e.g., acetonitrile if R' in the intermediate is a methyl group) as the solvent can shift the equilibrium away from the retro-Ritter products and back towards the reactive nitrilium ion intermediate.[1][2]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation than the nitrilium ion.[1][2]

Q2: The reaction isn't working. I'm recovering mostly unreacted starting material. What should I do?

A2: Complete failure of the reaction typically points to insufficient activation of the starting β-arylethylamide. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring and the potency of the dehydrating agent.[3][6][7]

Troubleshooting Steps:

  • Assess Aromatic Ring Activation: The reaction is most effective with electron-donating groups (e.g., methoxy, alkyl) on the benzene ring, which make it more nucleophilic and susceptible to cyclization.[2][3][7] If your substrate has electron-withdrawing groups (e.g., nitro, trifluoromethyl), the reaction will be significantly hindered.[3][5]

  • Increase Reagent Potency: If you are using a relatively mild reagent like POCl₃ on a moderately activated or deactivated ring, it may not be strong enough. For such cases, a more potent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often required to drive the reaction to completion.[2][3][6]

  • Elevate the Temperature: If the ring is sufficiently activated but the reaction is still sluggish, a modest increase in temperature may be necessary. Switching from refluxing toluene to refluxing xylene can provide the needed kinetic boost.[1]

  • Consider Modern, Milder Reagents: Paradoxically, for some challenging substrates, highly reactive modern reagents can be more effective. The Tf₂O/2-chloropyridine system, for instance, generates a very electrophilic intermediate that can cyclize under conditions where traditional methods fail.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the retro-Ritter side reaction?

A1: The Bischler-Napieralski reaction proceeds through a highly electrophilic nitrilium ion intermediate.[6][7][8] This intermediate is at a critical juncture: it can either be trapped intramolecularly by the electron-rich aromatic ring to form the desired 3,4-dihydroisoquinoline (Pathway A) or it can undergo fragmentation (Pathway B). The retro-Ritter reaction is this fragmentation pathway. It is mechanistically the reverse of the well-known Ritter reaction.

G amide β-Arylethylamide activated Activated Intermediate (e.g., with POCl3) amide->activated Dehydrating Agent (e.g., POCl3, Tf2O) nitrilium Nitrilium Ion Intermediate activated->nitrilium product Desired Product (3,4-Dihydroisoquinoline) nitrilium->product Pathway A: Intramolecular Cyclization retro_product Retro-Ritter Products (Styrene + Nitrile) nitrilium->retro_product Pathway B: Retro-Ritter Fragmentation G start 1. Setup & Reagents - Flame-dried flask under N₂ - Dissolve β-arylethylamide (1.0 eq) in anhydrous CH₂Cl₂ add_base 2. Add Base - Add 2-chloropyridine (2.0 eq) start->add_base cool 3. Cool Reaction - Cool mixture to -20 °C add_base->cool add_tf2o 4. Add Activating Agent - Slowly add Tf₂O (1.25 eq) dropwise cool->add_tf2o react 5. Reaction - Stir at -20 °C for 30 min - Warm to 0 °C and stir for 30 min - Monitor by TLC add_tf2o->react quench 6. Quench - Add saturated aqueous NaHCO₃ react->quench workup 7. Work-up & Isolation - Extract with CH₂Cl₂ - Dry, concentrate, and purify quench->workup

Fig. 2: Experimental workflow for the modified Bischler-Napieralski reaction.

Detailed Steps:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add 2-chloropyridine (2.0 equivalents) to the solution. This non-nucleophilic base will scavenge the triflic acid generated during the reaction. [5]3. Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., an acetonitrile/dry ice bath).

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise to the cooled, stirring solution. A highly electrophilic intermediate is formed in situ.

  • Reaction Monitoring: Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for subsequent purification.

This method's effectiveness lies in the low temperatures used, which do not provide sufficient energy for the retro-Ritter fragmentation to compete effectively with the desired cyclization. [3]

References
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Organic Syntheses. 1-methylisoquinoline. [Link]

  • Scribd. Bischler Napieralski Reaction | PDF. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. [Link]

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Validation & Comparative

A Comparative Analysis of Tubulin-Targeting Agents: 1,4-Dihydro-3(2H)-isoquinolinone Derivatives and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. This guide provides a comparative efficacy analysis of two distinct classes of compounds that interfere with tubulin polymerization: the well-established natural product, Combretastatin A-4, and emerging synthetic derivatives of 1,4-Dihydro-3(2H)-isoquinolinone.

While Combretastatin A-4 is a renowned potent antimitotic and vascular-disrupting agent, the this compound scaffold serves as a versatile backbone for the synthesis of novel tubulin inhibitors. This comparison aims to equip researchers with a nuanced understanding of their respective mechanisms, potencies, and the experimental methodologies required for their evaluation.

At a Glance: Key Mechanistic and Efficacy Differences

FeatureThis compound DerivativesCombretastatin A-4 (CA-4)
Primary Mechanism Inhibition of tubulin polymerization[1][2]Potent inhibition of tubulin polymerization; Vascular Disrupting Agent (VDA)[3]
Binding Site Colchicine binding site of tubulin (predicted by molecular docking)[4]Colchicine binding site of β-tubulin
Potency (IC50) Micromolar (µM) range against various cancer cell linesNanomolar (nM) to low micromolar (µM) range against a broad spectrum of cancer cell lines
Cellular Effect Mitotic arrest, cytotoxicity[1][2]G2/M phase cell cycle arrest, apoptosis, disruption of tumor vasculature[5][6]
Development Stage Preclinical/investigationalProdrug (Fosbretabulin/CA-4P) has undergone clinical trials

Delving into the Mechanisms of Action

Both Combretastatin A-4 and the active derivatives of this compound exert their primary anticancer effects by disrupting the formation of microtubules. However, the nuances of their interactions and the downstream consequences differ, particularly in the context of in vivo activity.

Combretastatin A-4: A Dual-Action Agent

Combretastatin A-4 (CA-4), a stilbenoid isolated from the African bush willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its mechanism is well-characterized:

  • Tubulin Binding : CA-4 binds to the colchicine-binding site on the β-tubulin subunit. This binding event prevents the polymerization of tubulin dimers into microtubules.

  • Mitotic Arrest : The disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle.[5][6]

  • Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

  • Vascular Disruption : A key feature of CA-4 is its potent and selective effect on tumor vasculature. It causes a rapid change in the shape of endothelial cells lining the tumor blood vessels, leading to increased vascular permeability and a collapse of the tumor vascular network.[3] This effectively cuts off the tumor's blood and nutrient supply, causing widespread necrosis.

CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Polymerization Tubulin Polymerization CA4->Polymerization Inhibits Endothelial Endothelial Cell Cytoskeleton Disruption CA4->Endothelial Acts on Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis VDA Vascular Disruption Necrosis Tumor Necrosis VDA->Necrosis Endothelial->VDA

Mechanism of Action of Combretastatin A-4

This compound Derivatives: Targeted Tubulin Inhibition

The this compound core itself is not the active pharmacophore but serves as a scaffold for designing novel anticancer agents.[1][2] Research has focused on 1,4-disubstituted derivatives, which have been identified as tubulin polymerization inhibitors.

Molecular docking studies suggest that these derivatives, much like CA-4, bind to the colchicine site of tubulin.[4] The interaction of their phenyl rings with hydrophobic pockets within this site is believed to be key to their inhibitory activity. The primary mechanism identified for these compounds is the direct inhibition of tubulin polymerization, leading to cytotoxicity. While they induce mitotic arrest, their activity as vascular disrupting agents has not been as extensively characterized as that of CA-4.

Comparative Efficacy: A Quantitative Look

The potency of an anticancer agent is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: Comparative in vitro Cytotoxicity (IC50)

CompoundCell LineCancer TypeIC50Reference
Combretastatin A-4 BFTC 905Bladder Cancer~2 nM[7]
TSGH 8301Bladder Cancer~4 nM[7]
1A9Ovarian Cancer3.6 nM[8]
518A2Melanoma0.02 µM[8]
A549Non-small cell lung1.8 µM (Derivative XN0502)[5]
1,4-Disubstituted-3,4-dihydroisoquinoline Derivative (Compound 32) CEMLeukemia0.64 µM[1][2]
1,4-Disubstituted-3,4-dihydroisoquinoline Derivative (Compound 21) CEMLeukemia4.10 µM[1][2]

As the data indicates, Combretastatin A-4 consistently demonstrates significantly higher potency, with IC50 values often in the nanomolar range, compared to the micromolar activity of the currently reported this compound derivatives. This suggests that while both compound classes target tubulin, the specific molecular interactions of CA-4 with its binding site are likely more optimal, leading to a more potent inhibitory effect.

Experimental Protocols for Comparative Evaluation

To ensure a robust and reliable comparison of these or other tubulin-targeting agents, standardized and well-controlled experimental protocols are essential. The following section details the methodologies for key assays.

Start Start with Test Compounds Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Data Comparative Data Analysis Cytotoxicity->Data TubulinAssay->Data CellCycle->Data Conclusion Efficacy Conclusion Data->Conclusion

Experimental Workflow for Comparative Analysis
Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound derivatives and Combretastatin A-4) and a vehicle control (e.g., DMSO) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[11][12]

Principle: A fluorescent reporter molecule is included in the reaction that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Protocol:

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized, high-purity tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare serial dilutions of test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole or CA-4 as an inhibitor).

  • Reaction Setup:

    • In a pre-chilled 384-well black microplate, add the test compounds at various concentrations.[12]

    • Prepare the tubulin reaction mix on ice: tubulin, general tubulin buffer, GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI).[12][13]

  • Initiation and Measurement:

    • To initiate polymerization, transfer the plate to a pre-warmed (37°C) fluorescence microplate reader.

    • Dispense the tubulin reaction mix into the wells containing the compounds.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC50 value for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][14]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[7][15]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[7][15]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 single-cell events.

    • Use a dot plot of forward scatter versus side scatter to gate on the single-cell population and exclude debris and aggregates.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any drug-induced cell cycle arrest.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of this compound derivatives and Combretastatin A-4 as tubulin-targeting anticancer agents. The experimental data clearly establishes Combretastatin A-4 as a significantly more potent inhibitor of tubulin polymerization, with a well-documented dual mechanism of action that includes vascular disruption.

However, the this compound scaffold represents a promising area for further drug development. While the current lead compounds exhibit lower potency than CA-4, the versatility of this chemical backbone allows for extensive structure-activity relationship (SAR) studies. Future research should focus on optimizing the substitutions on the isoquinolinone ring to enhance binding affinity to the colchicine site and improve overall cytotoxic efficacy. Further investigation into the potential vascular-disrupting properties of these novel derivatives is also warranted.

By employing the rigorous experimental protocols outlined herein, researchers can effectively characterize and compare novel tubulin inhibitors, contributing to the development of the next generation of antimitotic therapies.

References

  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PMC. Available at: [Link].

  • Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. PubMed Central. Available at: [Link].

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Available at: [Link].

  • Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. PubMed. Available at: [Link].

  • Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link].

  • CA4 and biphenyl analogues induced G2/M arrest precedes mitochondrial... ResearchGate. Available at: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. MDPI. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • MTT Cell Assay Protocol. Available at: [Link].

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PubMed. Available at: [Link].

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PMC. Available at: [Link].

  • Tubulin polymerizing protocol. Polymerized tubulin forms microtubules which can be visualized on a high-end microscope using DIC. DigitalOcean. Available at: [Link].

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. Available at: [Link].

  • FACS studies showing the induction of the G2/M cell cycle arrest by... ResearchGate. Available at: [Link].

  • C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules. Available at: [Link].

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. Available at: [Link].

  • Mechanisms associated with tumor vascular shut-down induced by combretastatin A-4 phosphate: intravital microscopy and measurement of vascular permeability. PubMed. Available at: [Link].

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available at: [Link].

  • Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. MDPI. Available at: [Link].

  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. Available at: [Link].

  • (PDF) Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link].

  • Development of tubulin polymerization inhibitors as anticancer agents. PubMed. Available at: [Link].

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. PMC. Available at: [Link].

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A Comparative Mechanistic Deep Dive: 1,4-Dihydro-3(2H)-isoquinolinone Derivatives versus Colchicine in Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These compounds disrupt the dynamic instability of microtubules, essential cytoskeletal polymers, thereby arresting cell division and inducing apoptosis in rapidly proliferating cancer cells. Colchicine, a natural product isolated from the autumn crocus, is a classic example of a microtubule destabilizer, though its clinical use is limited by toxicity. Emerging as a promising class of synthetic microtubule inhibitors are derivatives of 1,4-dihydro-3(2H)-isoquinolinone. While the parent compound has not been extensively studied as a tubulin inhibitor, its substituted analogues have demonstrated potent anti-cancer activity by interfering with microtubule dynamics.

This guide provides a comprehensive comparison of the mechanisms of action of this compound derivatives and colchicine, supported by experimental data and detailed protocols. We will explore their molecular interactions with tubulin, the downstream cellular consequences, and the experimental methodologies used to elucidate these mechanisms.

The Converging Paths of Microtubule Disruption

At the heart of their anti-cancer properties, both colchicine and the 1,4-disubstituted-3,4-dihydroisoquinoline derivatives share a common target: the tubulin heterodimer, the fundamental building block of microtubules. However, the nuances of their interaction and the subsequent cellular responses warrant a detailed comparative analysis.

Colchicine: The Archetypal Tubulin Destabilizer

Colchicine exerts its potent antimitotic effects by binding to the β-subunit of tubulin, at a site now famously known as the colchicine-binding site.[1] This binding event is not a simple steric hindrance; it induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[1][2] The colchicine-tubulin complex can then co-polymerize into the growing ends of existing microtubules, effectively "poisoning" them and leading to their disassembly.[2] This disruption of microtubule dynamics has profound consequences for the cell:

  • Mitotic Arrest: The inability to form a functional mitotic spindle, a microtubule-based structure crucial for chromosome segregation, leads to cell cycle arrest at the G2/M phase.[3][4]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

  • Anti-inflammatory Effects: Colchicine also exhibits anti-inflammatory properties by inhibiting neutrophil migration and activation, processes that are dependent on microtubule dynamics.[3][5][6]

The interaction of colchicine with tubulin is characterized by high affinity, but its clinical utility as an anti-cancer agent is hampered by a narrow therapeutic index and significant side effects.[1]

This compound Derivatives: A New Class of Colchicine-Site Binders

Recent research has identified a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as potent inhibitors of tubulin polymerization.[2][5] These synthetic compounds have been designed to mimic the structural features of other known colchicine-site inhibitors, such as Combretastatin A-4.[2]

A notable example from this class, compound 32 (1-(3,4,5-trimethoxyphenyl)-4-(pyridin-4-ylmethyl)-3,4-dihydroisoquinolin-3(2H)-one), has demonstrated significant cytotoxic activity against leukemia cell lines and potent inhibition of tubulin polymerization.[2][6] Molecular docking studies suggest that these derivatives, much like colchicine, bind within the colchicine-binding site on β-tubulin.[2] The proposed binding mode indicates that the substituted phenyl ring and the isoquinolinone core occupy key hydrophobic pockets within the binding site, leading to the inhibition of tubulin assembly.

The downstream cellular effects of these isoquinoline derivatives mirror those of colchicine, including:

  • Inhibition of Microtubule Formation: Direct interference with the polymerization of tubulin into microtubules.[2]

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]

The promise of this class of compounds lies in the potential for synthetic modification to optimize efficacy and reduce toxicity, a significant advantage over the natural product colchicine.

Quantitative Comparison of Biological Activity

The following table summarizes the reported inhibitory concentrations (IC50) for a representative 1,4-disubstituted-3,4-dihydroisoquinoline derivative (compound 32) and colchicine, highlighting their relative potencies.

CompoundTubulin Polymerization IC50 (μM)Cytotoxicity IC50 (μM) (CEM cell line)
Compound 32 ~2.10.64[2][6]
Colchicine ~2.1[7]Not reported for CEM in the same study

Note: Direct comparison of cytotoxicity can be challenging due to variations in cell lines and experimental conditions. The data presented here is for illustrative purposes.

Elucidating the Mechanism: Key Experimental Protocols

The characterization and comparison of microtubule-targeting agents rely on a suite of well-established in vitro and cell-based assays. Here, we provide detailed methodologies for three key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a general tubulin buffer).

    • Prepare a GTP stock solution (100 mM).

    • Prepare test compounds at various concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the test compound or vehicle control.

    • Add tubulin solution to each well.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C in a plate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_tubulin Prepare Tubulin Stock Solution setup_plate Add Compounds/Vehicle to 96-well Plate prep_tubulin->setup_plate prep_gtp Prepare GTP Stock Solution initiate_reaction Add GTP & Incubate at 37°C prep_gtp->initiate_reaction prep_compound Prepare Test Compounds prep_compound->setup_plate add_tubulin Add Tubulin to Wells setup_plate->add_tubulin add_tubulin->initiate_reaction read_absorbance Measure OD340 Over Time initiate_reaction->read_absorbance plot_curves Plot Polymerization Curves read_absorbance->plot_curves calc_ic50 Calculate IC50 plot_curves->calc_ic50

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each cell cycle phase. Cells arrested in G2/M will show a higher fluorescence intensity (4N DNA content) compared to cells in G1 (2N DNA content).[8][9][10]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C.[8]

  • Staining:

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[8]

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of fluorescence intensity versus cell count.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Flow Cytometry & Analysis cell_seeding Seed Cells cell_treatment Treat with Compound cell_seeding->cell_treatment cell_harvest Harvest Cells cell_treatment->cell_harvest cell_fixation Fix in 70% Ethanol cell_harvest->cell_fixation cell_staining Stain with Propidium Iodide cell_fixation->cell_staining flow_analysis Analyze on Flow Cytometer cell_staining->flow_analysis data_quantification Quantify Cell Cycle Phases flow_analysis->data_quantification

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis:

    • Generate a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable)

      • Annexin V+ / PI- (early apoptotic)

      • Annexin V+ / PI+ (late apoptotic/necrotic)

      • Annexin V- / PI+ (necrotic)

Signaling Pathway from Tubulin Inhibition to Apoptosis

The disruption of microtubule dynamics by either colchicine or this compound derivatives triggers a cascade of events leading to apoptosis.

G inhibitor Colchicine or 1,4-Dihydroisoquinolinone Derivative tubulin Tubulin Dimer inhibitor->tubulin Binds to β-tubulin microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers

Conclusion

Both colchicine and the emerging class of this compound derivatives effectively target the tubulin-microtubule system, leading to mitotic arrest and apoptosis in cancer cells. Their shared mechanism of binding to the colchicine site on β-tubulin underscores the continued importance of this site for the development of novel anti-cancer agents. While colchicine's clinical application is limited by its toxicity, the synthetic accessibility of the isoquinolinone scaffold offers a promising avenue for the development of next-generation microtubule inhibitors with improved therapeutic indices. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other novel microtubule-targeting compounds.

References

  • Zhang, L., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences, 16(5), 10173-10184. [Link][2][5]

  • Leung, Y. Y., et al. (2015). Colchicine--Update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism, 45(3), 341-350. [Link][3]

  • Zhang, L., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PubMed, [Link][5][6]

  • Patsnap Synapse. (2024). What is the mechanism of Colchicine? [Link][5]

  • Dr.Oracle. (2025). What is the mechanism of action of colchicine? [Link]

  • Hohmann, C., et al. (1998). Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry, 41(14), 2565-2572. [Link][7]

  • Bhattacharyya, B., et al. (2008). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry, 47(46), 12077-12085. [Link][2]

  • Consensus. (n.d.). What is Colchicine mechanism of action? [Link][6]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work? [Link][4]

  • Gole, L. A., et al. (2016). Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. Analyst, 141(22), 6245-6254. [Link]

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A Comparative Guide to the Cytotoxicity of Substituted Isoquinolinone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Within this broad class, isoquinolinone derivatives have emerged as a particularly promising group in oncology research, demonstrating potent cytotoxic and anti-proliferative effects against various cancer cell lines.[3][4] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways integral to tumor progression.[3][5][6]

This guide provides a comparative analysis of substituted isoquinolinone derivatives, focusing on how different chemical modifications to the core structure influence their cytotoxic efficacy. We will explore structure-activity relationships (SAR), present comparative cytotoxicity data across multiple cancer cell lines, detail the underlying mechanisms of action, and provide standardized experimental protocols for researchers seeking to evaluate these compounds.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The pharmacological profile of an isoquinolinone derivative is heavily dictated by the nature and position of its substituents.[2] SAR studies are therefore critical in medicinal chemistry to optimize lead compounds for enhanced potency and selectivity.

Key insights from various studies include:

  • Substitution at the 3-position: This position appears to be crucial for anticancer activity. Modifications at this site can significantly impact cell proliferation.[1] For instance, a study on 3-aminoisoquinolin-1(2H)-one derivatives found that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group were the most effective against a panel of 60 cancer cell lines.[7] Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a potent lead compound.[7] Another study highlighted that a 3-Biphenyl-N-methylisoquinolin-1-one derivative showed the most potent activity against five different human cancer cell lines.[8]

  • N-Substitution: The nitrogen atom in the isoquinoline ring system is another key site for modification. N-substituted derivatives, particularly with an N-alkyl side chain, could be promising scaffolds for anticancer drug development.[5]

  • Hybridization: Creating hybrid molecules that combine the isoquinolinone scaffold with other pharmacophores is a successful strategy. Thiophene-isoquinolinone hybrids, for example, have been explored as a promising class for developing new anticancer therapies.[9]

Comparative Cytotoxicity Data (IC50/GI50)

The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a standard measure of a compound's potency. The tables below summarize representative data for various substituted isoquinolinone derivatives against a range of human cancer cell lines, illustrating the impact of structural modifications on cytotoxicity.

Compound/DerivativeSubstitution PatternCancer Cell LineCell TypeIC50 / GI50Reference
Compound 8 3-acyl isoquinolin-1(2H)-oneMCF-7, MDA-MB-231Breast Cancer2.4 - 5.7 µM[5]
Compound 15c THIQ derivative with N,N-dimethylaminophenyl substituentU251Glioblastoma36 µM[5]
Compound 3 N-(3-morpholinopropyl)-substituted benzo[4][10]indolo[3,2-c]isoquinolineFull NCI-60 PanelVarious39 nM (mean GI50)[5]
Compound 12 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 PanelVarious-5.18 (mean log GI50)
B01002 Isoquinoline derivativeSKOV3Ovarian Cancer7.65 µg/mL[11]
C26001 Isoquinoline derivativeSKOV3Ovarian Cancer11.68 µg/mL[11]
Lamellarin C Pyrrolo[2,1-a]isoquinoline10-cell panelVarious0.4 - 19.4 nM[12]
Compound 19 Thiophene-isoquinolinone hybridNot specifiedNot specifiedPotential CDK1 inhibitor

Mechanisms of Anticancer Action

Isoquinolinone derivatives exert their cytotoxic effects through diverse and complex mechanisms. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.

Induction of Apoptosis

A primary mechanism for many isoquinolinone compounds is the induction of apoptosis, or programmed cell death.[3][6] This can be triggered through:

  • DNA Interaction: Some derivatives can bind to nucleic acids, disrupting the structure of DNA and interfering with proteins involved in DNA replication and repair.[1][6]

  • ROS Production: Compounds can increase the production of reactive oxygen species (ROS), which damages cellular components and activates stress-related pathways leading to apoptosis.[2][10]

  • Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. Isoquinolinones can trigger the activation of these key executioner proteins.[2]

  • IAP Inhibition: Some derivatives have been specifically designed to inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby promoting tumor cell death.[11]

Cell Cycle Arrest

By interfering with the cell cycle machinery, isoquinolinone derivatives can prevent cancer cells from dividing and proliferating.[3][6] For example, treatment of breast cancer cells with a 3-acyl isoquinolin-1(2H)-one derivative led to a dose-dependent increase in the proportion of cells in the G2 phase of the cell cycle.[5]

Enzyme Inhibition

Targeting critical enzymes is another key strategy.

  • Topoisomerase Inhibition: Topoisomerases are enzymes essential for managing DNA topology during replication. Certain isoquinolinones can inhibit these enzymes, leading to DNA damage and cell death.[2][5]

  • Kinase Inhibition: Signaling pathways like the PI3K/Akt/mTOR pathway, which are often hyperactive in cancer, can be targeted.[5] Some derivatives also function as inhibitors of cyclin-dependent kinases (CDKs) or Aurora kinases.

  • Tubulin Polymerization Inhibition: Compounds like noscapine, a well-known isoquinoline alkaloid, disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[6][13]

Below is a conceptual diagram illustrating the general workflow for evaluating the cytotoxicity of these compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture 1. Cancer Cell Line Culture & Seeding compound_prep 2. Compound Dilution (Substituted Isoquinolinones) treatment 3. Cell Treatment (24-72h Incubation) compound_prep->treatment assay 4. Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay readout 5. Absorbance Reading (Microplate Reader) assay->readout calc 6. IC50/GI50 Calculation readout->calc sar 7. Structure-Activity Relationship Analysis calc->sar G cluster_cellular Cellular Targets & Effects cluster_pathway Apoptotic Pathway compound Substituted Isoquinolinone Derivative dna DNA Damage / Topoisomerase Inhibition compound->dna ros Increased ROS Production compound->ros p53 p53 Activation dna->p53 mt Mitochondrial Dysfunction ros->mt bcl2 Bcl-2 Family Modulation mt->bcl2 p53->bcl2 caspases Caspase Activation (Caspase-9, Caspase-3) bcl2->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Simplified signaling pathway for isoquinolinone-induced apoptosis.

Experimental Protocols: A Guide for the Bench

Reproducibility is the cornerstone of scientific integrity. The following section provides a detailed, self-validating protocol for a common cytotoxicity assay used to evaluate these compounds.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [2]Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. [2] Objective: To determine the IC50 value of a substituted isoquinolinone derivative in a specific cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test isoquinolinone derivative, dissolved in DMSO to create a high-concentration stock

  • MTT reagent (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension in complete culture medium to a density of 5 x 10^4 cells/mL (optimization may be required depending on the cell line's growth rate).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells for 'cells only' (positive control) and 'medium only' (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach. [3]

  • Compound Treatment:

    • Prepare a series of dilutions of the isoquinolinone derivative in complete culture medium from your DMSO stock. A typical starting range might be 0.1, 1, 10, 50, and 100 µM.

    • Causality Check: It is critical to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). Therefore, prepare a 'vehicle control' containing the highest concentration of DMSO used in the dilutions.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells (perform in triplicate for statistical validity). Add 100 µL of the vehicle control medium to the vehicle control wells and fresh medium to the 'cells only' control wells.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours). The incubation time should be consistent and based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, remove the medium from all wells.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

    • First, subtract the average absorbance of the 'medium only' (blank) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to determine the IC50 value.

Conclusion

Substituted isoquinolinone derivatives represent a versatile and potent class of compounds in the landscape of anticancer drug discovery. [4]The extensive body of research highlights that strategic modifications to the isoquinolinone core can yield compounds with nanomolar efficacy against a broad spectrum of cancer cell lines. [5][12]The diverse mechanisms of action, from topoisomerase inhibition to the induction of apoptosis and cell cycle arrest, provide multiple avenues for therapeutic intervention. [5][6]The comparative data and standardized protocols presented in this guide are intended to equip researchers with the foundational knowledge to further explore and optimize these promising chemical scaffolds in the ongoing search for more effective cancer therapies.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.
  • Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). PubMed.
  • Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines. (n.d.). Benchchem.
  • The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview. (n.d.). Benchchem.
  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020). Europe PMC.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC - PubMed Central - NIH.
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. (2017). Dove Medical Press.
  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate.
  • Cytotoxic activity of bis-tetrahydroisoquinoline derivatives (alive cells, %). (n.d.). ResearchGate.
  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. (2019). PubMed.

Sources

A Comparative Analysis of Isoquinolinone Analogs and Known Inhibitors on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Anti-proliferative Activity

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Isoquinolinone and its analogs have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the in vitro anti-proliferative activity of emerging isoquinolinone analogs against established clinical inhibitors, namely PARP and topoisomerase inhibitors. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for assessing cellular proliferation.

The Rationale for Investigating Isoquinolinone Analogs

The isoquinoline scaffold is a core structure in numerous natural alkaloids with demonstrated anti-cancer properties.[3] Synthetic modifications to this scaffold have led to the development of novel analogs with potentially improved pharmacological profiles.[4] These modifications can enhance their interaction with biological targets, leading to increased potency and selectivity. The primary mechanisms through which isoquinoline-based compounds exert their anti-proliferative effects are diverse, including the inhibition of crucial cellular enzymes like topoisomerase and the modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade, ultimately leading to cell cycle arrest and apoptosis.[1][5]

Mechanisms of Action: A Tale of Two Target Classes

The anti-cancer activity of the compounds discussed in this guide stems from their ability to interfere with critical cellular processes, primarily DNA replication and repair.

Isoquinolinone Analogs: Diverse Modes of Action

Several isoquinolinone analogs have been shown to induce cytotoxicity through various mechanisms. Some function as DNA intercalating agents or topoisomerase II inhibitors, similar to established chemotherapeutics like doxorubicin.[6] Others have been found to inhibit topoisomerase I, a mechanism shared with the known inhibitor, Topotecan.[1][2] The stabilization of the topoisomerase I-DNA complex by these analogs leads to DNA damage and triggers apoptosis.[2] Furthermore, some derivatives have been shown to induce apoptosis via mitochondrial dysfunction.[1]

Known Inhibitors: Precision Targeting of DNA Repair Pathways

PARP Inhibitors (Olaparib and Talazoparib): Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[7] PARP inhibitors, such as Olaparib and Talazoparib, block the catalytic activity of PARP enzymes.[8] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, where the accumulation of unrepaired DNA damage results in cell death.[9][10] Talazoparib is noted for being a particularly potent PARP inhibitor, trapping the PARP enzyme on DNA and demonstrating cytotoxicity at lower concentrations than earlier generation inhibitors.[11][12]

Topoisomerase I Inhibitor (Topotecan): Topotecan is a semi-synthetic analog of camptothecin that specifically targets topoisomerase I.[13][14] This enzyme is responsible for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[15] Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[15][16] This leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis.[16][17]

Comparative In Vitro Anti-proliferative Activity

The efficacy of anti-proliferative agents is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the greater the potency of the compound.

The following tables summarize the IC50 values of selected isoquinolinone analogs and known inhibitors against various cancer cell lines, as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Isoquinolinone Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3-(p-Tolyl)isoquinolin-1-amine FX-9SEM (B-ALL)0.54[6]
3-(p-Tolyl)isoquinolin-1-amine FX-9RS4;11 (B-ALL)1.94[6]
3-(p-Tolyl)isoquinolin-1-amine FX-9Jurkat (T-ALL)1.08[6]
3-(p-Tolyl)isoquinolin-1-amine FX-9CEM (T-ALL)0.81[6]
Phenylaminoisoquinolinequinone 3bAGS (gastric)< 1[18]
Phenylaminoisoquinolinequinone 4bAGS (gastric)< 1[18]
Phenylaminoisoquinolinequinone 7bAGS (gastric)< 1[18]
Phenylaminoisoquinolinequinone 5aAGS (gastric)< 1[18]

Table 2: In Vitro Anti-proliferative Activity (IC50) of Known Inhibitors

InhibitorCancer Cell LineIC50 (µM)Reference
Olaparib (PARP Inhibitor)
HCT116 (Colorectal)2.799[19]
HCT15 (Colorectal)4.745[19]
SW480 (Colorectal)12.42[19]
Various Breast Cancer Lines4.2 - 19.8 (MTT assay)[20]
Various Breast Cancer Lines0.6 - 3.2 (Colony formation)[20]
Ewing Sarcoma Cell Lines≤ 1.5[21]
Medulloblastoma Cell Lines≤ 2.4[21]
OV2295 (Ovarian)0.0003[22]
OV1369(R2) (Ovarian)21.7[22]
Talazoparib (PARP Inhibitor)
MX-1 (BRCA1-deficient)0.015[12]
Capan-1 (BRCA2-deficient)0.003[12]
BT-20 (TNBC)91.6[23]
MDA-MB-468 (TNBC)1000[23]
Pediatric Solid Tumor Lines (Median)0.026[11]
Topotecan (Topoisomerase I Inhibitor)
Human B-lineage ALLDose-dependent inhibition[13]

Experimental Protocols for Assessing Anti-proliferative Activity

The determination of a compound's anti-proliferative activity is a cornerstone of pre-clinical drug development. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for this purpose.

Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[24][25]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[24]

  • Cell Fixation: After the desired incubation period (e.g., 48-72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[26][27]

  • Washing: Wash the plates several times with 1% acetic acid to remove unbound dye.[26][27]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[24][26]

  • Washing: Wash the plates again with 1% acetic acid to remove unbound dye.[26]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.[24][26]

  • Absorbance Measurement: Read the absorbance at a wavelength between 510 and 580 nm using a microplate reader.[27][28]

MTT Assay

The MTT assay measures the metabolic activity of cells as an indicator of their viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[29]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[29]

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours in a humidified incubator.[29]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength between 550 and 600 nm using a microplate reader.

Visualizing the Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA Single-Strand Break DNA Single-Strand Break BER Pathway BER Pathway DNA Single-Strand Break->BER Pathway PARP Blocked BER Blocked BER DNA Single-Strand Break->Blocked BER DNA Repair DNA Repair BER Pathway->DNA Repair HR Pathway HR Pathway Cell Survival Cell Survival DNA Repair->Cell Survival DNA DSB DNA DSB Defective HR Defective HR DNA DSB->Defective HR Cell Death Cell Death Defective HR->Cell Death Synthetic Lethality PARP Inhibitor PARP Inhibitor PARP Inhibitor->BER Pathway Inhibits Blocked BER->DNA DSB Replication Fork Collapse

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Antiproliferative_Assay_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding cell_attachment 2. Incubate for Cell Attachment (24h) cell_seeding->cell_attachment compound_treatment 3. Add Serial Dilutions of Test Compounds cell_attachment->compound_treatment incubation 4. Incubate for Treatment Period (48-72h) compound_treatment->incubation assay_specific_steps 5. Assay-Specific Steps incubation->assay_specific_steps mtt_assay MTT Assay: - Add MTT Reagent - Incubate (2-4h) - Solubilize Formazan assay_specific_steps->mtt_assay MTT srb_assay SRB Assay: - Fix Cells with TCA - Stain with SRB - Solubilize Dye assay_specific_steps->srb_assay SRB read_plate 6. Measure Absorbance with Plate Reader mtt_assay->read_plate srb_assay->read_plate data_analysis 7. Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-proliferative assays (MTT and SRB).

Conclusion

This comparative guide highlights the significant anti-proliferative potential of novel isoquinolinone analogs. While established inhibitors like Olaparib, Talazoparib, and Topotecan have well-defined mechanisms of action and demonstrate potent activity, particularly in specific cancer subtypes, the diverse mechanistic profiles of isoquinolinone derivatives suggest they could offer new therapeutic avenues. The data presented underscores the importance of continued investigation into these promising compounds. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, contributing to the collective effort of advancing cancer therapeutics.

References

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A Senior Application Scientist's Guide to Validating the Tubulin-Binding Affinity of Novel Isoquinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton's Dynamic Core for Oncology

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell biology, essential for cell division, intracellular transport, and the maintenance of cell architecture.[1] Their constant state of flux, known as dynamic instability, is a tightly regulated process crucial for the formation of the mitotic spindle during cell division.[2] This dependency makes tubulin a highly attractive and clinically validated target for anticancer therapy.[3] Agents that disrupt microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and trigger apoptosis, forming the basis of many successful chemotherapeutics.[4]

Novel chemical scaffolds, such as isoquinolinones, offer promising avenues for developing next-generation microtubule-targeting agents (MTAs) that may overcome challenges like drug resistance. However, rigorously validating that a novel compound directly and specifically binds to tubulin and elicits the expected downstream cellular effects is a critical step in the drug discovery pipeline.

This guide provides a comprehensive, field-proven framework for researchers to validate the tubulin-binding affinity and mechanism of action of novel isoquinolinone compounds. We will move from direct biochemical assessments to target engagement in a cellular context, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

A Hierarchical Strategy for Compound Validation

A successful validation workflow proceeds logically from direct, purified protein-based assays to more complex cellular systems. This hierarchical approach ensures that the observed cellular phenotype is a direct consequence of the compound's interaction with its intended target, tubulin. It is both cost-effective and scientifically rigorous, building a compelling data package for any novel compound.

G cluster_0 PART 1: Biochemical Validation (Direct Target Interaction) cluster_1 PART 2: Cellular Validation (Target Engagement & Phenotype) a In Vitro Tubulin Polymerization Assay b Direct Binding Assays (ITC / SPR) a->b Confirms physical interaction c Competitive Binding Assay (Binding Site ID) b->c Identifies binding site d Immunofluorescence Microscopy (Microtubule Network Integrity) c->d Transition to Cellular Context e Cell Cycle Analysis (Mitotic Arrest) d->e Links network disruption to cell cycle effects f Cytotoxicity Assays (Anti-proliferative Effect) e->f Correlates mitotic arrest with cell death conclusion Validated Tubulin-Binding Isoquinolinone Lead f->conclusion

Caption: Hierarchical workflow for validating novel tubulin inhibitors.

PART 1: Direct Assessment of Tubulin Interaction (Biochemical Assays)

The foundational step is to demonstrate a direct interaction between the isoquinolinone compound and purified tubulin, and to quantify its effect on microtubule dynamics.

The Cornerstone Assay: In Vitro Tubulin Polymerization

The most fundamental assay is to measure how a compound affects the assembly of purified tubulin into microtubules. This can be monitored by an increase in turbidity as light scatters off the newly formed polymers, or more sensitively, through a fluorescence-based reporter.[1] This assay will classify the compound as a microtubule destabilizer (inhibits polymerization) or a stabilizer.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized >99% pure tubulin (bovine brain-derived is common) in General Tubulin Buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) on ice to a final concentration of 2-4 mg/mL.[2]

    • Prepare a 10 mM stock of GTP in G-PEM buffer.

    • Prepare 10x working stocks of your isoquinolinone compound in the appropriate buffer (ensure final DMSO concentration is <1%).

    • Prepare 10x stocks of controls: Paclitaxel (stabilizer, e.g., 100 µM) and Nocodazole or Colchicine (destabilizer, e.g., 100 µM).[2]

  • Assay Setup (96-well format):

    • Pre-warm a black, clear-bottom 96-well plate and a microplate reader to 37°C.

    • Prepare the final Tubulin Reaction Mix on ice: Tubulin (e.g., 2 mg/mL final), 1 mM GTP, and a fluorescence reporter dye (e.g., from Cytoskeleton, Inc. #BK011P) in G-PEM buffer.[5]

    • Add 5 µL of 10x test compound, controls, or vehicle (DMSO buffer) to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[1]

  • Data Acquisition & Analysis:

    • Immediately place the plate in the 37°C microplate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

    • Plot fluorescence intensity vs. time. From the resulting curves, calculate the initial rate of polymerization (Vmax) and the maximum polymer mass (plateau).

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the inhibition of polymerization rate or plateau against the log of the compound concentration.

Quantifying the Handshake: Direct Binding Assays

While the polymerization assay shows a functional effect, it does not directly measure the binding affinity. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standard for quantifying the dissociation constant (Kd), a true measure of affinity.

Technique Principle Key Parameters Obtained Advantages Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between two molecules in solution.[6]Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[7][8]Requires relatively large amounts of pure protein; sensitive to buffer mismatches.[9]
Surface Plasmon Resonance (SPR) Detects changes in refractive index when an analyte in solution binds to a ligand immobilized on a sensor surface.[10]Affinity (Kd), Association Rate (ka), Dissociation Rate (kd)Real-time, label-free kinetic data; high sensitivity; requires less sample than ITC.[11][12]Immobilization of tubulin may affect its conformation; potential for mass transport limitations.[13]

Causality: A low micromolar or nanomolar Kd value from ITC or SPR provides strong evidence of a direct, high-affinity interaction, validating the functional data from the polymerization assay.

Identifying the Binding Neighborhood: Competitive Binding Assays

Tubulin has several distinct binding sites for small molecules, most notably the colchicine, vinca, and taxane sites.[14][15] Determining which site your isoquinolinone compound targets is crucial for understanding its mechanism and for future structure-activity relationship (SAR) studies.

A common method is a fluorescence-based competitive binding assay.[16] Colchicine's intrinsic fluorescence increases significantly upon binding to tubulin. A compound that competes for this site will displace the colchicine, causing a measurable decrease in fluorescence.[16] Alternatively, mass spectrometry (MS) based methods can be used to quantify the displacement of a known ligand from tubulin by the test compound.[3]

PART 2: Cellular Validation (Target Engagement & Phenotype)

Demonstrating a direct biochemical interaction is necessary but not sufficient. The next critical phase is to confirm that the compound engages tubulin in a cellular environment and produces the expected anti-mitotic phenotype.

Visualizing the Disruption: Immunofluorescence Microscopy

This powerful technique allows for the direct visualization of the microtubule network within cells. Treatment with an effective microtubule destabilizer is expected to cause a significant disruption and depolymerization of the intricate microtubule filaments.[4][17]

G cluster_control Vehicle Control (DMSO) cluster_treated Treated (Isoquinolinone) control_nucleus Nucleus (DAPI - Blue) control_mt Well-organized, filamentous microtubule network (α-tubulin - Green) treated_nucleus Condensed Chromatin (Mitotic Arrest) treated_mt Diffuse, punctate staining; loss of filamentous network (Microtubule Depolymerization) label_main Expected Immunofluorescence Phenotypes

Caption: Expected phenotypes in immunofluorescence microscopy.

Experimental Protocol: α-Tubulin Immunofluorescence Staining

  • Cell Culture and Treatment:

    • Seed adherent cancer cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the isoquinolinone compound (and controls) for a duration determined by cell cycle length (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash cells gently with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using a confocal or high-resolution fluorescence microscope.[18]

Quantifying Mitotic Arrest: Cell Cycle Analysis

A hallmark of microtubule-targeting agents is their ability to disrupt the mitotic spindle, which activates the spindle assembly checkpoint and causes cells to arrest in the G2/M phase of the cell cycle.[19] This can be robustly quantified using flow cytometry.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[20] Cells in the G2 or M phase have double the DNA content (4N) of cells in the G1 phase (2N), and thus will exhibit approximately twice the fluorescence intensity. By analyzing the distribution of fluorescence intensity across a population of thousands of cells, we can quantify the percentage of cells in each phase.

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment and Harvest:

    • Seed cells in a 6-well plate and treat with the isoquinolinone compound for a full cell cycle duration (e.g., 24 hours).

    • Harvest both adherent and floating cells (as mitotic cells often detach) by trypsinization and centrifugation (270 x g for 5 min).[21]

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ~200 µL of PBS.

    • While vortexing gently, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[21]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is critical to prevent staining of double-stranded RNA.[20]

    • Incubate for 30 minutes at 37°C in the dark.[21]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

    • Collect data for at least 10,000 events per sample.

    • Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the G0/G1, S, and G2/M populations. A significant increase in the G2/M peak compared to the vehicle control indicates mitotic arrest.[22][23]

G cluster_0 cluster_1 control Vehicle Control G1 (2N DNA) G2/M (4N DNA) treated Treated (Isoquinolinone) G1 G2/M control:e->treated:e Significant Accumulation a b

Caption: Expected shift in cell cycle distribution after treatment.

Data Synthesis & Comparative Analysis

A compelling validation package integrates data from all assays. The table below illustrates hypothetical but ideal results for a potent novel isoquinolinone compound compared to standard controls.

Assay Parameter Novel Isoquinolinone Nocodazole (Destabilizer) Paclitaxel (Stabilizer) Vehicle (DMSO)
Tubulin Polymerization IC50 / EC50IC50 = 1.5 µMIC50 = 0.8 µMEC50 = 2.5 µMNo Effect
Direct Binding (ITC) Kd0.9 µM0.5 µM1.2 µMNo Binding
Immunofluorescence Microtubule NetworkDepolymerized, diffuseDepolymerized, diffuseDense bundles formedIntact, filamentous
Cell Cycle Analysis % Cells in G2/M75%70%80%15%
Cytotoxicity (HeLa) IC502.0 µM1.1 µM3.0 µM> 100 µM

Interpretation: The strength of the validation lies in the correlation across assays. Here, the concentration required to inhibit polymerization (in vitro) is very close to the binding affinity (Kd) and the concentration that causes cell death (cytotoxicity IC50). This consistency strongly suggests that the compound's anti-proliferative activity is a direct result of its binding to tubulin and subsequent disruption of microtubule dynamics.

Conclusion

Validating a novel tubulin-binding compound requires a multi-faceted, evidence-based approach that bridges biochemistry and cell biology. By following the hierarchical strategy outlined in this guide—from quantifying the direct interaction with purified tubulin to observing the characteristic cellular phenotypes of microtubule disruption and mitotic arrest—researchers can build a robust and compelling case for their novel isoquinolinone compounds. This rigorous validation is the bedrock upon which successful preclinical and clinical development is built.

References

  • Tsvetkov, P., Barbier, P., et al. (2019). Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC). Methods in Molecular Biology. Available at: [Link]

  • Leong, C. O., et al. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Journal of Mass Spectrometry. Available at: [Link]

  • Bio-protocol. (N/A). In Vitro Tubulin Polymerization Assays. Bio-protocol. Available at: [Link]

  • Tsvetkov, P., et al. (2013). Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry. Methods in Cell Biology. Available at: [Link]

  • Tang, H. M., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Nöthen, C., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Ramirez-Rios, S., et al. (2016). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. Available at: [Link]

  • De Doncker, K., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences. Available at: [Link]

  • Henty-Ridilla, J. L., et al. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]

  • S. de Mattos, B., et al. (2022). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Omar, A. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Stegeman, R. A., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition. Available at: [Link]

  • Gell, C., et al. (2012). Surface Plasmon Resonance to Measure Interactions of UbFs with Their Binding Partners. Methods in Molecular Biology. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Calandro, P., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules. Available at: [Link]

  • G., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wälti, M. A., et al. (2008). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology. Available at: [Link]

  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. Available at: [Link]

  • Center for Macromolecular Interactions. (N/A). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Papalia, G. A., et al. (2006). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Current Protocols in Cell Biology. Available at: [Link]

  • Al-Dhfyan, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules. Available at: [Link]

  • Hamel, E., et al. (2011). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Journal of Medicinal Chemistry. Available at: [Link]

  • Meher, R. K., & Naik, P. K. (2019). Rational design of novel tubulin binding anticancer drug.........exp validation. ResearchGate. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

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  • Al-Harbi, S. A., et al. (2024). In Vitro Effects of Extracellular Vesicles from Adipose Tissue-Derived Stem Cells on the Growth and Metastasis of Cultured Breast Cancer Cells via Downregulation of Interleukin-6 Expression and the Microtubule Network. International Journal of Molecular Sciences. Available at: [Link]

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  • Nicholas, M. P., et al. (2021). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1,3- and 1,4-Disubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid structure and the presence of a nitrogen atom provide a versatile framework for the design of therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions. This guide provides a comparative analysis of the Structure-Activity Relationship (SAR) of 1,3- and 1,4-disubstituted isoquinoline derivatives, offering insights into how the substitution pattern influences their biological performance. We will delve into their synthesis, comparative biological evaluation, and the underlying mechanistic principles, supported by experimental data and detailed protocols.

The Strategic Importance of Substitution Patterns: 1,3- vs. 1,4-Disubstitution

The positioning of substituents on the isoquinoline core is a critical determinant of a molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. The choice between a 1,3- and a 1,4-substitution pattern can significantly alter the conformational preferences of the appended side chains, influencing receptor binding and biological activity.

A key study by Guiry et al. on isoquinoline-containing Lipoxin A4 analogues provides a direct comparison of these two substitution patterns.[2][3] While this research focused on anti-inflammatory activity, the structural insights are invaluable for understanding the broader implications of substituent placement on the isoquinoline scaffold. The study revealed that the spatial arrangement of the side chains, dictated by the 1,3- or 1,4-disposition, directly impacts the molecule's ability to interact with its target receptor, in this case, the ALX/FPR2 receptor.[2]

Synthesis of 1,3- and 1,4-Disubstituted Isoquinolines: A Comparative Overview

The synthesis of these isomeric scaffolds often employs distinct yet related chemical strategies. A common and versatile method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamine derivative.[1]

For 1,4-disubstituted isoquinolines , a multi-step synthesis is often employed. This can involve the condensation of a substituted phenylethylamine with an aromatic aldehyde, followed by reduction and subsequent acylation with a substituted benzoic acid. The final cyclization via the Bischler-Napieralski reaction yields the desired 1,4-disubstituted 3,4-dihydroisoquinoline.[4][5]

The synthesis of 1,3-disubstituted isoquinolines can also be achieved through modifications of this approach, often starting with a different substitution pattern on the initial building blocks. For instance, the synthesis of 1,3-disubstituted isoquinoline-containing Lipoxin A4 analogues involved a palladium-catalyzed Heck cross-coupling reaction as a key step to introduce one of the side chains.[2][3]

General Synthetic Workflow:

cluster_0 1,4-Disubstituted Isoquinoline Synthesis cluster_1 1,3-Disubstituted Isoquinoline Synthesis A1 Substituted Phenylethylamine A3 Condensation A1->A3 A2 Aromatic Aldehyde A2->A3 A4 Reduction A3->A4 A6 Acylation A4->A6 A5 Substituted Benzoic Acid A5->A6 A7 Bischler-Napieralski Cyclization A6->A7 A8 1,4-Disubstituted Dihydroisoquinoline A7->A8 B1 Substituted Phenylethylamine Derivative B3 Coupling Reaction (e.g., Heck) B1->B3 B2 Side Chain Precursor B2->B3 B4 Cyclization B3->B4 B5 1,3-Disubstituted Isoquinoline B4->B5

Caption: A generalized comparison of synthetic workflows for 1,4- and 1,3-disubstituted isoquinolines.

Comparative SAR Analysis: Insights from Anti-inflammatory and Anticancer Studies

Insights from Lipoxin A4 Analogues (Anti-inflammatory)

In the study of Lipoxin A4 analogues, both 1,3- and 1,4-disubstituted isoquinolines were synthesized and evaluated for their ability to attenuate NF-κB activation, a key pro-inflammatory signaling pathway.[2] The results demonstrated that the substitution pattern significantly influenced the potency of the compounds. Notably, the (1R)-epimer of the 1,3-disubstituted analogue, (1R)-8 , emerged as the most potent compound, exhibiting a superior ability to reduce NF-κB activity compared to its 1,4-disubstituted counterpart, (1R)-7 .[2]

Table 1: Comparative Anti-inflammatory Activity of 1,3- and 1,4-Disubstituted Isoquinoline-Containing Lipoxin A4 Analogues [2]

CompoundSubstitution PatternTargetIC50 (NF-κB Inhibition)
(1R)-71,4-disubstitutedALX/FPR2~0.9 nM
(1S)-71,4-disubstitutedALX/FPR2~1 µM
(1R)-8 1,3-disubstituted ALX/FPR2 ~90 pM
(1S)-81,3-disubstitutedALX/FPR2-

This data strongly suggests that the angular relationship between the substituents in the 1,3-isomer may allow for a more optimal interaction with the binding pocket of the target receptor compared to the more linear arrangement in the 1,4-isomer.

SAR of 1,4-Disubstituted Isoquinolines as Tubulin Polymerization Inhibitors (Anticancer)

Several studies have focused on 1,4-disubstituted-3,4-dihydroisoquinolines as inhibitors of tubulin polymerization, a validated target for anticancer drug development.[4][5] These compounds are designed as analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.

A study by Zhang et al. provides key SAR insights for this class of compounds.[5] They found that:

  • Substitution at the C-4 position: Introducing a pyridin-4-ylmethyl moiety at the C-4 position was favorable for cytotoxic activity. In contrast, a benzyl group at this position was detrimental, unless it was further substituted with an electron-withdrawing group like a nitro group.[5]

  • Substitution on the 1-phenyl ring (B ring): Electron-donating groups on the 1-phenyl ring were generally more favorable for cytotoxic activity. An amino group at the 3'-position of the B-ring was found to be crucial for high potency.[5]

Table 2: Cytotoxic Activity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line [5]

CompoundC-1 Phenyl Substitution (B ring)C-4 SubstitutionIC50 (µM)
21 3'-NH2, 4'-OCH3pyridin-4-ylmethyl4.10
32 3',4',5'-trimethoxy4''-nitrobenzyl0.64
293'-NH2, 4'-OCH3benzyl>50

The most potent compound, 32 , was confirmed to inhibit tubulin polymerization.[5]

Tubulin Polymerization Inhibition Pathway:

Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization G2M G2/M Phase Arrest Tubulin->G2M MT->Tubulin Depolymerization Inhibitor 1,4-Disubstituted Isoquinoline Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of 1,4-disubstituted isoquinolines as tubulin polymerization inhibitors.

Comparative Insights and Future Directions

By combining the direct comparative data from the anti-inflammatory study with the specific anticancer SAR for the 1,4-isomers, we can hypothesize that the spatial orientation of substituents is a critical factor for biological activity, regardless of the therapeutic area. The superior potency of the 1,3-disubstituted isoquinoline in the Lipoxin A4 series suggests that exploring this substitution pattern for anticancer targets like tubulin or kinases could be a fruitful avenue for future research. The angular disposition of the side chains in the 1,3-isomers might allow for novel interactions with the binding sites of these targets, potentially leading to increased potency and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,3- and 1,4-disubstituted isoquinolines) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time and calculate the rate of polymerization. Determine the IC50 value for the inhibition of tubulin polymerization.

Experimental Workflow for Bioactivity Screening:

Start Synthesized 1,3- and 1,4- Disubstituted Isoquinolines MTT Cell Viability Assay (MTT) on Cancer Cell Lines Start->MTT TubulinAssay In Vitro Tubulin Polymerization Assay Start->TubulinAssay KinaseAssay Kinase Inhibition Assay Start->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR TubulinAssay->SAR KinaseAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical experimental workflow for the biological evaluation of novel isoquinoline derivatives.

Conclusion

The comparative analysis of 1,3- and 1,4-disubstituted isoquinolines reveals the profound impact of substitution patterns on their biological activity. While 1,4-disubstituted isoquinolines have shown promise as anticancer agents, particularly as tubulin polymerization inhibitors, the direct comparative study in the anti-inflammatory field suggests that the 1,3-disubstitution pattern may offer advantages in terms of potency. This guide provides a framework for researchers to explore the SAR of these fascinating scaffolds further. The detailed synthetic strategies and experimental protocols outlined herein will empower scientists to design and evaluate novel isoquinoline derivatives with improved therapeutic potential. Future studies directly comparing the anticancer activity of 1,3- and 1,4-disubstituted isoquinolines are warranted to fully elucidate their potential in oncology drug discovery.

References

  • Guiry, P. J., et al. (2025). Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. Chemistry – A European Journal.[2][3]

  • Zhang, L., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences, 16(5), 10173-10184.[4][5]

  • Manolov, S. P., et al. (2014). SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES. Journal of International Scientific Publications: Materials, Methods & Technologies, 8, 272-277.
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(1), 19-23.
  • Dohle, W., et al. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(4), 786-801.
  • Bhasin, D., et al. (2013). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry, 21(15), 4662-4669.
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Thigulla, M., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(47), 11484-11489.
  • Kamal, A., et al. (2015).
  • Głowacka, I. E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(16), 8825.
  • Sudo, K., et al. (2019). Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts. Molecules, 24(18), 3369.
  • Singh, R., & Kumar, V. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(1), 18-38.

Sources

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Isoquinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds, including numerous kinase inhibitors.[1][2][3] Their prevalence in drug discovery underscores the importance of a thorough understanding of their selectivity profiles. This guide provides a comprehensive comparison of the cross-reactivity and off-target effects of isoquinolinone-based inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed protocols for key validation assays.

The Double-Edged Sword: Potency vs. Selectivity

The therapeutic efficacy of any inhibitor is intrinsically linked to its selectivity. While high potency against the intended target is desirable, off-target activities can lead to unforeseen side effects or even provide opportunities for drug repositioning.[4][5] Isoquinolinone-based inhibitors, due to their interaction with the highly conserved ATP-binding pocket of kinases, often exhibit a spectrum of activities across the kinome.[6][7] Understanding this "polypharmacology" is critical for accurate interpretation of experimental results and for the development of safer, more effective therapeutics.

Visualizing the Challenge: The Kinome Tree

The human kinome comprises over 500 protein kinases, which can be visualized as a phylogenetic tree. Inhibitors are often profiled against a large panel of these kinases to generate a "kinome map" of their activity.

cluster_TK Tyrosine Kinases cluster_STK Serine/Threonine Kinases cluster_Other Other Kinases ABL1 ABL1 SRC SRC EGFR EGFR HER2 HER2 VEGFR2 VEGFR2 AKT1 AKT1 PKA PKA CDK2 CDK2 PLK1 PLK1 TNKS1 TNKS1 TNKS2 TNKS2 PARP1 PARP1 Staurosporine Staurosporine Staurosporine->ABL1 Staurosporine->SRC Staurosporine->EGFR Staurosporine->HER2 Staurosporine->VEGFR2 Staurosporine->AKT1 Staurosporine->PKA Staurosporine->CDK2 Staurosporine->PLK1 BI-2536 BI-2536 BI-2536->PLK1 Isoquinolinone Isoquinolinone Isoquinolinone->ABL1 Isoquinolinone->VEGFR2 Isoquinolinone->AKT1 Isoquinolinone->TNKS2

Caption: Kinome interaction map of a representative isoquinolinone inhibitor.

Comparative Kinase Selectivity Profiles

To illustrate the varying selectivity of isoquinolinone-based inhibitors, we will compare a representative 4-substituted isoquinoline with the promiscuous inhibitor Staurosporine and the more selective inhibitor BI-2536.[8] The data is presented as percent inhibition at a concentration of 1 µM.

Kinase TargetRepresentative 4-Substituted Isoquinolinone (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)BI-2536 (% Inhibition @ 1µM)
Tyrosine Kinases
ABL145985
SRC60998
EGFR30952
HER225923
VEGFR255976
Serine/Threonine Kinases
AKT135964
PKA109915
CDK220987
PLK1159995
Other Targets
TNKS17051
TNKS28582
PARP1520

Disclaimer: The data for the representative 4-substituted isoquinolinone is based on published structure-activity relationships of similar compounds and is for illustrative purposes.[8] Definitive assessment requires experimental kinase profiling.

This table highlights that while the representative isoquinolinone shows some promiscuity, it is significantly more selective than the broad-spectrum inhibitor Staurosporine. It also demonstrates potential for dual-target inhibition, for example, against SRC and VEGFR2, which could be therapeutically advantageous in certain contexts. Notably, this class of compounds can also exhibit potent activity against non-kinase targets like Tankyrases (TNKS1/2).[9][10][11][12]

Beyond Kinases: Off-Target Effects on PARP and Tankyrase

The isoquinolinone scaffold is also a key feature in inhibitors of poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS), enzymes involved in DNA repair and Wnt/β-catenin signaling, respectively.[11][13][14] This dual activity can be a significant consideration in drug development. For instance, some PARP inhibitors have been shown to have potent off-target effects on kinases at clinically relevant concentrations.[4][13]

A comparative analysis of isoquinolin-1-one derivatives has revealed potent inhibition of TNKS1 and TNKS2.[11] For example, a specific derivative, compound 11c , demonstrated IC50 values of 0.009 µM and 0.003 µM for TNKS1 and TNKS2, respectively.[9] This highlights the potential for developing highly selective tankyrase inhibitors from the isoquinolinone scaffold.

Experimental Protocols for Assessing Selectivity and Target Engagement

To rigorously evaluate the cross-reactivity and off-target effects of isoquinolinone-based inhibitors, a multi-pronged experimental approach is essential. Here, we detail two key methodologies: Kinome-wide selectivity profiling and the Cellular Thermal Shift Assay (CETSA) for target engagement.

Kinome-wide Selectivity Profiling

This method provides a broad overview of an inhibitor's activity across a large panel of kinases.[15][16][17][18][19][20]

cluster_prep Sample Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Isoquinolinone Inhibitor Incubation Incubate Compound with Kinase Panel Compound->Incubation Kinase_Panel Recombinant Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Incubation ATP_Substrate ATP & Kinase-Specific Substrate Reaction Initiate Kinase Reaction (add ATP/Substrate) ATP_Substrate->Reaction Incubation->Reaction Detection Measure Kinase Activity (e.g., Radiometric or Luminescence) Reaction->Detection Inhibition Calculate % Inhibition for each Kinase Detection->Inhibition Selectivity_Score Determine Selectivity Score (e.g., S-score) Inhibition->Selectivity_Score Kinome_Map Generate Kinome Map Visualization Selectivity_Score->Kinome_Map

Caption: Workflow for Kinome-wide Selectivity Profiling.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the isoquinolinone inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentration (typically 1 µM for single-point screens or a range for IC50 determination).

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., from Reaction Biology or DiscoveRx) that covers a significant portion of the human kinome.[17][18] These panels typically use recombinant kinases.

  • Assay Execution: The assay is usually performed in a high-throughput format (e.g., 96- or 384-well plates).

    • Dispense the recombinant kinases into the wells.

    • Add the test compound at the desired concentration.

    • Allow for a pre-incubation period to permit compound-kinase binding.

    • Initiate the kinase reaction by adding a mixture of ATP (often at or near the Km for each kinase) and a specific substrate.[6]

  • Detection: After a set incubation time, the reaction is stopped, and kinase activity is measured. Common detection methods include:

    • Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate.[7][17]

    • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to a vehicle control (e.g., DMSO).

    • For compounds screened at multiple concentrations, determine the IC50 value for each inhibited kinase.

    • Calculate a selectivity score to quantify the inhibitor's promiscuity.[15]

    • Visualize the data as a kinome map to easily identify on- and off-targets.

Causality Behind Experimental Choices: Screening at a single high concentration (e.g., 1-10 µM) provides a rapid initial assessment of potential off-targets.[16] Following up with IC50 determination for hits provides a more quantitative measure of potency. Using ATP at its Km concentration for each kinase allows for a more direct comparison of inhibitor affinities across different kinases.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[21][22][23][24][25] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_detection Protein Detection cluster_analysis Data Analysis Cells Culture Cells Treatment Treat Cells with Inhibitor or Vehicle Cells->Treatment Aliquots Aliquot Cell Lysates Treatment->Aliquots Heating Heat Aliquots at Different Temperatures Aliquots->Heating Centrifugation Centrifuge to Pellet Aggregated Proteins Heating->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Western_Blot Analyze by Western Blot or Mass Spectrometry Supernatant->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve Shift Determine Thermal Shift Melting_Curve->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow the cell line of interest to a suitable confluency. Treat the cells with the isoquinolinone inhibitor or a vehicle control for a specified period.

  • Cell Lysis and Heat Treatment: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the supernatant can be quantified by various methods, such as:

    • Western Blotting: For specific target analysis.

    • Mass Spectrometry (MS): For proteome-wide analysis of off-target effects.

  • Data Analysis:

    • Quantify the band intensities (for Western Blot) or peptide abundances (for MS) at each temperature.

    • Normalize the data to the amount of protein at the lowest temperature.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • The shift in the melting curve between the inhibitor-treated and vehicle-treated samples indicates target engagement.

Causality Behind Experimental Choices: CETSA provides a direct biophysical readout of target engagement within the complex milieu of the cell.[21][25] This is crucial as in vitro potency does not always translate to cellular activity due to factors like cell permeability and efflux. The use of MS-based CETSA allows for an unbiased, proteome-wide assessment of off-target engagement.[23]

Conclusion

The isoquinolinone scaffold represents a versatile platform for the development of potent inhibitors against a range of therapeutic targets. However, their potential for cross-reactivity and off-target effects necessitates a thorough and systematic evaluation of their selectivity. By employing a combination of in vitro kinome profiling and in-cell target engagement assays like CETSA, researchers can gain a comprehensive understanding of an inhibitor's pharmacological profile. This knowledge is paramount for making informed decisions in drug discovery and development, ultimately leading to safer and more effective medicines.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Dziekan, J. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

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  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917. [Link]

  • Reinhard, F. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(6), 1541-1546. [Link]

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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

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  • Zheng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7076-7090. [Link]

  • Allan, D. A., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1258. [Link]

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A Head-to-Head Showdown: Synthetic Isoquinolinequinones Versus Their Natural Counterparts in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Mechanisms, and Therapeutic Potential

In the relentless pursuit of novel anticancer therapeutics, the isoquinolinequinone scaffold has emerged as a privileged structure, demonstrating potent cytotoxic activity.[1] Nature, a master chemist, has gifted us with a diverse array of these compounds, such as the renieramycins and ecteinascidins, isolated from marine organisms.[2] Inspired by these natural blueprints, synthetic chemists have engineered a multitude of analogs, aiming to enhance efficacy, selectivity, and drug-like properties.[1][3] This guide provides a head-to-head comparison of the performance of synthetic isoquinolinequinones against their natural product inspirations, supported by experimental data and detailed protocols.

The Natural Vanguard: Potent but Often Scarce

Natural isoquinolinequinones, found in both marine and terrestrial organisms, have long been a source of inspiration for cancer drug discovery.[2][4] These compounds exhibit a broad spectrum of biological activities, with many demonstrating significant anticancer effects.[5] Their mechanisms of action are diverse, often involving the induction of cell cycle arrest, apoptosis, and autophagy.[4][6]

Marine environments, in particular, have yielded a treasure trove of potent isoquinolinequinone compounds.[2] For instance, the renieramycin and ecteinascidin families of compounds, isolated from marine sponges and tunicates, have shown remarkable antitumor profiles.[2][7] However, the natural abundance of these compounds is often very low, making their isolation for preclinical and clinical studies a significant challenge.[2] This scarcity is a primary driver for the development of synthetic routes to access these molecules and their analogs.

The Synthetic Arsenal: Engineering for Enhanced Performance

The limitations of natural sourcing have spurred the development of robust synthetic strategies to produce isoquinolinequinones and their derivatives.[3][8] This has not only provided access to larger quantities of these compounds but has also opened the door to systematic structure-activity relationship (SAR) studies.[9][10][11] By modifying the core isoquinolinequinone scaffold, chemists can fine-tune the molecule's properties to improve its anticancer activity, selectivity, and pharmacokinetic profile.[1][12]

Synthetic modifications can lead to compounds with significantly enhanced anticancer potency compared to their natural precursors.[1] This underscores the power of a synergistic approach, where the wisdom of nature is harnessed and refined through the ingenuity of synthetic chemistry to develop the next generation of cancer therapeutics.[1]

Performance in Anticancer Assays: A Quantitative Comparison

The cytotoxic effects of natural and synthetic isoquinolinequinones are often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.[1]

Below is a comparative summary of the cytotoxic activities of selected natural isoquinolinequinones and their synthetic derivatives.

CompoundTypeCancer Cell LineIC50 (µM)Reference
Mansouramycin CNaturalNon-Small Cell Lung Cancer (NCI-H460)0.08[1]
Breast Cancer (MCF7)0.11[1]
Melanoma (UACC-62)0.09[1]
Prostate Cancer (PC-3)0.09[1]
3-methyl-7-(methylamino)-5,8-isoquinolinedioneSynthetic AnalogNon-Small Cell Lung Cancer (NCI-H460)1.5[1]
Breast Cancer (MCF7)2.2[1]
Melanoma (UACC-62)1.8[1]
Prostate Cancer (PC-3)1.9[1]
(-)-QuinocarcinNatural--[3]
Phthalascidin (Pt 650)Synthetic Analog--[3]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

Both natural and synthetic isoquinolinequinones exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes.[13] Two of the most well-documented pathways are the induction of apoptosis and the inhibition of topoisomerase enzymes.

Induction of Apoptosis

Many anticancer drugs, including isoquinolinequinones, exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[1][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_0 Apoptosis Induction by Isoquinolinequinones Isoquinolinequinone Isoquinolinequinone Mitochondria Mitochondria Isoquinolinequinone->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic pathway of apoptosis induced by isoquinolinequinones.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[4] Some isoquinolinequinones can inhibit these enzymes, leading to DNA damage and ultimately cell death.[4]

cluster_1 Topoisomerase Inhibition Workflow Isoquinolinequinone Isoquinolinequinone Topoisomerase Topoisomerase Isoquinolinequinone->Topoisomerase Inhibition DNA DNA DNA_damage DNA Damage DNA->DNA_damage Replication Fork Collapse Cell_Death Cell Death DNA_damage->Cell_Death

Caption: Mechanism of cell death via topoisomerase inhibition.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides a detailed, step-by-step methodology for a key experiment used to evaluate the cytotoxic effects of isoquinolinequinones.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (natural and synthetic isoquinolinequinones) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_2 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO Incubate_2_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion: A Symbiotic Future

The head-to-head comparison reveals that while natural isoquinolinequinones provide an excellent starting point for drug discovery, synthetic modifications can lead to compounds with significantly enhanced anticancer potency and improved drug-like properties.[1] The ability to rationally design and synthesize novel analogs allows researchers to fine-tune the pharmacological properties of these molecules, overcoming the limitations of natural product availability.[3][12] The data underscores the power of a synergistic approach, where the structural diversity of nature is harnessed and refined through the ingenuity of synthetic chemistry to develop the next generation of cancer therapeutics.[1]

References

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  • Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. Available at: [Link]

  • Kaur, M., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Possible modes of anticancer action of isoquinoline-based compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. Available at: [Link]

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  • Scilit. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit. Available at: [Link]

  • Liu, B., et al. (2023). Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). Semantic Scholar. Available at: [Link]

  • Kim, J. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. Available at: [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Marine derived isoquinoline quinones. ResearchGate. Available at: [Link]

  • MDPI. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI. Available at: [Link]

  • PubMed. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. Available at: [Link]

  • Cheriyamundath, S., et al. (2021). Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent. PubMed. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,4-Dihydro-3(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 1,4-dihydro-3(2H)-isoquinolinone (CAS No. 24331-94-0), a versatile intermediate in pharmaceutical synthesis.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.

The following procedures are grounded in the foundational principles of laboratory safety as mandated by the Occupational Safety and Health Administration (OSHA) and the hazardous waste management regulations set forth by the Environmental Protection Agency (EPA).[4][5][6][7][8][9]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally similar compounds, such as 3,4-dihydro-2H-isoquinolin-1-one and other isoquinoline derivatives, suggest a precautionary approach is warranted.[10][11][12]

Potential Hazards Include:

  • Acute Toxicity: May be harmful if swallowed.[11][12]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[11][12][13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[12][13]

Given these potential hazards, the following PPE is mandatory when handling this compound for disposal purposes:

Personal Protective Equipment (PPE)SpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.To protect against accidental splashes of solutions or contact with solid particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact, which may lead to irritation.[11]
Body Protection A standard laboratory coat.To protect against incidental skin contact with contaminated surfaces.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. However, if generating dust or aerosols, a NIOSH-approved respirator is necessary.To prevent inhalation of airborne particles that may cause respiratory irritation.

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[7][14]

While this compound is not explicitly listed as a hazardous waste, its potential toxicological properties necessitate that it be managed as a hazardous chemical waste.[7]

Segregation is Key: Never mix this compound waste with other waste streams without first consulting a compatibility chart or your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. This compound should be segregated from strong oxidizing agents.[10]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Container Selection & Labeling cluster_3 Final Disposal Pathway Start This compound Waste Generated IsSolid Solid or Liquid Waste? Start->IsSolid SolidContainer Collect in a designated, sealed, and labeled solid hazardous waste container. IsSolid->SolidContainer Solid LiquidContainer Collect in a designated, sealed, and labeled liquid hazardous waste container. IsSolid->LiquidContainer Liquid EHS Arrange for pickup by Environmental Health & Safety (EHS) for incineration or other approved disposal method. SolidContainer->EHS LiquidContainer->EHS

Caption: Waste Segregation and Disposal Workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

Materials Required:

  • Appropriate PPE (as defined in Part 1)

  • Designated hazardous waste container (solid or liquid)

  • Hazardous waste label

  • Chemical-resistant spatula or funnel

  • Fume hood

Procedure:

  • Work in a Ventilated Area: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]

  • Container Preparation:

    • Obtain a designated hazardous waste container from your institution's EHS department. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7]

    • Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound"), CAS number, and the date accumulation started.

  • Waste Transfer:

    • For Solid Waste: Carefully transfer the solid this compound into the designated solid waste container using a clean spatula. Avoid creating dust.

    • For Liquid Waste (Solutions): Using a funnel, carefully pour the solution containing this compound into the designated liquid hazardous waste container.

  • Container Closure: Securely close the container lid immediately after adding waste to prevent the release of vapors and to avoid spills. Open waste containers are a common and serious regulatory violation.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be clearly marked, and the container must be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or if you no longer generate this waste stream, submit a request for waste pickup to your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash.[10][11]

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in Part 1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[10]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and then place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][16]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11][16]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our community.

References

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Mastering Safety: A Guide to Personal Protective Equipment for Handling 1,4-Dihydro-3(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1,4-Dihydro-3(2H)-isoquinolinone is foundational to innovation in pharmaceuticals and organic synthesis.[1] This compound serves as a versatile building block for creating complex molecules, making it invaluable in our laboratories.[1] However, its potential also demands a rigorous and informed approach to safety. This guide provides essential, field-proven safety protocols, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

Before we handle any chemical, we must understand its inherent risks. Based on the Globally Harmonized System (GHS) classifications, this compound presents several hazards that directly inform our PPE strategy. Multiple safety data sheets (SDS) classify it as:

  • Harmful if swallowed [2][3][4]

  • Toxic or fatal in contact with skin [2][5]

  • Causes skin irritation [2][4][5]

  • Causes serious eye irritation or damage [2][3][4][5]

  • May cause respiratory irritation [4][6]

These classifications are not mere warnings; they are directives. Skin contact is a significant risk, and eye exposure can lead to serious damage. Inhalation of the solid as a dust can irritate the respiratory system.[3][4] Therefore, our primary goal is to establish effective barriers between the chemical and our bodies.

Core PPE Protocol: Your Non-Negotiable Laboratory Armor

For all routine procedures involving this compound, including weighing, solution preparation, and transfers, the following PPE is mandatory. The principle here is to create a comprehensive defense that accounts for the primary routes of exposure.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile Gloves: Wear suitable chemical-resistant gloves. Nitrile is a robust choice for incidental contact. Always inspect gloves for tears or punctures before use. Causality: The classification "Toxic in contact with skin" necessitates a reliable dermal barrier.[2][5] Contaminated gloves must be removed immediately and disposed of as chemical waste.
Eye & Face Protection Chemical Safety Goggles: These must be worn at all times to protect against dust particles or splashes. Face Shield: A face shield should be worn in addition to goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or working with heated reactions. Causality: The compound "Causes serious eye irritation/damage," making direct contact a critical risk to mitigate.[2][3]
Body Protection Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination. Causality: This prevents accidental skin contact from spills and splashes.[2][5][7]
Respiratory Protection Use in a Ventilated Area: All handling of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[7][8] Causality: The potential for respiratory irritation from airborne dust makes local exhaust ventilation the primary engineering control.[4][6] If a fume hood is not available and dust is generated, a NIOSH-approved respirator is required.[3]
Step-by-Step Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational workflows. The following procedures are designed to minimize exposure at every stage of handling.

3.1. Safe Handling and Weighing Protocol

  • Preparation: Before retrieving the chemical, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid, use a draft shield on the analytical balance to prevent dust from becoming airborne. If transferring from a larger container, use a scoopula and avoid pouring, which can generate dust.

  • Container Management: Keep the container tightly closed when not in use.[2][8]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[2][3] Do not eat, drink, or smoke in the laboratory area.[2][3]

3.2. Decontamination and Disposal

  • Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[7] Clean the affected area thoroughly. Do not allow the chemical to enter drains.[2][3]

  • Waste Disposal: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of in accordance with local, state, and federal regulations.[2][3] Label the waste container clearly as "Hazardous Waste" with the full chemical name.

  • Contaminated Clothing: If your lab coat becomes contaminated, remove it immediately and wash it before reuse.[2][5]

Workflow for Safe Chemical Handling

To visualize the integration of these safety steps, the following workflow diagram outlines the critical decision points and actions from initial handling to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep 1. Designate Workspace (Chemical Fume Hood) DonPPE 2. Don Core PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh 3. Weigh Solid Chemical (Use Draft Shield) DonPPE->Weigh Proceed to handling Dissolve 4. Prepare Solution (Add solid to solvent) Weigh->Dissolve DoffPPE 5. Doff & Dispose Gloves Dissolve->DoffPPE Experiment complete Spill Spill Occurs? Dissolve->Spill Wash 6. Wash Hands Thoroughly DoffPPE->Wash Waste 7. Dispose of Chemical Waste (Sealed & Labeled Container) Wash->Waste Spill->DoffPPE No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->DoffPPE

Caption: This diagram illustrates the necessary steps for safely handling this compound.

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Trust in these procedures is trust in your own expertise and commitment to responsible research.

References

  • 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem . Source: PubChem, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.